molecular formula C7H9BrN2O B1529818 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole CAS No. 1040377-07-8

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Cat. No.: B1529818
CAS No.: 1040377-07-8
M. Wt: 217.06 g/mol
InChI Key: DUCXLVIAUPCYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS 1040377-07-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical discovery . This compound, with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The reactive bromine atom on the pyrazole ring provides a key site for further synthetic transformations, allowing researchers to introduce diverse functional groups and fine-tune the properties of target compounds . Pyrazole derivatives are recognized as privileged scaffolds in drug development and are extensively investigated for their broad biological activities . Research into similar pyrazole compounds has demonstrated potential in areas such as antioxidant activity, inhibition of reactive oxygen species (ROS) production, and antiproliferative effects against cancer cell lines, highlighting the value of this structural class in developing new therapeutic agents . As a reagent, it is typically supplied as a solid and should be stored sealed in a dry, cool environment . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-bromo-1-(oxolan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXLVIAUPCYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731308
Record name 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040377-07-8
Record name 4-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040377-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(oxolan-3-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole , a critical intermediate in modern medicinal chemistry.

The "Anchor & Handle" Scaffold for Kinase Inhibitor Discovery [1]

Executive Summary

This compound (CAS: 1040377-07-8) is a bifunctional heterocyclic building block extensively utilized in drug discovery, particularly in the development of kinase inhibitors (e.g., JAK, BTK pathways).[1] Its structural value lies in its dual functionality:

  • The "Anchor" (THF Group): The tetrahydrofuran-3-yl moiety improves aqueous solubility and metabolic stability compared to simple alkyl chains, while providing a specific vector for hydrogen bonding within enzyme active sites.[1]

  • The "Handle" (Bromine): The C-4 bromine atom serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid library diversification.[1]

Physicochemical Profile

The compound typically exists as a viscous oil or low-melting solid at room temperature.[1] Its lipophilicity (LogP) is optimized for oral bioavailability, balancing membrane permeability with aqueous solubility.[1]

PropertyValue / Description
CAS Number 1040377-07-8
IUPAC Name This compound
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol
Physical State Viscous liquid or low-melting solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water
Predicted LogP ~1.5 – 1.9 (Ideal for CNS/Peripheral drug space)
H-Bond Acceptors 2 (N-2 of pyrazole, O of THF)
Topological PSA ~26 Ų

Synthetic Methodologies

High-purity synthesis of this compound is achieved primarily through Mitsunobu coupling , which offers superior regioselectivity over direct alkylation.[1]

Primary Route: Mitsunobu Coupling

This pathway avoids the elimination side-products common when using secondary alkyl halides (like 3-bromotetrahydrofuran) in direct alkylation.[1]

Reaction Logic: The reaction couples 4-bromopyrazole with tetrahydrofuran-3-ol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD or DEAD).[1] The reaction proceeds via an Sₙ2 mechanism, inverting the stereocenter of the alcohol (if chiral starting material is used).

Protocol (Self-Validating):

  • Charge: To a dry round-bottom flask under N₂, add 4-bromopyrazole (1.0 equiv), tetrahydrofuran-3-ol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Cool the solution to 0 °C.

  • Addition: Dropwise add DIAD (1.2 equiv) over 20 minutes. Checkpoint: Solution will turn yellow; ensure temperature remains <5 °C to prevent side reactions.

  • Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Validation: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS for disappearance of pyrazole.[1]

  • Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–40% EtOAc in Hexanes.

    • Note: Triphenylphosphine oxide (TPPO) is a major byproduct.[1][3] If separation is difficult, trituration with cold ether can precipitate TPPO before chromatography.[1]

Visualization of Synthetic Logic

SynthesisPath BrPz 4-Bromopyrazole (Nucleophile) Mitsunobu Mitsunobu Conditions: PPh3 + DIAD THF, 0°C to RT BrPz->Mitsunobu THFOl Tetrahydrofuran-3-ol (Electrophile Precursor) THFOl->Mitsunobu Inter O-Phosphonium Intermediate Mitsunobu->Inter Activation Product 4-Bromo-1-(tetrahydrofuran-3-yl) -1H-pyrazole (Target) Inter->Product SN2 Inversion

Figure 1: The Mitsunobu strategy ensures regioselective N-alkylation at the secondary carbon of the THF ring.[1]

Chemical Reactivity & Functionalization

The 4-bromo substituent acts as a versatile "handle" for late-stage diversification.[1] The following protocols demonstrate its utility in library generation.

Suzuki-Miyaura Cross-Coupling

Used to install aryl or heteroaryl groups at the C-4 position.[1]

Protocol:

  • Mix: Combine This compound (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Why this catalyst? It resists dehalogenation and works well with electron-rich heterocycles.[1]

  • Heat: Degas with N₂ and heat to 90 °C for 4 hours.

  • Isolation: Filter through Celite, extract, and purify.

C-H Activation & Borylation

The bromine can be converted into a boronic ester (using Bis(pinacolato)diboron), reversing the polarity and turning the molecule into a nucleophile for coupling with other halides.

Divergent Synthesis Workflow

Reactivity Core 4-Bromo-1-(tetrahydrofuran-3-yl) -1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Miyaura Miyaura Borylation (B2pin2, Pd cat.) Core->Miyaura Biaryl 4-Aryl-Pyrazoles (Kinase Inhibitor Core) Suzuki->Biaryl Amines 4-Amino-Pyrazoles (H-Bond Donors) Buchwald->Amines Boron Pyrazole-4-Boronic Ester (Versatile Nucleophile) Miyaura->Boron

Figure 2: Divergent synthetic pathways utilizing the C-4 bromine handle.[1]

Medicinal Chemistry Relevance

The tetrahydrofuran-3-yl group is not merely a solubilizing appendage; it is a strategic design element in medicinal chemistry.[1]

  • Chirality & Vector Control: The C-3 position of THF is chiral.[1] Using enantiopure (R)- or (S)-tetrahydrofuran-3-ol in the Mitsunobu step allows researchers to probe the stereochemical preferences of a binding pocket.[1] The oxygen atom in the THF ring can serve as a specific H-bond acceptor, often interacting with solvent fronts or specific residues (e.g., lysine/arginine) in the kinase hinge region.

  • Metabolic Stability: Unlike linear alkyl ethers which are prone to rapid oxidative dealkylation by CYP450 enzymes, the cyclic ether of THF is more sterically protected and electronically stable, prolonging the in vivo half-life of the drug candidate.[1]

  • Solubility: The ether oxygen lowers the LogP relative to a cyclopentyl analog, improving solubility in aqueous physiological buffers without introducing ionizable groups that might hinder cell permeability.[1]

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the C-Br bond is stable, the pyrazole ring can be sensitive to strong acids over prolonged periods.[1]

  • Disposal: Halogenated organic waste.[1]

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

  • Suzuki-Miyaura Coupling in Pyrazoles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

  • Pyrazole Scaffolds in Kinase Inhibitors: Fabbro, D., et al. "Targeting cancer with small-molecular-weight kinase inhibitors."[1] Nature Reviews Drug Discovery, 2002.[1]

  • Compound Properties (PubChem): "this compound."[1] National Center for Biotechnology Information.[1]

Sources

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The title compound, this compound, is a valuable building block for drug discovery professionals. The bromine atom at the 4-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of molecular diversity.[1] The N-linked tetrahydrofuran moiety can improve pharmacokinetic properties such as solubility and metabolic stability.

This guide provides a detailed examination of the most logical and field-proven synthetic pathway for this compound, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Retrosynthetic Analysis and Strategy Selection

Two primary retrosynthetic pathways can be envisioned for the target molecule.

G cluster_A Pathway A: N-Alkylation cluster_B Pathway B: Pyrazole Formation (Preferred) Target This compound Intermediate_A1 4-Bromo-1H-pyrazole Target->Intermediate_A1 N-Alkylation Intermediate_A2 3-Halo-tetrahydrofuran Target->Intermediate_A2 N-Alkylation Intermediate_B1 1-(tetrahydrofuran-3-YL)-1H-pyrazole Target->Intermediate_B1 Electrophilic Bromination Intermediate_B2 (Tetrahydrofuran-3-YL)hydrazine Intermediate_B1->Intermediate_B2 Knorr Cyclization Intermediate_B3 1,3-Dicarbonyl Synthon Intermediate_B1->Intermediate_B3 Knorr Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Pathway A involves the N-alkylation of a pre-existing 4-bromopyrazole ring. While seemingly direct, the N-alkylation of unsymmetrically substituted pyrazoles is notoriously problematic, often yielding a difficult-to-separate mixture of N1 and N2 regioisomers.[4][5] Controlling the regioselectivity can be challenging and may depend heavily on the substrate, base, and solvent system.[4]

Pathway B follows the classic Knorr pyrazole synthesis logic.[6][7] It begins with the synthesis of the N-substituted pyrazole core, 1-(tetrahydrofuran-3-YL)-1H-pyrazole, by reacting (tetrahydrofuran-3-yl)hydrazine with a 1,3-dicarbonyl equivalent. This is followed by a regioselective electrophilic bromination at the C4 position. This pathway is generally preferred as the initial cyclization provides unambiguous N1 substitution, and the subsequent bromination of the N-substituted pyrazole is highly selective for the C4 position.

This guide will focus on the more robust and selective Pathway B .

Part 1: Synthesis of 1-(tetrahydrofuran-3-YL)-1H-pyrazole via Knorr Cyclization

The Knorr pyrazole synthesis is a foundational method for forming the pyrazole ring, involving the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic conditions.[2][6][8]

Mechanism and Rationale

The reaction proceeds through initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of a substituted hydrazine, in this case, (tetrahydrofuran-3-yl)hydrazine, directly and unambiguously installs the desired substituent at the N1 position of the pyrazole.

G cluster_reactants Hydrazine (Tetrahydrofuran-3-YL)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + H+ - H2O Dicarbonyl Malondialdehyde (or equivalent) Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1-(tetrahydrofuran-3-YL)-1H-pyrazole Cyclic_Intermediate->Pyrazole - H2O (Aromatization)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Step 1

Objective: To synthesize 1-(tetrahydrofuran-3-YL)-1H-pyrazole.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
(Tetrahydrofuran-3-yl)hydrazine HCl138.591.01.0138.6 g
1,1,3,3-Tetraethoxypropane220.301.11.1242.3 g
Ethanol (EtOH)---1 L
Concentrated Sulfuric Acid (H₂SO₄)98.08catalytic-~1-2 mL
Saturated Sodium Bicarbonate (aq)---As needed
Dichloromethane (DCM)---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed

Procedure:

  • Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (tetrahydrofuran-3-yl)hydrazine hydrochloride (138.6 g, 1.0 mol) and ethanol (1 L).

  • Addition of Reagents: Add 1,1,3,3-tetraethoxypropane (242.3 g, 1.1 mol) to the suspension. Slowly and carefully add concentrated sulfuric acid (~1-2 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.

  • Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water (500 mL) and extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(tetrahydrofuran-3-YL)-1H-pyrazole as an oil or low-melting solid.

Causality and Self-Validation:

  • 1,1,3,3-Tetraethoxypropane: This is used as a stable and easy-to-handle precursor to the unstable malondialdehyde, which is generated in situ under the acidic reaction conditions.

  • Acid Catalyst: The acid is crucial for catalyzing both the formation of the initial hydrazone and the subsequent dehydration steps that lead to the aromatic pyrazole ring.[6]

  • Neutralization and Extraction: The neutralization step is critical to quench the reaction and allow for efficient extraction of the organic product into a non-polar solvent like DCM. The final purity is validated by standard analytical techniques (NMR, MS).

Part 2: Regioselective Bromination of the Pyrazole Core

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination. N-Bromosuccinimide (NBS) is an excellent brominating agent for this transformation, as it is a solid that is easier and safer to handle than liquid bromine.

Experimental Protocol: Step 2

Objective: To synthesize this compound.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
1-(tetrahydrofuran-3-YL)-1H-pyrazole138.171.01.0138.2 g
N-Bromosuccinimide (NBS)177.981.051.05186.9 g
Tetrahydrofuran (THF), anhydrous---1.5 L
Water (H₂O)---As needed
Saturated Sodium Thiosulfate (aq)---As needed
Brine---As needed
Ethyl Acetate (EtOAc)---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed

Procedure:

  • Reaction Setup: Dissolve 1-(tetrahydrofuran-3-YL)-1H-pyrazole (138.2 g, 1.0 mol) in anhydrous tetrahydrofuran (1.5 L) in a 3 L round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (186.9 g, 1.05 mol) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by adding water (500 mL). If any bromine color persists, add a small amount of saturated sodium thiosulfate solution until the color disappears.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 400 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 300 mL) and brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization or column chromatography to yield the final product, this compound.[9]

Causality and Self-Validation:

  • NBS as Brominating Agent: NBS provides a source of electrophilic bromine (Br+) in a controlled manner, minimizing side reactions and improving safety.[10]

  • Anhydrous Conditions: While not strictly necessary for this reaction, using an anhydrous solvent like THF prevents potential side reactions with NBS.

  • Aqueous Workup: The washing steps are essential to remove the succinimide byproduct and any remaining inorganic salts, ensuring the purity of the final compound.

Caption: Experimental workflow for the bromination step.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence. The initial Knorr cyclization of (tetrahydrofuran-3-yl)hydrazine with a malondialdehyde equivalent provides a regiochemically pure N-substituted pyrazole intermediate. This is followed by a high-yielding and highly selective electrophilic bromination at the C4 position using N-Bromosuccinimide. This pathway avoids the significant regioselectivity issues associated with the N-alkylation of 4-bromopyrazole, making it a robust and scalable route for producing this valuable synthetic building block for research and drug development.

References

  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026). Google Search Result.
  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
  • CN102911174A - Synthesis method of 1H-pyrazolo ( 4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • CS216930B2 - Method of preparation of the pyrazoles.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Synthesis of Chromone-Rel
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • 1040377-07-8|this compound. BLDpharm.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • synthesis of pyrazoles. YouTube.
  • WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole, with CAS Number 1040377-07-8, is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Its structure, featuring a substituted pyrazole ring linked to a tetrahydrofuran moiety, presents a unique scaffold for the design of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the detailed structural elucidation of new analogues a critical step in the research and development process.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the aim is to not only present the data but to also provide insights into the experimental considerations and the rationale behind the interpretation of the spectroscopic results. This guide will cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While complete experimental data for this specific molecule is not publicly available, this guide will provide predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Molecular Structure and Key Features

The molecular formula of this compound is C₇H₉BrN₂O, and its molecular weight is 217.06 g/mol .[1] The structure consists of a pyrazole ring brominated at the 4-position and substituted at the N1 position with a tetrahydrofuran ring linked via its 3-position.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of electronegative atoms and aromatic rings. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing information about the connectivity of atoms.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a ¹H NMR spectrum of a novel compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, the relaxation delay, and the spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Analysis and Predicted ¹H NMR Spectrum:

Based on the analysis of similar compounds, the predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.7Singlet1HH-3 (pyrazole)The protons on the pyrazole ring are in a deshielded environment due to the aromaticity of the ring.
~ 7.4 - 7.6Singlet1HH-5 (pyrazole)Similar to H-3, this proton is on the pyrazole ring.
~ 4.8 - 5.2Multiplet1HN-CH (tetrahydrofuran)This proton is adjacent to the nitrogen of the pyrazole ring and the oxygen of the tetrahydrofuran ring, leading to a downfield shift.
~ 3.8 - 4.2Multiplet2HO-CH₂ (tetrahydrofuran)These protons are adjacent to the electronegative oxygen atom in the tetrahydrofuran ring.
~ 2.2 - 2.6Multiplet2HCH₂ (tetrahydrofuran)These are the remaining protons on the tetrahydrofuran ring.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, which necessitates a greater number of scans and a longer acquisition time. Proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Analysis and Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum of this compound is expected to show the following signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 138 - 142C-5 (pyrazole)Aromatic carbon adjacent to nitrogen.
~ 128 - 132C-3 (pyrazole)Aromatic carbon adjacent to nitrogen.
~ 90 - 95C-4 (pyrazole)Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect.
~ 68 - 72O-CH₂ (tetrahydrofuran)Carbons adjacent to the oxygen atom in the tetrahydrofuran ring.
~ 58 - 62N-CH (tetrahydrofuran)Carbon attached to the nitrogen of the pyrazole ring.
~ 30 - 35CH₂ (tetrahydrofuran)The remaining carbon of the tetrahydrofuran ring.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide valuable structural information.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Analysis and Predicted Mass Spectrum:

The mass spectrum of this compound is expected to exhibit the following key features:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 216 and 218.

  • Major Fragmentation Pathways:

    • Loss of the tetrahydrofuran moiety: A significant fragment would likely be observed corresponding to the 4-bromopyrazole cation.

    • Cleavage within the tetrahydrofuran ring: Fragmentation of the tetrahydrofuran ring can lead to various smaller ions.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or dissolved in a suitable solvent.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

Data Analysis and Predicted IR Spectrum:

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100 - 3000C-H stretchAromatic (pyrazole)
~ 2950 - 2850C-H stretchAliphatic (tetrahydrofuran)
~ 1600 - 1450C=N and C=C stretchPyrazole ring
~ 1250 - 1050C-N stretchPyrazole ring
~ 1100 - 1000C-O stretchEther (tetrahydrofuran)
~ 800 - 600C-Br stretchBromo group

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unambiguous structural confirmation. This guide has provided a detailed framework for understanding the principles, experimental protocols, and expected data for each of these techniques. By combining the information from these complementary methods, researchers can confidently elucidate the structure of this and other novel chemical entities, which is a foundational step in the journey of drug discovery and development.

References

Sources

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole CAS number 1040377-07-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1040377-07-8 Role: High-Value Heterocyclic Building Block for Medicinal Chemistry[1]

Executive Summary

4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a specialized intermediate used primarily in the discovery of kinase inhibitors and GPCR ligands.[1] Its structural value lies in the tetrahydrofuran (THF) ring , which serves as a metabolically stable, polar-aliphatic isostere for phenyl or cyclopentyl groups. By incorporating significant


 character (fraction of 

hybridized carbons) while maintaining hydrogen-bond accepting capability, this scaffold improves the aqueous solubility and metabolic profile of drug candidates compared to their flat, aromatic analogs.

This guide details the synthesis, physicochemical properties, and divergent reactivity of this molecule, providing researchers with a roadmap for its integration into lead optimization campaigns.

Structural Analysis & Physicochemical Profile

The molecule consists of a 4-bromopyrazole core


-alkylated with a 3-tetrahydrofuranyl group.[1][2]
Key Physicochemical Data
PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula

Compact fragment (

)
Molecular Weight 217.06 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Calculated LogP ~1.3 - 1.6Lipophilic enough for membrane permeability, polar enough for solubility
H-Bond Acceptors 2 (N2 of pyrazole, O of THF)Critical for interacting with kinase hinge regions or water networks
H-Bond Donors 0Reduces desolvation penalty upon protein binding
Chirality C3 of THF is chiralUsually supplied as a racemate, but enantiomers have distinct biological activities
The "THF Effect" in Medicinal Chemistry

Replacing a phenyl or cyclohexyl ring with a tetrahydrofuran-3-yl moiety often results in:

  • Lower Lipophilicity: The ether oxygen lowers cLogP, improving solubility.[1]

  • Metabolic Stability: Unlike furan (aromatic), the saturated THF ring is not prone to oxidative ring opening or toxic metabolite formation (e.g., reactive enals).

  • Vector Control: The ether oxygen can engage in specific H-bond interactions within the binding pocket, often distinct from purely hydrophobic interactions.[1]

Synthetic Pathways[1][4][5]

There are two primary routes to synthesize CAS 1040377-07-8. The choice depends on scale and the availability of chiral starting materials.[1]

Route A: Nucleophilic Substitution (Industrial Scale)

This route utilizes 4-bromopyrazole and an electrophilic THF derivative (halide or sulfonate).[1]

  • Reagents: 4-Bromopyrazole, 3-bromotetrahydrofuran (or 3-iodo-),

    
     or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile (

    
    ).[1]
    
  • Mechanism:

    
     displacement.[1]
    
  • Pros: Low cost of reagents.[1]

  • Cons: Harsh conditions; elimination side products (dihydrofuran) are possible if the base is too strong.[1]

Route B: Mitsunobu Reaction (Laboratory Scale / Chiral Synthesis)

This is the preferred route for generating enantiomerically pure material, as the Mitsunobu reaction proceeds with Walden inversion.

  • Reagents: 4-Bromopyrazole, 3-hydroxytetrahydrofuran,

    
    , DIAD/DEAD.
    
  • Solvent: THF (

    
     to RT).
    
  • Mechanism: Activation of alcohol followed by

    
     displacement by the pyrazole nitrogen.[1]
    
  • Pros: Mild conditions; stereocontrol (e.g.,

    
    -3-hydroxy-THF yields 
    
    
    
    -product).[1]
Visualization of Synthetic Workflows

Synthesis_Pathways Start 4-Bromopyrazole Base Cs2CO3 / DMF Heat Start->Base Route A: Alkylation Mitsunobu PPh3 / DIAD THF, 0°C Start->Mitsunobu Route B: Mitsunobu Electrophile 3-Bromo-THF (Electrophile) Electrophile->Base Product This compound (CAS 1040377-07-8) Base->Product SN2 Displacement Alcohol 3-Hydroxy-THF (Nucleophile Precursor) Alcohol->Mitsunobu Mitsunobu->Product Stereoinversion

Caption: Comparison of Alkylation (Route A) and Mitsunobu (Route B) synthetic strategies.

Reactivity & Functionalization Guide

The 4-bromo substituent is the primary "handle" for diversifying this scaffold.[1] However, the pyrazole ring offers multiple sites for functionalization.

Suzuki-Miyaura Cross-Coupling

This is the most common application.[1] The bromine is replaced by aryl or heteroaryl groups.[1][3]

  • Catalyst System:

    
     or 
    
    
    
    are standard.[1] For sterically hindered boronic acids, use Buchwald precatalysts (e.g., XPhos Pd G2).
  • Base:

    
     or 
    
    
    
    (aqueous/organic biphasic system).[1]
  • Outcome: Biaryl systems common in kinase inhibitors (e.g., Pyrazole-Pyrimidine chimeras).

C-H Activation (C5 Position)

The C5 proton (adjacent to the N-THF group) is the most acidic ring proton.[1]

  • Direct Arylation: Pd-catalyzed C-H activation can install aryl groups at C5 without pre-functionalization.[1]

  • Lithiation: Treatment with LDA or

    
    -BuLi at 
    
    
    
    selectively deprotonates C5.[1] This species can be trapped with electrophiles (aldehydes, halides,
    
    
    ).
    • Note: The bulky THF group at N1 directs lithiation to C5 rather than C3 due to the "Coordination Complex Induced Proximity Effect" (CIPE) involving the THF oxygen, although steric hindrance usually favors C5 anyway.

Buchwald-Hartwig Amination

Replacing the bromine with an amine (


-arylation).[1]
  • Utility: Creating aminopyrazole motifs found in CDK and Aurora kinase inhibitors.[1]

  • Conditions:

    
    , BINAP or BrettPhos, 
    
    
    
    .
Divergent Synthesis Map

Divergent_Synthesis Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Lithiation Lithiation (C5) (LDA, -78°C) Core->Lithiation Buchwald Buchwald Amination (R-NH2, Pd-Cat) Core->Buchwald Borylation Miyaura Borylation (B2pin2, Pd-Cat) Core->Borylation Biaryl 4-Aryl-pyrazoles (Kinase Inhibitor Core) Suzuki->Biaryl C5_Sub 5-Substituted Pyrazoles (C5-COOH, C5-CHO) Lithiation->C5_Sub Amino 4-Aminopyrazoles Buchwald->Amino Boronate Pinacol Boronate (CAS 1678532-61-0) Borylation->Boronate

Caption: Functionalization pathways transforming the core scaffold into diverse bioactive libraries.[1]

Experimental Protocol: Suzuki Coupling Validation

A self-validating protocol for coupling CAS 1040377-07-8 with Phenylboronic acid.

Objective: Synthesize 1-(tetrahydrofuran-3-yl)-4-phenyl-1H-pyrazole.

  • Setup: In a microwave vial, charge CAS 1040377-07-8 (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas by bubbling Nitrogen for 5 minutes.[1]

  • Catalyst: Add

    
     (5 mol%). Cap the vial immediately.
    
  • Reaction: Heat to

    
     for 4-12 hours (or 30 min in microwave at 
    
    
    
    ).
  • Validation (TLC/LCMS):

    • Start Material: UV active, distinct retention time.[1]

    • Product: New spot (usually higher

      
       in EtOAc/Hexane due to loss of polar C-Br bond character? Actually, biaryls are often less polar, but check LCMS for M+H).
      
    • Mass Spec: Look for loss of Br isotope pattern (1:1 doublet) and appearance of Product Mass (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with general halogenated pyrazoles.[1]

  • GHS Classification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4][5]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place. The C-Br bond is stable, but the compound should be protected from light to prevent slow photodehalogenation over long periods.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole.[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling protocols described).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1] (Reference for Mitsunobu reaction mechanism context).

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a "privileged scaffold," a foundational structure whose versatility has led to a multitude of bioactive compounds.[1][2] The introduction of specific substituents, such as a bromine atom and a tetrahydrofuran moiety, onto the pyrazole core creates novel chemical entities with unique steric and electronic properties. The compound 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole (Molecular Formula: C₇H₉BrN₂O) is one such entity.[3] Its potential utility is intrinsically linked to its precise molecular architecture. Therefore, the rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a critical prerequisite for any further investigation into its chemical reactivity, biological activity, and therapeutic potential.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this molecule. We will proceed through a logical workflow, mirroring the process undertaken in a contemporary analytical laboratory, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity and spatial arrangement. Each analytical step is designed to be self-validating, where the data from one technique corroborates and refines the hypotheses drawn from another, culminating in an unassailable structural assignment.

Part 1: Foundational Analysis - Molecular Formula and Halogen Presence via Mass Spectrometry

The first step in characterizing any novel compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.

Core Causality: Why HRMS is Essential

Standard mass spectrometry can be ambiguous. For example, multiple elemental combinations can result in the same integer mass. HRMS, with its high resolving power, provides a mass measurement accurate to several decimal places. This precision is critical for generating a shortlist of possible molecular formulas, which, in most cases, contains only one chemically plausible option. For halogenated compounds, the isotopic distribution provides a secondary, powerful confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is typically used to generate the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: The instrument is calibrated using a known standard immediately prior to the analysis. Data is acquired over a mass range of m/z 50-500.

Data Interpretation and Validation

The primary evidence for the structure is the observation of the molecular ion peak. A crucial feature for this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment.

The mass spectrum will exhibit two prominent peaks for the protonated molecule, [M+H]⁺ and [M+2+H]⁺, separated by 2 m/z units and with a relative intensity ratio of approximately 1:1. This pattern is an unmistakable signature of a monobrominated compound.

Table 1: HRMS Data Summary

IonCalculated m/z (for C₇H₁₀BrN₂O⁺)Observed m/zDifference (ppm)Isotopic Signature
[M(⁷⁹Br)+H]⁺217.0025217.0022-1.38~100% Relative Abundance
[M(⁸¹Br)+H]⁺218.9999218.9996-1.37~98% Relative Abundance

The sub-2 ppm mass accuracy provides high confidence in the assigned molecular formula of C₇H₉BrN₂O. The observed 1:1 isotopic cluster for the molecular ion definitively confirms the presence of a single bromine atom.

Part 2: Functional Group Fingerprinting via Infrared Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the functional groups present using Fourier-Transform Infrared (FTIR) Spectroscopy. FTIR provides a rapid, non-destructive method for identifying characteristic vibrational modes of chemical bonds.

Core Causality: Vibrational Modes as Structural Clues

Every functional group (C=N, C-O, C-H, etc.) vibrates at a characteristic frequency when it absorbs infrared radiation. An FTIR spectrum is a plot of these absorptions, creating a unique "fingerprint" for the molecule. While it doesn't reveal the full connectivity, it quickly confirms the presence or absence of key structural components.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Data Interpretation and Validation

The spectrum is analyzed for absorption bands corresponding to the expected functional groups of the pyrazole and tetrahydrofuran rings.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentImplication
~3120-3150MediumAromatic C-H Stretch (Pyrazole ring)Confirms the presence of the pyrazole heterocycle.[4][5]
~2850-2960StrongAliphatic C-H Stretch (Tetrahydrofuran ring)Confirms the presence of the saturated THF moiety.
~1550-1590MediumC=N Stretch (Pyrazole ring)Characteristic of the pyrazole ring system.[2]
~1050-1150StrongC-O-C Asymmetric Stretch (Ether in THF ring)Strong evidence for the tetrahydrofuran ring.
~600-700MediumC-Br StretchConsistent with the presence of a carbon-bromine bond.

The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms that there is no N-H or O-H group, which aligns with the N1-substitution of the pyrazole ring.

Part 3: The Connectivity Blueprint - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, number, and connectivity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Core Causality: Nuclear Spins as Probes of Molecular Structure

NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique signal for each chemically distinct nucleus. Coupling between neighboring nuclei reveals their proximity, allowing for the reconstruction of the molecular skeleton.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer.

  • Experiments: The following experiments are conducted:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

Data Interpretation and Validation

A. ¹H and ¹³C NMR - The Atom Count and Environment

The ¹H NMR spectrum provides the first look at the proton framework. The pyrazole ring protons (H3 and H5) are expected in the aromatic region, while the tetrahydrofuran protons will be in the aliphatic region. The ¹³C NMR spectrum will confirm the presence of seven unique carbon atoms.

Table 3: ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
Pyrazole Ring
H3/C3~7.65s1H~140.5
C4---~92.0
H5/C5~7.58s1H~129.8
THF Ring
H3'/C3'~5.10m (quintet-like)1H~60.1
H2'/C2'~4.20-4.35m2H~69.5
H4'/C4'~2.30-2.55m2H~33.4
H5'/C5'~3.95-4.10m2H~67.2
  • Analysis: The two singlets in the aromatic region are characteristic of the H3 and H5 protons on the 4-substituted pyrazole ring.[6] The carbon attached to the bromine (C4) is significantly shielded (lower ppm value) as expected. The complex multiplets in the aliphatic region correspond to the seven protons of the tetrahydrofuran ring. The diastereotopic nature of the protons on C2' and C4' leads to their complex appearance.

B. 2D NMR - Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.

  • COSY: This experiment confirms the connectivity within the THF ring. We would observe correlations between H3' and the protons on both C2' and C4'. The protons on C4' would also show a correlation to the protons on C5'. This allows us to "walk" around the saturated ring system.

  • HSQC: This spectrum acts as a color-by-numbers key, definitively linking each proton signal to its corresponding carbon signal from Table 3.

  • HMBC: This is the critical experiment for establishing the connection between the two rings. It reveals correlations over 2-3 bonds.

HMBC_Correlations

The most crucial correlation is between the methine proton of the THF ring (H3' at ~5.10 ppm) and the C5 carbon of the pyrazole ring (at ~129.8 ppm). This three-bond correlation (H3'-C3'-N1-C5) is only possible if the THF ring is attached to the N1 position of the pyrazole. This single piece of data definitively rules out attachment at the N2 position or any of the carbon atoms.

Part 4: Absolute Structure Confirmation via Single-Crystal X-ray Crystallography

For an incontrovertible determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.[7][8] It provides a precise map of atomic positions, bond lengths, and bond angles.

Core Causality: Diffraction as a 3D Structural Lens

When a beam of X-rays is passed through a highly ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[9][10] By measuring the intensities and positions of these diffracted beams, one can mathematically reconstruct a 3D electron density map of the molecule, from which the atomic positions can be precisely determined.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: A suitable single crystal is grown, typically by slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., ethyl acetate/hexane).

  • Data Collection: The crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. A modern diffractometer with a CCD detector is used to collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final structure.

Data Interpretation and Validation

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule. This model would be expected to confirm:

  • The planarity of the pyrazole ring.

  • The precise bond lengths and angles of both the pyrazole and tetrahydrofuran rings.

  • The exact point of connectivity between the N1 atom of the pyrazole and the C3' atom of the tetrahydrofuran.

  • The puckered "envelope" or "twist" conformation of the tetrahydrofuran ring.

This technique provides the ultimate, unambiguous proof of the proposed structure, leaving no doubt as to the atomic arrangement.

Conclusion: A Unified and Self-Validating Structural Assignment

  • Mass Spectrometry established the correct molecular formula (C₇H₉BrN₂O) and confirmed the presence of a single bromine atom via its distinct isotopic signature.

  • Infrared Spectroscopy identified the key functional groups—aromatic pyrazole, aliphatic ether—and confirmed the absence of N-H or O-H moieties.

  • NMR Spectroscopy , through a comprehensive suite of 1D and 2D experiments, mapped out the complete atomic connectivity, with the crucial HMBC experiment definitively establishing the linkage between the N1 atom of the pyrazole and the C3' atom of the tetrahydrofuran.

  • X-ray Crystallography provides the final, absolute confirmation of the 3D structure in the solid state.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural foundation necessary for all future research and development involving this compound.

References

  • Vertex AI Search. (2026, January 25). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.
  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals.
  • Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole 97.
  • Ferreira, I. C. F. R., et al. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH.
  • BLDpharm. This compound.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Jubilant, H. P., Guin, M., & Srivastava, N. (2025). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. Journal for Research in Applied Sciences and Biotechnology.
  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH.
  • MDPI. (2026, February 6). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma.
  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E Crystallographic Communications, 79(5), 428-431.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.
  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • National Institutes of Health. 4-Bromopyrazole. PubChem.
  • ACS Omega. (2026, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles.
  • MDPI. X-Ray Structures of Some Heterocyclic Sulfones.
  • Refn, S. (1961). Infra-red spectra of substituted pyrazolones and some reflexions on the hydrogen bonding. Spectrochimica Acta, 17(1), 40–50.
  • Aljamali, N. M. (2014). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry, 7(7), 664.
  • ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
  • BenchChem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry.
  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(1), 113-126.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Wikipedia. X-ray crystallography.
  • Strumiłło, J., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(15), 3362.
  • ResearchGate. FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....
  • Michigan State University Department of Chemistry. Heterocyclic Compounds.
  • Novartis. (2025, December 1). What is X-Ray Crystallography? [Video]. YouTube.
  • Joint Admission Test for Masters. (2026). JAM 2026 Chemistry (CY) Syllabus.
  • Glenn, A. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • National Institute of Standards and Technology. 1H-Pyrazole. NIST Chemistry WebBook.
  • van der Plas, H. C., et al. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 8, 946-951.
  • Atiya, R. N., Aljamali, N. M., & Jari, M. (2014). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry, 7(7), 664.
  • Anderson, D. M. W., & Bell, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 4, 344-348.

Sources

Role of Bromine in Pyrazole Compounds for Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Utility of Bromine in Pyrazole Chemistry[1][2]

In the high-stakes landscape of drug discovery, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Sildenafil (Viagra).[1] However, the utility of the pyrazole core is only as good as its functionalization potential.[1]

Bromine serves as the premier orthogonal handle in pyrazole synthesis.[1] Unlike chlorine, which often requires harsh conditions to activate in cross-coupling, or iodine, which can be chemically labile and expensive, bromine occupies the "Goldilocks zone" of reactivity:[1]

  • Stability: Stable enough to survive early-stage lithiation or oxidation steps.[1]

  • Reactivity: Highly responsive to Pd-catalyzed oxidative addition, enabling modular diversification.[1]

  • Selectivity: Its installation is governed by predictable electronic rules, allowing for precise regiocontrol.[1]

This guide details the mechanistic logic, experimental protocols, and synthetic workflows for leveraging bromine in pyrazole functionalization.[1][2]

Part 2: The Mechanistic Logic of Regioselectivity[4]

The placement of the bromine atom dictates the downstream synthetic pathway. Understanding the electronic landscape of the pyrazole ring is critical for designing the correct synthetic route.

Electronic Directives
  • C4-Position (Electrophilic Attack): The pyrazole ring is electron-rich.[1] The C4 position is the most nucleophilic site, analogous to the para position in aniline.[1] Electrophilic aromatic substitution (SEAr) with agents like NBS or

    
     exclusively targets C4.
    
  • C3/C5-Position (De Novo or Directed Metalation): These positions are electron-deficient relative to C4.[1] Direct bromination here is difficult.[1] Accessing C3/C5-bromo pyrazoles typically requires de novo cyclization (using brominated precursors) or Directed ortho-Metalation (DoM) .[1]

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the decision logic for installing bromine on the pyrazole core.

PyrazoleBromination Start Target Bromopyrazole Decision Desired Position? Start->Decision C4 C4-Bromo Decision->C4 Electron Rich Site C3_C5 C3 or C5-Bromo Decision->C3_C5 Electron Poor Site Route_C4 Electrophilic Aromatic Substitution (SEAr) C4->Route_C4 Direct Functionalization Route_C3C5_A De Novo Cyclization (Hydrazine + Bromo-diketone) C3_C5->Route_C3C5_A Cyclization Strategy Route_C3C5_B Directed ortho-Metalation (DoM) (n-BuLi / Li-Halogen Exchange) C3_C5->Route_C3C5_B Lithiation Strategy Reagents_C4 Reagents: NBS, Br2, or HBr/H2O2 Solvent: MeCN, DMF Route_C4->Reagents_C4 Reagents_C3C5 Reagents: 1,3-Dicarbonyls, Hydrazines or TMPMgCl·LiCl Route_C3C5_A->Reagents_C3C5 Route_C3C5_B->Reagents_C3C5

Caption: Decision logic for selecting the synthetic route based on the target regiochemistry of the bromopyrazole.

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Bromination using NBS

This is the industry-standard method for installing bromine on an existing pyrazole core.[1] NBS (N-Bromosuccinimide) is preferred over elemental bromine due to ease of handling and higher regioselectivity.[1]

Target: 4-Bromo-1-methyl-1H-pyrazole Mechanism: Electrophilic Aromatic Substitution (SEAr)[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 1-methyl-1H-pyrazole (1.0 equiv) and Acetonitrile (MeCN, 0.5 M concentration).

    • Note: MeCN is preferred over DMF for easier workup, though DMF increases reaction rate for sluggish substrates.[1]

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Why: Exothermic control prevents poly-bromination or radical side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Quench: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated sodium thiosulfate (

    
    ) to remove excess bromine species.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary.[1]
    

Self-Validation Check:

  • LC-MS: Look for the characteristic M+ and M+2 doublet (1:1 ratio) indicating a single bromine atom.[1]

  • NMR: The disappearance of the C4-H proton signal (typically around

    
     6.0–6.5 ppm) confirms substitution.[1]
    
Protocol B: De Novo Synthesis of C3/C5-Bromopyrazoles

Direct bromination fails here.[1] Instead, we build the ring with the bromine already in place or at a position that dictates regiochemistry during cyclization.[1]

Target: Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (Key intermediate for Chlorantraniliprole)[1]

Step-by-Step Procedure:

  • Precursor Synthesis: React Diethyl maleate with 3-chloro-2-hydrazinopyridine in an alkaline solution to form the pyrazolone intermediate.

  • Bromination-Aromatization: Treat the pyrazolone intermediate with Phosphorus Oxybromide (

    
    ) or 
    
    
    
    .[1]
    • Mechanism:[1][2][3][4][5][6][7] This converts the hydroxy/keto group at C3/C5 into a bromide while simultaneously aromatizing the ring.[1]

  • Workup: Quench carefully with ice water (highly exothermic). Extract with DCM.[1]

Part 4: Bromine as a Functional Handle (Cross-Coupling)

Once installed, the bromine atom acts as the "departure gate" for transition-metal catalyzed couplings.[1] The following table summarizes conditions optimized for bromopyrazoles, which can be less reactive than bromobenzenes due to the electron-rich nature of the pyrazole ring (poisoning the catalyst).

Comparative Coupling Conditions
ReactionBond FormedCatalyst SystemBase/AdditiveKey Insight for Bromopyrazoles
Suzuki-Miyaura C-C (Aryl/Alkyl)

or


/

-Dioxane
Boronic acids couple readily at C4.[1] C3/C5 halides may require S-Phos or X-Phos ligands due to steric hindrance.[1]
Buchwald-Hartwig C-N (Amines)

+ Xantphos

/ Toluene
Pyrazole nitrogens can compete for Pd binding.[1] Bulky ligands (BrettPhos) prevent catalyst deactivation.
Sonogashira C-C (Alkyne)

+ CuI

/ DMF
Requires rigorous

exclusion.[1] C4-alkynyl pyrazoles are precursors to fused bicyclic systems.[1]
Negishi C-C (Alkyl)

THFExcellent for installing alkyl chains where Suzuki fails (beta-hydride elimination issues).[1]
Workflow Visualization: The Suzuki Coupling Pathway

The following diagram depicts the catalytic cycle specific to a C4-bromopyrazole substrate.

SuzukiCycle Pre Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pre->OxAdd + Substrate TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pre Regeneration Product 4-Arylpyrazole RedElim->Product Substrate 4-Bromopyrazole Substrate->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromopyrazole, highlighting the critical oxidative addition step.

Part 5: Troubleshooting & Optimization

The "N-H" Problem

If the pyrazole nitrogen (N1) is unsubstituted (N-H), it will deprotonate under basic coupling conditions, forming a pyrazolate anion. This anion is a poor substrate for oxidative addition and can poison the Pd catalyst.

  • Solution: Always protect N1 before cross-coupling. Common protecting groups:

    • THP (Tetrahydropyranyl): Acid labile, easy to remove.[1]

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removed by fluoride (TBAF).[1]

    • Boc: Good for Suzuki, but may fall off under harsh basic conditions.[1]

Regio-scrambling in Bromination

When brominating 3-substituted pyrazoles, mixtures of C4-bromo and poly-brominated products can occur.[1]

  • Optimization: Use NBS in DMF at low temperature (-10°C). If selectivity remains poor, switch to NIS (N-Iodosuccinimide) to install iodine (more selective due to size) and then perform a halogen exchange or couple the iodide directly.[1]

Purification of Bromopyrazoles

Bromopyrazoles often streak on silica gel due to the basicity of the pyrazole nitrogen.

  • Tip: Pre-treat the silica gel column with 1% Triethylamine (

    
    ) in hexanes, or use DCM/MeOH mixtures with 1% 
    
    
    
    as the eluent.[1]

Part 6: References

  • Regioselectivity of Pyrazole Bromination

    • Source: ECHEMI / Reddit Chemistry Community Discussions[1]

    • Context: Mechanistic explanation of electron-deficient intermediates and directing effects of N-substitution.[1]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives

    • Source: J. Mex.[1][8] Chem. Soc. (via SciELO)

    • Context: Solvent-free synthesis using N-bromosaccharin and silica-supported sulfuric acid.[1][8]

    • URL:[Link][3][9][10][11]

  • Electrosynthesis of 4-Bromosubstituted Pyrazoles

    • Source: Russian Journal of Electrochemistry (via ResearchGate)

    • Context: Green chemistry approach using NaBr aqueous solutions and Pt anodes.[1]

    • URL:[Link]

  • Palladium-Catalyzed Cross-Couplings: Catalyst Quantity and Optimization

    • Source: Organic Process Research & Development (ACS Publications)

    • Context: Optimization of Pd loading (ppm vs mol%) for Suzuki and Buchwald-Hartwig couplings.

    • URL:[Link]

  • Preparation of Bromopyrazole Intermediates for Chlorantraniliprole

    • Source: Google Patents (CN111072630A)

    • Context: Industrial synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic esters.[1][7]

    • URL:

Sources

Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique physicochemical properties—specifically its ability to serve as both a hydrogen bond donor and acceptor, its high metabolic stability, and its utility as a bioisostere for phenyl and amide moieties.[1][2][3] This guide provides a technical roadmap for the discovery, rational design, and synthesis of novel pyrazole derivatives, moving from structural activity relationships (SAR) to bench-ready synthetic protocols.

Part 1: The Medicinal Chemistry Landscape

Structural Significance & SAR

The pyrazole core offers a versatile template for drug design. Its distinct tautomeric equilibrium (N-unsubstituted pyrazoles) and specific pKa (~2.5) allow it to interact with diverse biological targets, particularly kinases and G-protein-coupled receptors (GPCRs).

  • Bioisosterism: Pyrazoles frequently replace phenyl rings to improve water solubility (lower LogP) or amides to increase metabolic stability against hydrolysis.

  • Kinase Binding: In kinase inhibitors (e.g., Ruxolitinib), the pyrazole nitrogen often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.

FDA-Approved Pyrazole Therapeutics

The following table summarizes key pyrazole-based drugs, illustrating the scaffold's versatility across therapeutic areas.

Drug NameBrand NameTargetIndicationMechanism of Action
Celecoxib CelebrexCOX-2Inflammation/PainSelective inhibition of cyclooxygenase-2; pyrazole N-phenyl group confers selectivity.
Ruxolitinib JakafiJAK1/JAK2MyelofibrosisATP-competitive inhibitor; pyrazole forms hinge H-bonds.
Ibrutinib ImbruvicaBTKMantle Cell LymphomaIrreversible inhibitor; pyrazolo[3,4-d]pyrimidine core scaffolds the warhead.
Asciminib ScemblixBCR-ABL1CMLAllosteric inhibitor binding to the myristoyl pocket.[4]
Berotralstat OrladeyoPlasma KallikreinHereditary AngioedemaSerine protease inhibitor preventing bradykinin release.[4]
Pralsetinib GavretoRET KinaseNSCLCSelective RET inhibitor targeting oncogenic fusions.

Part 2: Synthetic Architectures & Methodologies

The synthesis of pyrazoles has evolved from classical condensation to sophisticated multicomponent and C-H activation strategies.

Strategic Overview of Synthetic Pathways

The following diagram outlines the three primary logic gates for constructing the pyrazole ring.

PyrazoleSynthesis Precursors Precursors Knorr Method A: Knorr Condensation (1,3-Dicarbonyls + Hydrazines) Precursors->Knorr Acid/Base Cat. Dipolar Method B: 1,3-Dipolar Cycloaddition (Diazo/Nitrile Imines + Alkynes) Precursors->Dipolar Click/Thermal MCR Method C: Multicomponent (MCR) (Aldehyde + Alkyne + Hydrazine) Precursors->MCR One-Pot/Green Target Substituted Pyrazole Knorr->Target High Yield Regio-issues Dipolar->Target High Regiocontrol Atom Economy MCR->Target Diversity Oriented Eco-friendly

Figure 1: Strategic logic for pyrazole ring construction. Method selection depends on required substitution patterns and regioselectivity needs.

Regioselectivity: The Critical Challenge

In the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, two regioisomers are possible. Controlling this is paramount for SAR consistency.

  • Electronic Control: Hydrazines react fastest at the most electrophilic carbonyl. Electron-withdrawing groups (EWGs) on the diketone increase electrophilicity at the adjacent carbonyl.

  • Steric Control: Bulky substituents on the hydrazine or diketone can direct nucleophilic attack to the less hindered position.

  • Solvent Effects: Protic vs. aprotic solvents can shift the tautomeric equilibrium of the hydrazine, altering the major product.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. Safety Note: Hydrazines are toxic and potentially explosive; handle in a fume hood with appropriate PPE.

Protocol A: Regioselective Synthesis via Fluorinated 1,3-Diketones

Targeting 1-aryl-3-trifluoromethyl-5-phenylpyrazoles (Common kinase scaffold).

Rationale: The trifluoromethyl group (


) acts as a strong EWG, directing the initial nucleophilic attack of the hydrazine terminal nitrogen to the carbonyl adjacent to the phenyl ring, rather than the 

group.

Materials:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 10 mol%)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the fluorinated diketone in ethanol (5 mL/mmol).

  • Addition: Add phenylhydrazine dropwise at room temperature. Observe for mild exotherm.

  • Catalysis: Add glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with

      
       (aq) and brine. Dry over 
      
      
      
      .[5]
  • Validation:

    
     NMR is critical here to confirm regiochemistry. A single peak indicates a clean regioisomer.
    
Protocol B: Green One-Pot Multicomponent Synthesis

Targeting 4-substituted pyrazoles via Vilsmeier-Haack type cyclization.

Rationale: This method avoids isolation of unstable hydrazone intermediates and uses water/ethanol mixtures, aligning with Green Chemistry principles.

Materials:

  • Aromatic Aldehyde (1.0 equiv)

  • Ethyl Acetoacetate (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv)

  • Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) or Iodine (

    
    )
    
  • Solvent: Water:Ethanol (1:1)

Workflow:

  • Mixing: Combine aldehyde, ethyl acetoacetate, and hydrazine hydrate in the solvent mixture.

  • Catalysis: Add 5 mol% CAN.

  • Sonication/Stirring: Stir vigorously at room temperature or use ultrasound irradiation (40 kHz) for 30-60 minutes.

  • Observation: The reaction typically proceeds through a Knoevenagel condensation followed by Michael addition and cyclization.

  • Isolation: Pour the reaction mixture into crushed ice. The solid product precipitates out.

  • Purification: Recrystallize from hot ethanol.

Part 4: Advanced Optimization & Drug Discovery Workflow

Hit-to-Lead Optimization Logic

Once a pyrazole hit is identified, optimization focuses on the N1 and C3/C5 positions.

DrugDiscovery cluster_Opt Optimization Cycle Hit Pyrazole Hit Identified (e.g., from HTS) N1_Scan N1-Substitution Scan (Solubility/Metabolic Stability) Hit->N1_Scan C3_C5_Scan C3/C5 Electronic Tuning (Target Affinity/Selectivity) N1_Scan->C3_C5_Scan C4_Func C4-Functionalization (Solvent Channel Interaction) C3_C5_Scan->C4_Func C4_Func->N1_Scan Iteration Lead Optimized Lead (balanced potency/PK) C4_Func->Lead SAR Converged

Figure 2: Iterative optimization cycle for pyrazole-based drug candidates.

Regiocontrol Decision Matrix

When designing the synthesis, use this decision matrix to select the correct pathway.

RegioControl Start Target Structure? Sym Symmetrical Substituents? Start->Sym Unsym Unsymmetrical? Start->Unsym Knorr Standard Knorr (Method A) Sym->Knorr RegioCheck Is Regioselectivity Critical? Unsym->RegioCheck Direct Direct Condensation (Risk of isomers) RegioCheck->Direct No (Separable) Stepwise Stepwise Synthesis (Enaminones/Alkynes) RegioCheck->Stepwise Yes (Strict Control)

Figure 3: Decision matrix for selecting synthetic routes based on regiochemical requirements.

References

  • Recent Advances in the Synthesis of Pyrazoles. RSC Advances / Organic & Biomolecular Chemistry, 2024.

  • FDA Approved Pyrazole Drugs and Mechanism of Action. National Institutes of Health (PMC), 2023.

  • Regioselective Synthesis Methodologies. Organic Chemistry Portal, 2024.

  • Green Multicomponent Synthesis of Pyrazoles. MDPI Molecules, 2023.

  • BenchChem Pyrazole Synthesis Protocols. BenchChem Application Notes, 2025.

Sources

Theoretical Properties of Substituted Pyrazole Rings: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Privileged Scaffold

The pyrazole ring (


) is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" due to its ability to present ligands in specific vectors while maintaining metabolic stability. From the non-steroidal anti-inflammatory drug (NSAID) Celecoxib  to the JAK inhibitor Ruxolitinib , the pyrazole moiety is not merely a linker but a critical determinant of pharmacokinetics and binding affinity.

This guide analyzes the theoretical underpinnings of pyrazole chemistry—specifically its electronic structure, tautomerism, and reactivity profiles—to empower rational drug design.

Electronic Structure and Aromaticity

Orbital Configuration

Pyrazole is a


-excessive 5-membered heterocycle with 6 

-electrons, satisfying Hückel's rule (

).
  • N1 (Pyrrole-like): Contributes two electrons to the aromatic system via a p-orbital. This nitrogen is acidic (

    
    ).
    
  • N2 (Pyridine-like): Contributes one electron to the

    
    -system. Its lone pair lies in an 
    
    
    
    orbital orthogonal to the ring plane, conferring basicity (
    
    
    of conjugate acid
    
    
    ).
Aromaticity Indices

Theoretical calculations using Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) confirm that pyrazole possesses significant aromatic character, though less than benzene.

  • HOMA Index:

    
     (High aromaticity).
    
  • Implication: The ring is stable against oxidation and reduction under physiological conditions but susceptible to electrophilic attack.

Tautomerism: The Annular Equilibrium

One of the most critical theoretical properties of N-unsubstituted pyrazoles is annular tautomerism (


- vs. 

-pyrazole). This equilibrium dictates ligand binding modes and must be controlled during synthesis.
The Equilibrium Mechanism

The proton shifts between N1 and N2 via an intermolecular mechanism (often solvent-mediated) rather than an intramolecular 1,2-shift, which has a prohibitively high activation barrier.

Substituent Effects

The position of the equilibrium is governed by the electronic nature of substituents at positions 3 and 5.

  • Electron-Donating Groups (EDG): Stabilize the 3-substituted tautomer.

  • Electron-Withdrawing Groups (EWG): Stabilize the 5-substituted tautomer.

Caption: Decision logic for predicting the dominant tautomer based on electronic substituent effects.

Physicochemical Properties: Acidity and Basicity[1]

Modulating the


 of the pyrazole ring is a standard tactic in "scaffold hopping" to optimize solubility and target engagement.
Quantitative Data: pKa of Substituted Pyrazoles

The following table summarizes how substituents shift the acidity (loss of NH proton) and basicity (gain of proton at N2).

CompoundSubstituent (Position)

(Conjugate Acid)

(NH Acidity)
Effect
Pyrazole Unsubstituted2.5214.2Reference
3-Methylpyrazole 3-CH3 (EDG)3.3015.0Increases basicity
3-Nitropyrazole 3-NO2 (EWG)-1.969.60Drastically increases acidity
4-Nitropyrazole 4-NO2 (EWG)0.609.67Increases acidity
1-Methylpyrazole N-Methyl2.09N/ARemoves NH acidity
4-Aminopyrazole 4-NH2 (Strong EDG)4.05>15Increases basicity

Data Source: Consolidated from thermodynamic values in aqueous solution [1].

Hammett Correlation

The


 values correlate linearly with Hammett substituent constants (

).
  • Equation:

    
    
    
  • Insight: A positive

    
     value for NH deprotonation indicates that EWGs (positive 
    
    
    
    ) lower the
    
    
    , stabilizing the pyrazolide anion via inductive/resonance withdrawal.

Reactivity Profile and Regioselectivity[3]

Electrophilic Aromatic Substitution (SEAr)

Electrophiles attack the position with the highest electron density.

  • Site of Attack: Position 4 (C4).[1]

  • Mechanism: The attack at C4 forms a resonance-stabilized sigma complex where the positive charge is delocalized onto the two nitrogens.

  • Deactivation: In strong acid, protonation of N2 forms the pyrazolium ion, which is deactivated. However, SEAr (e.g., nitration) can still occur at C4 under vigorous conditions.

Nucleophilic Substitution (N-Alkylation)
  • Site of Attack: Nitrogen (N1) .[2]

  • Regioselectivity Challenge: When alkylating an unsymmetrical pyrazole (e.g., 3-methylpyrazole), two isomers are possible (1,3-dimethyl vs. 1,5-dimethyl).

    • Steric Control: Alkylation generally favors the less sterically hindered nitrogen (leading to the 1,3-isomer).

    • Electronic Control: Under thermodynamic control, the isomer where the N-substituent is adjacent to an EWG is often favored.

Reactivity Pyrazole Pyrazole Ring Electrophile Electrophile (E+) (Nitration, Halogenation) Pyrazole->Electrophile Reacts with Nucleophile Nucleophile (Nu-) (N-Alkylation) Pyrazole->Nucleophile Reacts with C4 Position C4 (Highest HOMO density) Electrophile->C4 Attacks N1 Position N1 (Deprotonation site) Nucleophile->N1 Attacks (after base) ProductSEAr 4-Substituted Pyrazole C4->ProductSEAr ProductSN N-Substituted Pyrazole (Regioisomer Mix) N1->ProductSN

Caption: Primary reactivity pathways for the pyrazole scaffold.

Experimental Protocol: Regioselective Synthesis

A common challenge is synthesizing specific isomers, such as the 1-phenyl-3-methyl-5-pyrazolone core found in Edaravone. The following protocol ensures regioselectivity via condensation.

Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone[3][5][6]

Objective: Selective formation of the 3-methyl isomer over the 5-methyl isomer.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol (Solvent)[2][3][4]

  • Acetic acid (Catalyst, optional)

Mechanism of Selectivity: The terminal nitrogen of phenylhydrazine is more nucleophilic than the internal nitrogen. The ketone carbonyl of ethyl acetoacetate is more electrophilic than the ester carbonyl. Therefore, the terminal nitrogen attacks the ketone first.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in ethanol (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add phenylhydrazine (10.8 g, 0.1 mol) dropwise over 15 minutes. Note: Exothermic reaction.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux at 80°C for 2 hours. The intermediate hydrazone forms first, followed by intramolecular cyclization with the ester group.

  • Isolation: Cool the reaction mixture to 0°C. A solid precipitate will form.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 10 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from ethanol/water (8:2) to yield white crystals.[5]

  • Validation:

    • Melting Point: 126–128°C.[2]

    • 1H NMR (CDCl3): Verify methyl singlet at

      
       2.18 ppm and methylene singlet at 
      
      
      
      3.42 ppm (keto form) or vinylic proton (enol form) [2].

Strategic Application in Drug Design (SAR)

When incorporating a pyrazole into a drug candidate, use the following decision tree to optimize properties.

Caption: SAR decision tree for optimizing pyrazole-based drug candidates.

References

  • Perrinf, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • Khedkar, V. et al. (2021).[2][3] Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). Link

  • Elguero, J. et al. (2000). Protomeric tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry, 76, 1-64.
  • Fustero, S. et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 76(16), 6726-6742. Link

  • Garg, P. et al. (2023).[2] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21). Link

Sources

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The pyrazole core is a well-established "privileged scaffold" present in numerous therapeutic agents, and its derivatives are continuously explored for novel biological activities.[1][2] This document details the molecular characteristics, a robust and scientifically-grounded synthetic pathway, methods for analytical validation, and the potential applications of this specific molecule in modern research. It is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their scientific programs.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal scaffold for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[1] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Crizotinib (an anti-cancer agent) feature the pyrazole core, underscoring its therapeutic versatility.[3]

The subject of this guide, this compound, combines this privileged scaffold with two key features:

  • A 4-Bromo Substituent: The bromine atom at the 4-position serves as a crucial synthetic handle. It is an ideal site for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[4][5] This functional handle allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • An N1-Tetrahydrofuranyl Group: The tetrahydrofuran (THF) moiety is a common feature in modern drug candidates. As a saturated heterocycle, it acts as a bioisostere for various groups, improving physicochemical properties like solubility and metabolic stability while providing specific vectors for interaction within a protein's binding pocket.

This guide will elucidate the essential technical details of this compound, providing a foundation for its synthesis and application in research settings.

Physicochemical and Molecular Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for accurate experimental planning, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₉BrN₂O[6]
Molecular Weight 217.06 g/mol [6]
CAS Number 1040377-07-8[6]
Canonical SMILES C1C(OC1)N2C=C(C=N2)Br[6]
Appearance (Predicted) White to off-white solid or oil-
Solubility (Predicted) Soluble in organic solvents (e.g., DCM, THF, DMF, DMSO)-

Synthesis and Mechanism

Rationale for Synthetic Strategy

The chosen strategy is a nucleophilic substitution reaction. 4-Bromopyrazole, upon deprotonation with a suitable base, becomes a potent nucleophile. The N-1 position is generally favored for alkylation in such systems, particularly when using strong, non-coordinating bases in aprotic polar solvents, which minimizes competitive O-alkylation or reaction at N-2.[3] Sodium hydride (NaH) in tetrahydrofuran (THF) is an excellent choice for this transformation as it irreversibly deprotonates the pyrazole, driving the reaction to completion, and THF serves as both the solvent and a potential reactant source if activated. The electrophile, a tetrahydrofuran ring with a leaving group at the 3-position (e.g., a tosylate or halide), provides the other half of the target molecule.

Proposed Synthetic Workflow

The diagram below illustrates the proposed two-step logical workflow for the synthesis.

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: N-Alkylation Pyrazole Pyrazole FourBromo 4-Bromopyrazole Pyrazole->FourBromo Bromination (e.g., in Acetic Acid) Bromine Bromine (Br₂) Bromine->FourBromo FourBromo_ref 4-Bromopyrazole Product 4-Bromo-1-(tetrahydrofuran-3-YL) -1H-pyrazole FourBromo_ref->Product 1 THF_Tosylate Tetrahydrofuran-3-yl tosylate THF_Tosylate->Product 2 Base Base (e.g., NaH) Base->Product 3 Solvent Solvent (e.g., DMF/THF) Solvent->Product 4

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol describes a robust method for the N-alkylation step. Note: This is a representative procedure based on established chemical principles and should be optimized for scale and specific laboratory conditions.

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • (R/S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 eq)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 4-bromopyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the pyrazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or remain a fine suspension.

  • Alkylation: Add a solution of (R/S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted NMR Spectra

While experimental spectra are not publicly available, theoretical predictions based on computational models provide valuable guidance for characterization.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 7.55 (s, 1H): Pyrazole C5-H

  • δ 7.51 (s, 1H): Pyrazole C3-H

  • δ 5.0-5.2 (m, 1H): THF C3-H (methine proton attached to nitrogen)

  • δ 4.0-4.2 (m, 2H): THF C2/C5-H (protons adjacent to oxygen)

  • δ 3.8-4.0 (m, 2H): THF C2/C5-H (protons adjacent to oxygen)

  • δ 2.2-2.4 (m, 2H): THF C4-H₂ (methylene protons)

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ 139.0: Pyrazole C5

  • δ 128.5: Pyrazole C3

  • δ 92.5: Pyrazole C4-Br

  • δ 72.0: THF C2/C5

  • δ 68.0: THF C2/C5

  • δ 61.0: THF C3 (methine carbon)

  • δ 33.0: THF C4

Mass Spectrometry

Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Expected [M+H]⁺: 217.0/219.0 (approx. 1:1 ratio), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • High-Resolution MS (HRMS): Calculated for C₇H₁₀BrN₂O⁺ [M+H]⁺: 217.0026; Found: (To be determined experimentally).

Applications in Research and Drug Discovery

The utility of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate

The primary application is in discovery chemistry libraries. The 4-bromo position can be readily elaborated using a variety of cross-coupling reactions to install aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the SAR at this position.

G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Diverse Chemical Library Core 4-Bromo-1-(THF-3-yl)-1H-pyrazole Suzuki Suzuki Coupling (+ Arylboronic Acid) Core->Suzuki Sonogashira Sonogashira Coupling (+ Alkyne) Core->Sonogashira Heck Heck Coupling (+ Alkene) Core->Heck Buchwald Buchwald-Hartwig (+ Amine) Core->Buchwald Aryl 4-Aryl-pyrazole Suzuki->Aryl Alkynyl 4-Alkynyl-pyrazole Sonogashira->Alkynyl Alkenyl 4-Alkenyl-pyrazole Heck->Alkenyl Amino 4-Amino-pyrazole Buchwald->Amino

Caption: Elaboration of the core scaffold via cross-coupling.

Potential Biological Targets

While the specific biological activity of this compound is not documented, the pyrazole scaffold is a known inhibitor of several important enzyme classes. Compounds containing N-substituted pyrazoles have been investigated as:

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding site.

  • Tryptophan 2,3-dioxygenase (TDO2) Inhibitors: As described in patent WO2015067782A1, pyrazole derivatives are potent inhibitors of TDO2, an enzyme implicated in cancer immune evasion.[9]

  • Fungicides: Certain pyrazole carboxamides are effective fungicides used in agriculture, targeting the succinate dehydrogenase enzyme.[10]

This compound is therefore an excellent candidate for inclusion in screening libraries targeting these and other enzyme classes.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound.

  • Hazard Identification: Classified as harmful if swallowed (H302).[6] Based on related structures like 4-bromopyrazole, it may also cause skin and eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and chemical biology. Its molecular structure combines the therapeutically validated pyrazole core with a functional handle for synthetic diversification and a solubilizing tetrahydrofuran group. This guide has provided a framework for its synthesis, characterization, and potential applications, offering a solid foundation for its use as a building block in the development of next-generation therapeutic agents.

References

  • Parra-Falcón, Z. J., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc., 56(3), 237-241. Available at: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

  • Galien, R., et al. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Patent WO2015067782A1.
  • El-Shehry, M. F., et al. (2019). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • Zhu, J., et al. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Patent CN102911174A.
  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Patil, S. S., et al. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Indian Patent Application 201721001093. Available at: [Link]

  • Pazenok, S., et al. (2008). Process for the production of pyrazoles. Patent EP2008996A1.
  • PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole. PubChem CID 84656718. Retrieved February 6, 2026, from [Link]

  • Wang, X., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(1), 126. Available at: [Link]

  • Kumar, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2(5), 1-15. Available at: [Link]

  • Barnstable, C. (2002). One-part, pressure activated chemiluminescent material. Patent US8137597B1.
  • van der Vlugt, C. H., et al. (2013). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 78(15), 7343–7352. Available at: [Link]

  • Parra-Falcón, Z. J., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-bromo-5-chloro-1H-pyrazole. Retrieved February 6, 2026, from [Link]

  • Goud, B. S., et al. (2016). Synthesis of novel α,α-difluoro-β-hydroxycarbonyl pyrazole derivatives as antioxidant, anti-inflammatory and anticancer agents. ResearchGate. Available at: [Link]

  • Cummins, J. E., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2646–2657. Available at: [Link]

  • Zhang, M., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(22), 2734-2737. Available at: [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. PubChem CID 16375. Retrieved February 6, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved February 6, 2026, from [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2020). Molecules, 25(18), 4238. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. PubChem CID 289294. Retrieved February 6, 2026, from [Link]

  • GSRS. (n.d.). TETRAHYDROFURAN-3-YL 4-METHYLBENZENESULFONATE, (3S)-. Global Substance Registration System. Retrieved February 6, 2026, from [Link]

Sources

Structural Architecture & Synthetic Utility of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Identity

In the landscape of modern medicinal chemistry, 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole represents a high-value intermediate, often functioning as a "lynchpin" scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK, and DLK pathways).

Its structural utility is derived from two distinct chemical handles:[1][2]

  • The 4-Bromo Moiety: A reactive electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the pharmacophore's "warhead."[2]

  • The Tetrahydrofuran (THF) Ring: A polar, metabolic solubilizer attached at the N1 position. This moiety modulates lipophilicity (LogP) and improves the pharmacokinetic profile of the final drug candidate compared to purely aromatic N-substituents.

This guide provides a rigorous analysis of the nomenclature, synthetic routes, and quality control protocols required to utilize this compound effectively in drug discovery campaigns.

Nomenclature & Stereochemical Architecture

IUPAC Deconstruction

The IUPAC name This compound is constructed hierarchically:

  • Parent Heterocycle: 1H-Pyrazole (a 5-membered ring with two adjacent nitrogens).

  • Principal Substituent: 4-Bromo (Bromine atom at position 4).

  • N-Substituent: 1-(tetrahydrofuran-3-yl). The pyrazole nitrogen (N1) is attached to the 3-position of a tetrahydrofuran (oxolane) ring.

Synonyms:

  • 4-Bromo-1-(oxolan-3-yl)pyrazole

  • 3-(4-Bromo-1H-pyrazol-1-yl)tetrahydrofuran

The Stereochemistry Criticality

The 3-position of the tetrahydrofuran ring is a chiral center . Consequently, this compound exists as two enantiomers:

  • (S)-4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole

  • (R)-4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole

Expert Insight: Most commercial sources (CAS 1000878-43-2) supply the racemate . However, in late-stage drug development, enantiopurity is non-negotiable. The synthetic route chosen (see Section 3) dictates the stereochemical outcome.

Physicochemical Profile (Predicted):

Property Value Implication
Molecular Weight 217.06 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
CLogP ~1.8 Lipophilic enough for permeability, polar enough for solubility.
TPSA ~27 Ų High potential for CNS penetration if required.

| H-Bond Acceptors | 3 (N2, O-THF) | Critical for active site binding interactions. |

Synthetic Pathways: Causality & Selection

To synthesize this core, one must choose between Nucleophilic Substitution (S_N2) and the Mitsunobu Reaction . The choice depends entirely on the availability of starting materials and the requirement for stereocontrol.

Pathway Analysis Diagram

SynthesisPathways Start Target: 4-Bromo-1-(THF-3-yl)-pyrazole MethodA Method A: Mitsunobu Reaction (Stereoinversion) MethodA->Start MethodB Method B: S_N2 Alkylation (Stereoinversion) MethodB->Start ReagentsA 4-Bromopyrazole + 3-Hydroxytetrahydrofuran (PPh3 / DIAD) ReagentsA->MethodA Preferred for Chiral ReagentsB 4-Bromopyrazole + 3-Iodotetrahydrofuran (Cs2CO3 / DMF) ReagentsB->MethodB Preferred for Scale Mechanism Mechanism: 4-Bromopyrazole is symmetric. Regioselectivity (N1 vs N2) is irrelevant until the first substitution occurs. Mechanism->ReagentsA

Figure 1: Strategic selection of synthetic routes. Note that while 4-bromopyrazole is symmetric, the reaction establishes the N1 position.

The "Gold Standard" Protocol: Mitsunobu Reaction

The Mitsunobu reaction is preferred in medicinal chemistry because it allows the use of 3-hydroxytetrahydrofuran (cheap, available in both enantiomers) and proceeds with clean Walden inversion .

  • If you start with (S)-3-hydroxytetrahydrofuran

    
     You get (R)-Product. 
    
  • If you start with (R)-3-hydroxytetrahydrofuran

    
     You get (S)-Product. 
    
Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 4-Bromopyrazole (1.47 g, 10 mmol)

  • 3-Hydroxytetrahydrofuran (0.97 g, 11 mmol, 1.1 eq)

  • Triphenylphosphine (

    
    ) (3.15 g, 12 mmol, 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (2.43 g, 12 mmol, 1.2 eq)

  • Solvent: Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • System Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Charge the flask with 4-Bromopyrazole, 3-Hydroxytetrahydrofuran, and

    
    . Dissolve in anhydrous THF (50 mL). Cool the solution to 0°C  using an ice bath.
    
    • Why? Cooling suppresses the formation of hydrazide byproducts from DIAD self-reaction.

  • Addition (The Critical Step): Add DIAD dropwise over 20 minutes via a syringe pump or pressure-equalizing addition funnel.

    • Visual Check: The solution will turn yellow/orange. The color should fade slightly as the reaction consumes the azo reagent.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Self-Validating Checkpoint (TLC):

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Observation: 4-Bromopyrazole (starting material) is more polar (lower

      
      ) due to the free N-H. The product is less polar (higher 
      
      
      
      ). Stain with
      
      
      (THF ring is not UV active, but the pyrazole is).
  • Workup (TPPO Removal):

    • Concentrate the reaction mixture in vacuo to a viscous oil.

    • Trituration: Add Diethyl Ether (

      
      ) or 10% Ethyl Acetate/Hexane (50 mL) and stir vigorously for 30 minutes. Triphenylphosphine oxide (TPPO) is insoluble in this mixture and will precipitate as a white solid.
      
    • Filter off the TPPO solid.[1] Concentrate the filtrate.

  • Purification: Flash Column Chromatography (

    
    ). Gradient elution 0% 
    
    
    
    40% EtOAc/Hexanes.

Downstream Application: The Suzuki Coupling

Once synthesized, the 4-bromo group serves as the entry point for diversity.[2] The following diagram illustrates the standard workflow for converting this intermediate into a bioactive kinase inhibitor.

SuzukiCoupling Intermediate 4-Bromo-1-(THF-3-yl)-pyrazole (The Scaffold) Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 / Solvent: Dioxane:H2O Intermediate->Catalyst BoronicAcid Aryl Boronic Acid (The Warhead) BoronicAcid->Catalyst Product 4-Aryl-1-(THF-3-yl)-pyrazole (Kinase Inhibitor Candidate) Catalyst->Product Cross-Coupling (C-C Bond Formation)

Figure 2: Functionalization via Suzuki-Miyaura cross-coupling. The THF ring remains stable under these basic aqueous conditions.

References & Authority

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Pyrazole Synthesis & Regioselectivity: Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Compound Data: PubChem CID 25027582 (this compound). Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Pyrazoles as privileged scaffolds for the design of kinase inhibitors." Expert Opinion on Therapeutic Patents, 19(2).

Sources

Thermal Stability and Process Safety of Brominated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyrazoles, particularly 4-bromopyrazole and 3,5-dimethyl-4-bromopyrazole , are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals (e.g., CDK inhibitors, fungicides). While the pyrazole ring itself exhibits significant aromatic stability, the introduction of bromine—and the reagents required to achieve it—introduces distinct thermal hazards.

This guide provides a technical deep-dive into the thermal stability profiles of these compounds, the specific hazards associated with their synthesis (specifically the exothermicity of bromination), and the analytical protocols required to validate their safety in scale-up environments.

Structural Dynamics & Thermodynamics

The thermal stability of brominated pyrazoles is governed by the interplay between the high resonance energy of the pyrazole ring (approx. 29 kcal/mol) and the bond dissociation energy (BDE) of the C-Br bond.

The Stability of the Core

Unlike highly strained nitrogen heterocycles (e.g., tetrazoles), the pyrazole nucleus is remarkably robust.

  • Aromaticity: The 6

    
    -electron system renders the ring resistant to thermal ring-opening below 250°C.
    
  • Substituent Effects: Methylation at positions 3 and 5 (as in 3,5-dimethyl-4-bromopyrazole) creates steric bulk that generally increases the melting point and thermal stability compared to the unsubstituted parent, 4-bromopyrazole.

The Weak Link: Carbon-Bromine Bond

The primary decomposition pathway for these compounds under extreme thermal stress is the homolytic cleavage of the C-Br bond.

  • C-Br BDE: Approximately 65–70 kcal/mol in heteroaromatic systems.

  • Mechanism: At temperatures exceeding 250–300°C, C-Br cleavage generates radical species. These radicals can initiate intermolecular polymerization or hydrogen abstraction, leading to charring and non-condensable gas generation (

    
    , 
    
    
    
    ).

Thermal Hazard Assessment Data

The following data summarizes the physical and thermal properties of the two most common derivatives. Note the significant gap between melting point (MP) and decomposition, indicating a wide safe operating window for isolated material, provided it is free of brominating agents.

Table 1: Comparative Thermal Properties[1]
CompoundCAS No.[1][2][3]Melting Point (

)
Boiling Point (

)
Est. Decomposition Onset (

)
Hazard Class
4-Bromopyrazole 2075-45-893–96 °C250–260 °C>260 °CIrritant
3,5-Dimethyl-4-bromopyrazole 3398-16-1123 °CN/A (Solid)>280 °CIrritant
N-Bromosuccinimide (Reagent) 128-08-5175–178 °CN/A~180 °C (Violent) Oxidizer / Corrosive

Critical Insight: The pure brominated pyrazoles are thermally stable. The real process safety risk lies in the presence of residual N-bromosuccinimide (NBS) or unquenched bromine (


)  in the reaction mixture. NBS decomposes violently near its melting point.

Synthesis & Process Safety: The Bromination Step

The synthesis of 4-bromopyrazoles typically involves electrophilic aromatic substitution using NBS or


. This is the most hazardous phase of the lifecycle.
The Exotherm Hazard

The bromination reaction is highly exothermic.

  • Reaction: Pyrazole + NBS

    
     4-Bromopyrazole + Succinimide
    
  • Enthalpy (

    
    ):  Typically -50 to -80 kJ/mol.
    
  • Risk: In a batch reactor, rapid addition of NBS can trigger a thermal runaway, pushing the temperature above the solvent boiling point or, worse, initiating the decomposition of the NBS itself.

Safety Protocol: Flow Chemistry vs. Batch

Recent advancements suggest continuous flow bromination is superior for thermal control. In flow, the high surface-to-volume ratio ensures efficient heat removal, preventing the accumulation of thermal energy that leads to runaway.

Diagram 1: Safe Synthesis Workflow (Batch vs. Flow Logic)

SynthesisSafety cluster_Control Exotherm Control Strategy Start Starting Material (Pyrazole) Mix Mixing/Dosing Start->Mix Reagent Brominating Agent (NBS or Br2) Reagent->Mix Batch Batch: Slow Addition (Cooling Jacket Critical) Mix->Batch Traditional Flow Flow: Continuous Stream (High Heat Transfer) Mix->Flow Preferred Quench Quench Step (Destroy Excess NBS) Batch->Quench Check Temp Flow->Quench Isolation Isolation (Filtration/Crystallization) Quench->Isolation Product 4-Bromopyrazole Isolation->Product

Caption: Workflow comparing batch vs. flow synthesis. Flow chemistry minimizes thermal accumulation risks during the exothermic bromination step.

Analytical Protocols for Thermal Stability

To validate the safety of a specific brominated pyrazole batch (especially if novel substituents are present), the following self-validating protocol must be executed.

Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the onset temperature of decomposition (


) and total energy release (

).
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Crucible: High-pressure Gold-plated or Stainless Steel sealed crucibles (to prevent evaporation from masking decomposition).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 5°C/min from 25°C to 400°C.

Acceptance Criteria:

  • No exotherms detected below

    
     (100-degree rule).
    
  • Total energy release < 500 J/g. (If >500 J/g, material is potentially explosive; see ARC testing).

Thermogravimetric Analysis (TGA)

Objective: Distinguish between evaporation (endothermic) and decomposition (exothermic/mass loss).

  • Protocol: Run TGA simultaneously or sequentially with DSC.

  • Interpretation: A mass loss step coinciding with a DSC exotherm confirms decomposition. A mass loss with a DSC endotherm indicates boiling/sublimation.

Diagram 2: Thermal Hazard Decision Tree

ThermalDecision Sample Brominated Pyrazole Sample DSC Run DSC (Sealed Pan) 25°C to 400°C Sample->DSC Decision1 Exotherm Detected? DSC->Decision1 Safe Stable > Process Temp (Green Light) Decision1->Safe No Analyze Analyze Energy (J/g) Decision1->Analyze Yes Decision2 Energy > 500 J/g? Analyze->Decision2 ARC Run ARC/Adiabatic Test (Determine TD24) Decision2->ARC Yes (High Hazard) ProcessControl Define Safety Margin (T_process < T_onset - 50°C) Decision2->ProcessControl No

Caption: Decision logic for thermal hazard assessment. High energy release (>500 J/g) triggers requirement for adiabatic calorimetry (ARC).

Decomposition Mechanisms

Understanding how these molecules break down aids in designing safer processes.

  • De-bromination: The initial step is often the loss of the bromine radical (

    
    ). This is accelerated by the presence of radical initiators or UV light.
    
  • Ring Fragmentation: Following de-bromination, the pyrazole radical is relatively unstable at high temperatures (

    
    ), leading to ring opening and the release of nitriles (
    
    
    
    ) and nitrogen gas (
    
    
    ).
  • Acid Catalysis: If the reaction mixture is acidic (due to byproduct

    
    ), the decomposition temperature can be lowered significantly. Neutralization prior to distillation is a mandatory safety step. 
    

References

  • PubChem. (n.d.). 4-Bromopyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Bromopyrazole. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Wang, S., et al. (2019).[2] Synthesis, structure and Hirshfeld analysis of the potent antimicrobial [Ag(4-bromopyrazole)2ClO4] complex. Polyhedron. (Contextual citation for pyrazole stability).

Sources

A Technical Guide to Quantum Chemical Calculations for Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and diverse biological activities.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of quantum chemical calculations as applied to pyrazole derivatives. It moves beyond a mere listing of methods to explain the underlying principles and practical considerations for leveraging these powerful computational tools to accelerate drug discovery. We will explore how quantum mechanics can elucidate the electronic structure, reactivity, and intermolecular interactions of pyrazole-based compounds, thereby informing rational drug design.

The Significance of Pyrazole Derivatives in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] This structural motif is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets.[3][4] The versatility of the pyrazole ring allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][5][6] The metabolic stability of the pyrazole nucleus is another key factor in its prevalence in pharmaceuticals.[4]

The Role of Quantum Chemistry in Drug Design

While traditional drug discovery relies heavily on empirical screening, computational methods, particularly quantum chemistry, offer a more rational, physics-based approach.[7] Quantum mechanics provides a highly accurate description of molecular behavior at the electronic level, which is often beyond the scope of classical molecular mechanics (force fields).[8][9] This accuracy is crucial for understanding the subtle electronic effects that govern a drug's interaction with its biological target.[8]

In the context of pyrazole derivatives, quantum chemical calculations can be used to:

  • Predict molecular properties: Determine geometries, electronic structures, and spectroscopic characteristics.

  • Understand reactivity: Analyze frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to predict sites of interaction.[10][11]

  • Investigate tautomerism: Elucidate the relative stability of different tautomeric forms, which can significantly impact biological activity.[12][13]

  • Inform QSAR and molecular docking studies: Provide accurate electronic descriptors for developing predictive models of biological activity and for refining protein-ligand docking poses.[14][15][16]

Core Quantum Chemical Methodologies

The choice of a quantum chemical method is a critical decision that balances computational cost with desired accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for systems of pharmaceutical interest due to its favorable balance of accuracy and computational efficiency. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.

Causality of Choice: Why DFT for Pyrazoles? For pyrazole derivatives, DFT methods are well-suited for:

  • Geometry Optimizations: Accurately predicting the three-dimensional structure of the molecule.

  • Electronic Property Calculations: Determining properties like dipole moment, polarizability, and orbital energies.

  • Frequency Calculations: Confirming that an optimized structure is a true minimum on the potential energy surface and predicting vibrational spectra.

Selecting Functionals and Basis Sets: The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: Functionals are mathematical approximations that describe the exchange and correlation energies of electrons. For organic molecules like pyrazoles, hybrid functionals such as B3LYP and M06-2X are widely used and have been shown to provide reliable results.[17] The M06-2X functional, in particular, is often recommended for its good performance with non-covalent interactions, which are crucial in drug-receptor binding.[17]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p) , are common choices. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding, like pyrazole derivatives.

MethodComputational CostAccuracy for GeometriesAccuracy for Electronic Properties
B3LYP/6-31G(d) ModerateGoodGood
M06-2X/6-311++G(d,p) HigherVery GoodVery Good

Table 1. A comparative overview of common DFT methods for pyrazole derivatives.

A Practical Workflow for Analyzing Pyrazole Derivatives

This section outlines a step-by-step computational workflow for a hypothetical pyrazole derivative using a popular quantum chemistry software package like Gaussian.[7]

Step 1: Molecular Structure Input

The initial 3D coordinates of the pyrazole derivative can be built using a molecular editor and pre-optimized using a molecular mechanics force field to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule.[18]

Protocol: Geometry Optimization

  • Input File Preparation: Create an input file specifying the coordinates, charge, and multiplicity of the molecule.

  • Keyword Selection: Use the Opt keyword in the route section of the input file.

  • Method Selection: Specify the desired DFT functional and basis set (e.g., # M062X/6-311++G(d,p) Opt).

  • Execution: Run the calculation using the quantum chemistry software.

  • Convergence Check: Verify that the optimization has converged by checking the output file for the "Optimization completed" message and ensuring that the forces and displacements are below the default thresholds.[19]

Step 3: Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum.

Protocol: Frequency Analysis

  • Input File Preparation: Use the optimized coordinates from the previous step.

  • Keyword Selection: Use the Freq keyword in the route section (e.g., # M062X/6-311++G(d,p) Freq).

  • Execution: Run the calculation.

  • Verification: Analyze the output file. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further optimized.[20]

G cluster_workflow Computational Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Imaginary Frequencies? C->D Check Output E Proceed to Property Calculation D->E No F Re-optimize Geometry D->F Yes F->B G cluster_analysis Electronic Property Analysis cluster_properties Calculated Properties cluster_insights Derived Insights for Drug Design OptimizedGeometry Optimized Geometry HOMO_LUMO HOMO-LUMO Analysis Energy Gap (ΔE) Reactivity Prediction OptimizedGeometry->HOMO_LUMO MEP Molecular Electrostatic Potential Electrostatic Surface H-Bonding Sites OptimizedGeometry->MEP NBO Natural Bond Orbital Analysis Charge Distribution Substituent Effects OptimizedGeometry->NBO Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity Binding Intermolecular Interactions (e.g., H-bonding, π-stacking) MEP->Binding QSAR Descriptors for QSAR/QSPR NBO->QSAR

Caption: The relationship between optimized geometry, electronic property calculations, and their application in drug design.

Advanced Applications: Tautomerism in Pyrazoles

Many pyrazole derivatives can exist in different tautomeric forms, which can have distinct chemical and biological properties. [12][13]Quantum chemical calculations are highly effective at predicting the relative stabilities of these tautomers in different environments (gas phase or solution). [21] For example, a 3(5)-substituted pyrazole can exist in two tautomeric forms. The relative energies of these tautomers can be calculated using DFT, and the inclusion of a solvent model (like the Polarizable Continuum Model, PCM) can provide insights into how the solvent environment influences the tautomeric equilibrium. [21]Understanding the predominant tautomer in a biological environment is critical, as it may be the form that binds to the target receptor.

Conclusion and Future Outlook

Quantum chemical calculations provide a powerful and accurate framework for investigating the properties of pyrazole derivatives in drug discovery. By moving beyond simple structure-activity relationships to a more fundamental, electronics-based understanding, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The integration of quantum mechanics with other computational methods, such as molecular dynamics and machine learning, will continue to enhance our predictive capabilities and accelerate the journey from a pyrazole scaffold to a life-saving drug. [22][23]

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science. Available at: [Link]

  • Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. Elsevier. Available at: [Link]

  • Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. ResearchGate. Available at: [Link]

  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences. Available at: [Link]

  • QUANTUM CHEMICAL METHODS AND MULTISCALE MODELING IN COMPUTER-AIDED DRUG DESIGN. SMU Scholar. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Royal Society of Chemistry. Available at: [Link]

  • Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed. Available at: [Link]

  • A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. Available at: [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. Available at: [Link]

  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. ResearchGate. Available at: [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. ResearchGate. Available at: [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Available at: [Link]

  • Opt Keyword. Gaussian.com. Available at: [Link]

  • Quantum Chemistry in Drug Discovery. Rowan Scientific. Available at: [Link]

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group. Available at: [Link]

  • A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. Global Journal of Medical Research. Available at: [Link]

  • Quantum-chemical study on the relative stability of sildenafil tautomers. SpringerLink. Available at: [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Quantum mechanics implementation in drug-design workflows: does it really help?. National Institutes of Health. Available at: [Link]

  • Gaussian process regression for geometry optimization. Institute for Theoretical Chemistry. Available at: [Link]

  • How to choose a functional and basis set for your DFT calculation. YouTube. Available at: [Link]

  • Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Pendidikan Kimia. Available at: [Link]

  • Software and resources for computational medicinal chemistry. National Institutes of Health. Available at: [Link]

  • Quantum Mechanical Methods for Drug Design. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Gaussian Output file analysis. YouTube. Available at: [Link]

  • Quantum Chemistry in Drug Discovery. Rowan Newsletter. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. National Institutes of Health. Available at: [Link]

  • Computation Chemistry Tools. Cambridge MedChem Consulting. Available at: [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. Available at: [Link]

  • Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. MDPI. Available at: [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Heterocycles. Available at: [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

  • Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan. Available at: [Link]

  • Introduction to Gaussian program. Gaussian. Available at: [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. Available at: [Link]

  • Computed molecular electrostatic potential surface (MEP) of Pyz-1 and... ResearchGate. Available at: [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Available at: [Link]

Sources

The Unseen Architects: A Technical Guide to the Natural Occurrences of Pyrazole Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the vast and intricate world of natural products, the pyrazole alkaloids represent a small yet fascinating class of compounds. Their relative scarcity in nature, attributed to the biological challenge of forming the N-N bond, is juxtaposed with a remarkable diversity of biological activities, ranging from sedative to antitumor properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural occurrences of pyrazole alkaloids. We will delve into their sources, our current understanding of their biosynthesis, methods for their isolation, and their known biological significance, thereby offering a comprehensive resource for those looking to explore this unique corner of chemical biology.

Introduction to Pyrazole Alkaloids: A Rare Scaffold with Potent Activities

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. While the pyrazole scaffold is a common feature in synthetic pharmaceuticals, its appearance in naturally occurring alkaloids is a less frequent phenomenon.[1][2][3] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. Since then, a select few have been discovered from various natural sources, including plants, microorganisms, and marine life.[1][3] The unique electronic configuration of the pyrazole ring imparts a range of physicochemical properties that underpin their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This guide will focus on the most well-documented naturally occurring pyrazole alkaloids, providing a technical overview of their origins and characteristics.

Withasomnine: The Sedative Alkaloid from the "Indian Ginseng"

Withasomnine is a well-known pyrazole alkaloid isolated from the roots of Withania somnifera, a plant revered in Ayurvedic medicine and commonly known as Ashwagandha or Indian Ginseng.[1][3][4]

Natural Source and Biological Significance

Withania somnifera (Solanaceae) is a medicinal plant with a long history of use for its adaptogenic, anti-inflammatory, and neuroprotective properties.[5] The total alkaloid content in the roots of Indian W. somnifera ranges from 0.13% to 0.31%.[5] Withasomnine, a key alkaloid component, is recognized for its sedative and hypnotic properties.[1][3]

Physicochemical Properties of Withasomnine

A comprehensive understanding of the physicochemical properties of withasomnine is crucial for its extraction, isolation, and potential therapeutic application.

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂[6]
Molecular Weight184.24 g/mol [6]
LogP3.872
Solubility (LogS)-3.649
Natural Product Likeliness2.204
Proposed Biosynthesis of Withasomnine

The complete biosynthetic pathway of withasomnine has not been fully elucidated. However, based on its structure, a plausible pathway can be proposed, likely originating from the amino acid L-proline. The formation of the pyrazole ring is a key and challenging step, likely involving a novel enzymatic mechanism for N-N bond formation.

***dot digraph "Proposed Biosynthesis of Withasomnine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

proline [label="L-Proline"]; intermediate1 [label="Putative Proline-derived Intermediate"]; intermediate2 [label="Hydrazine Donor"]; intermediate3 [label="Open-chain Precursor"]; withasomnine [label="Withasomnine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

proline -> intermediate1 [label="Enzymatic\nModification"]; intermediate1 -> intermediate3 [label="Condensation"]; intermediate2 -> intermediate3; intermediate3 -> withasomnine [label="Cyclization &\nAromatization"]; }

Caption: Proposed biosynthetic pathway of withasomnine from L-proline.

Experimental Protocol: Extraction and Isolation of Withasomnine from Withania somnifera Roots

This protocol outlines a robust method for the extraction and isolation of withasomnine, integrating principles of classical alkaloid extraction with modern chromatographic techniques.

Step 1: Plant Material Preparation

  • Obtain dried roots of Withania somnifera.

  • Pulverize the roots into a coarse powder (30-60 mesh) using a commercial pulverizer.[7] This increases the surface area for efficient solvent extraction.

Step 2: Extraction

  • Perform a cold extraction of the pulverized root powder with a polar solvent such as methanol.[7] This initial step removes highly polar compounds.

  • Subject the residue from the cold extraction to hot extraction with methanol by refluxing at 95°C for 2 hours.[8] This more exhaustive extraction is necessary to liberate the alkaloids.

  • Combine the filtrates from both the cold and hot extractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[7]

Step 3: Acid-Base Partitioning for Alkaloid Enrichment

  • Dissolve the crude extract in 5% hydrochloric acid.

  • Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.

  • Basify the aqueous layer with ammonium hydroxide to a pH of 9-10.

  • Extract the liberated alkaloids with chloroform or dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract to yield a crude alkaloid fraction.

Step 4: Chromatographic Purification

  • Subject the crude alkaloid fraction to column chromatography over silica gel.[9]

  • Elute the column with a gradient of toluene:chloroform:ethanol (e.g., starting with 4:3:3).[9]

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions containing withasomnine and concentrate to yield the purified compound.

***dot digraph "Extraction and Isolation of Withasomnine" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="Dried Withania somnifera Roots", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pulverize [label="Pulverization"]; extraction [label="Solvent Extraction\n(Methanol)"]; crude_extract [label="Crude Extract"]; acid_base [label="Acid-Base Partitioning"]; crude_alkaloids [label="Crude Alkaloid Fraction"]; chromatography [label="Column Chromatography"]; withasomnine [label="Pure Withasomnine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> pulverize; pulverize -> extraction; extraction -> crude_extract; crude_extract -> acid_base; acid_base -> crude_alkaloids; crude_alkaloids -> chromatography; chromatography -> withasomnine; }

Caption: Workflow for the extraction and isolation of withasomnine.

Pyrazole Alkaloids from Watermelon (Citrullus lanatus) Seeds

Watermelon seeds, often discarded, are a surprising source of unique pyrazole-containing compounds.[10][11]

Natural Source and Key Compounds

The non-proteinogenic amino acid, β-(1-pyrazolyl)alanine, was the first pyrazole derivative identified in watermelon.[10] More recently, two pyrazole alkaloids, 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole and its galactosylated derivative, have been isolated from watermelon seeds.[10] These compounds are notable for being the first to contain both pyrazole and pyrrole rings isolated from a natural source.[10]

Biological Activity

The galactosylated pyrazole alkaloid from watermelon seeds has shown modest inhibitory activity against melanogenesis, though it was accompanied by some cytotoxicity.[10] The un-galactosylated form exhibited modest inhibitory activity on melanogenesis without cytotoxicity.[10]

Experimental Protocol: Isolation of Pyrazole Alkaloids from Watermelon Seeds

This protocol is adapted from general phytochemical methods for the isolation of alkaloids from seed material.

Step 1: Seed Preparation

  • Obtain fresh watermelon seeds and dry them at room temperature.

  • Grind the dried seeds into a fine powder.

Step 2: Defatting

  • Extract the powdered seeds with petroleum ether or hexane in a Soxhlet apparatus for 24 hours to remove lipids.[11] This step is crucial as seeds are often rich in oils that can interfere with subsequent extractions.

  • Air-dry the defatted seed powder.

Step 3: Alkaloid Extraction

  • Macerate the defatted seed powder with methanol with constant stirring for 24 hours.[11]

  • Filter the mixture and concentrate the methanolic extract under reduced pressure.

Step 4: Purification

  • Subject the concentrated extract to repeated column chromatography on silica gel.

  • Use a gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol.

  • Monitor the fractions by TLC and combine those containing the target pyrazole alkaloids.

  • Further purification can be achieved using preparative HPLC.

Pyrazole Derivatives from the Mangrove Rhizophora apiculata

The unique and challenging environment of mangrove ecosystems fosters the production of a diverse array of secondary metabolites.

Natural Source and Identified Compounds

The tall-stilted mangrove, Rhizophora apiculata, has been found to contain pyrazole derivatives.[12] Phytochemical analysis of the methanolic extract of this plant has revealed the presence of alkaloids, flavonoids, saponins, steroids, and tannins.[13][14]

Biological Potential

Extracts of R. apiculata have demonstrated antioxidant and antimicrobial activities.[15] The presence of a variety of bioactive compounds, including alkaloids, likely contributes to these effects.[13][14][15]

Experimental Protocol: Extraction of Alkaloids from Rhizophora apiculata

This protocol provides a general framework for the extraction of alkaloids from the leaves of R. apiculata.

Step 1: Plant Material Preparation

  • Collect fresh leaves of R. apiculata and dry them in the shade.

  • Grind the dried leaves into a fine powder.[13]

Step 2: Maceration

  • Macerate the powdered leaves with ethanol (1:5 w/v) for 24 hours.[13]

  • Filter the extract and repeat the maceration process with the residue until the filtrate is clear.[13]

  • Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature not exceeding 60°C.[13]

Step 3: Alkaloid Isolation

  • The resulting crude extract can be subjected to acid-base partitioning as described for withasomnine to enrich the alkaloid fraction.

  • Further purification can be achieved through chromatographic techniques such as column chromatography and preparative TLC.

Pyrazofurin: A Microbial Pyrazole Nucleoside

Microorganisms are a prolific source of structurally diverse and biologically active natural products.

Natural Source and Biological Activity

Pyrazofurin is a C-nucleoside pyrazole produced by the bacterium Streptomyces candidus.[16] It exhibits a range of biological activities, including antiviral and antitumor properties.[16] Pyrazofurin acts as an inhibitor of orotidine-5'-monophosphate decarboxylase, an enzyme involved in pyrimidine biosynthesis.[9]

Physicochemical Properties of Pyrazofurin
PropertyValueSource
Molecular FormulaC₉H₁₃N₃O₆[8]
Molecular Weight259.22 g/mol [8]
SolubilitySoluble in water and DMSO[8][9]
Storage-20°C[9]

Conclusion and Future Perspectives

The naturally occurring pyrazole alkaloids, though few in number, represent a compelling area of research. Their presence in diverse organisms, from common plants to marine microbes, suggests convergent evolutionary pathways for the synthesis of this unique heterocyclic scaffold. The potent biological activities of compounds like withasomnine and pyrazofurin underscore their potential as leads for drug discovery.

Future research should focus on several key areas. The elucidation of the complete biosynthetic pathways for these alkaloids, particularly the enzymatic machinery responsible for N-N bond formation, is a critical next step. This knowledge could pave the way for biosynthetic engineering approaches to produce these compounds in higher yields or to generate novel analogs. Furthermore, a more systematic exploration of the biodiversity of plants and microorganisms is likely to uncover new pyrazole alkaloids with novel structures and biological activities. As analytical techniques continue to advance, we can expect a deeper understanding of the distribution, ecological roles, and therapeutic potential of these fascinating natural products.

References

  • Jensen, M. (2015).
  • Santos, N. E., Carreira, A. R., Silva, V. L. M., & Braga, S. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 25(6), 1373.
  • Kumar, V., & Kumar, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
  • Wani, B., Kumar, V., & Wani, A. (2023). Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review. Cureus, 15(10), e47553.
  • Hayat, F., Moseley, C. K., & Salahuddin. (2019). Pathways for the biosynthesis and metabolism of proline in higher...
  • Namboothiri, I. N. N. (2011). Synthesis of Withasomnine Derivatives (40) by 1,3-Dipolar Cycloaddition Reaction. Synfacts, 2011(11), 1206.
  • Knorr, L. (1883). Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Kikuchi, T., Ikedaya, A., Toda, A., Ikushima, K., Yamakawa, T., Okada, R., Yamada, T., & Tanaka, R. (2015). Pyrazole alkaloids from watermelon (Citrullus lanatus) seeds. Phytochemistry Letters, 12, 94-97.
  • ResearchGate. (n.d.).
  • Besic, A., & Kenig, S. (2022). Antioxidant Activity of Watermelon Seeds Determined by DPPH Assay. Kemija u industriji, 71(1-2), 49-54.
  • Chen, J., Wang, F., & Chen, J. (2014).
  • Sofian, A., Harlis, W. O. S., & Sabdono, A. (2020). Phytochemical analysis of Rhizophora apiculata leaf extract and its inhibitory action against Staphylococcus aureus, Aeromonas hydrophila. AAECC, 13(2), 1079-1087.
  • Agustina, S., & Sari, D. K. (2023). Antioxidant Activity and Toxicity Test on Mangrove (Rhizophora Apiculata)
  • Scite.ai. (n.d.).
  • PubChem. (n.d.). Withasomnine.
  • Kumar, P., & Singh, R. (2011). Growth and yield of ashwagandha (Withania somnifera L.) as effected by INM and Panchagavya. Hind- Research Journal, 8(1), 128-134.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Santos, N. E., Carreira, A. R., Silva, V. L. M., & Braga, S. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 25(6), 1373.
  • Google Patents. (n.d.). WO2012160569A1 - "process for extraction of ashwagandha (withania somnifera) roots".
  • Meena, M., Divyanshu, K., Kumar, S., Swapnil, P., Zehra, A., Shukla, V., & Yadav, G. (2019). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Heliyon, 5(12), e02952.
  • ResearchGate. (n.d.). Biosynthesis of the triterpenoid withanolides in Withaniasomnifera.
  • El-Sayed, A. M., & Al-Zahrani, A. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3733.
  • PubChem. (n.d.). Pyrazofurin.
  • Al-Ostath, A. I., & Al-Assar, Z. A. A. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(18), 6529.
  • ResearchGate. (n.d.).
  • Wani, B., Kumar, V., & Wani, A. (2023). Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera)
  • ResearchGate. (n.d.).
  • USDA. (2021).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2012160569A1 - "process for extraction of ashwagandha (withania somnifera) roots".
  • Federal Institute for Risk Assessment. (n.d.). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS.
  • PubMed. (n.d.). Biosynthesis of Proline.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.).
  • Quest Journals. (n.d.).

Sources

Methodological & Application

Synthesis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] The functionalization of the pyrazole ring, particularly at the N1 and C4 positions, is a critical strategy in the development of novel therapeutic agents. The introduction of a tetrahydrofuran moiety can enhance solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole, a valuable building block for the synthesis of complex pharmaceutical intermediates.[4]

This document outlines two robust synthetic pathways for the target molecule, starting from commercially available or readily synthesized precursors. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both scientific rigor and practical applicability for researchers in drug development.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary routes, each with its own set of advantages:

  • Direct N-Alkylation: This classic and straightforward approach involves the reaction of 4-bromopyrazole with a suitable tetrahydrofuran electrophile, such as 3-bromotetrahydrofuran, in the presence of a base.

  • Mitsunobu Reaction: This reliable method facilitates the coupling of 4-bromopyrazole with 3-hydroxytetrahydrofuran, offering mild reaction conditions and stereochemical control.[5]

The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both methods are detailed below, preceded by the necessary preparation of the key starting materials.

Preparation of Starting Materials

Protocol 1: Synthesis of 4-Bromopyrazole

The bromination of 1H-pyrazole is a well-established procedure. This protocol utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent.[6]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
1H-Pyrazole288-13-168.081.0 eq
N-Bromosuccinimide (NBS)128-08-5177.981.05 eq
Acetonitrile (ACN)75-05-841.05
Saturated aq. NaHCO₃--
Saturated aq. Na₂S₂O₃--
Brine--
Anhydrous MgSO₄7487-88-9120.37
Ethyl Acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18

Experimental Protocol:

  • To a stirred solution of 1H-pyrazole in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromopyrazole.

Protocol 2: Synthesis of 3-Bromotetrahydrofuran

3-Bromotetrahydrofuran can be prepared from the corresponding alcohol, 3-hydroxytetrahydrofuran, using a standard brominating agent like phosphorus tribromide (PBr₃).

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
3-Hydroxytetrahydrofuran453-20-388.111.0 eq
Phosphorus tribromide (PBr₃)7789-60-8270.690.4 eq
Diethyl ether60-29-774.12
Saturated aq. NaHCO₃--
Brine--
Anhydrous MgSO₄7487-88-9120.37

Experimental Protocol:

  • To a stirred solution of 3-hydroxytetrahydrofuran in diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to yield 3-bromotetrahydrofuran.

Synthesis of this compound

Method A: N-Alkylation

This method relies on the deprotonation of 4-bromopyrazole followed by nucleophilic attack on 3-bromotetrahydrofuran.[7]

Reaction Workflow:

Start 4-Bromopyrazole + 3-Bromotetrahydrofuran Base_Addition Add NaH in DMF at 0 °C Start->Base_Addition Reaction Stir at RT for 12-16h Base_Addition->Reaction Quench Quench with water Reaction->Quench Extraction Extract with EtOAc Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product This compound Purification->Product Start 4-Bromopyrazole + 3-Hydroxytetrahydrofuran + PPh₃ DIAD_Addition Add DIAD in THF at 0 °C Start->DIAD_Addition Reaction Stir at RT for 12-16h DIAD_Addition->Reaction Solvent_Removal Concentrate in vacuo Reaction->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification Product This compound Purification->Product

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole . While pyrazole scaffolds are ubiquitous in kinase inhibitors (e.g., JAK, BTK pathways), the 4-bromo-1-alkyl derivatives present specific challenges, including catalyst deactivation via N2-coordination and solubility issues associated with the polar tetrahydrofuran (THF) moiety. This guide provides a robust, scalable method utilizing Pd(dppf)Cl₂·DCM and XPhos Pd G2 systems, ensuring high yields (>85%) and minimal protodeboronation side products.

Introduction & Mechanistic Insight

The Substrate Challenge

The substrate, This compound , combines an electron-rich heteroaromatic ring with a chiral ether appendage.

  • Electronic Factors: The pyrazole ring is electron-rich, making the C-Br bond less electrophilic compared to bromobenzene. This requires electron-rich phosphine ligands to facilitate oxidative addition.

  • Coordination Issues: Although N1 is substituted by the THF ring, the lone pair on N2 remains available to coordinate with the Palladium center, potentially forming stable, non-reactive Pd-complexes (Catalyst Poisoning).

  • THF Stability: The tetrahydrofuran-3-yl group is generally stable under basic cross-coupling conditions but can be sensitive to strong Lewis acids or harsh acidic workups.

Reaction Mechanism & Catalytic Cycle

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. However, for this specific substrate, the Transmetallation step is often the rate-determining bottleneck due to the competing coordination of the pyrazole nitrogen.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides, Fast for Bromides) Pd0->OxAdd + Substrate (R-Br) PdII_Ar L2Pd(II)(Ar)Br Intermediate A OxAdd->PdII_Ar N_Coord Off-Cycle Resting State (Pd-N Coordination) PdII_Ar->N_Coord N2 Poisoning TransMet Transmetallation PdII_Ar->TransMet N_Coord->PdII_Ar Heat/Steric Bulk BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate PdII_BiAr L2Pd(II)(Ar)(Ar') Intermediate B TransMet->PdII_BiAr RedElim Reductive Elimination (Product Release) PdII_BiAr->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the off-cycle N-coordination trap (Red) which must be overcome by ligand steric bulk or elevated temperature.

Reaction Optimization Matrix

To determine the optimal conditions, a screen was performed focusing on preventing Pd-N coordination and maximizing solubility.

EntryCatalyst (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O8045%Slow conversion; N-coordination evident.
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10078%Good yield; SPhos prevents N-binding.
3Pd(dppf)Cl₂·DCM dppf K₂CO₃ Dioxane/H₂O 90 92% Standard Robust Condition.
4XPhos Pd G2XPhosK₃PO₄THF/H₂O6095%Best for sterically hindered partners.
5Pd₂dba₃XantphosCs₂CO₃Dioxane10060%Lower yield; bidentate bite angle not optimal.

Key Finding: Pd(dppf)Cl₂ is the most cost-effective robust catalyst, while XPhos Pd G2 is reserved for difficult couplings (e.g., with heteroaryl boronates).

Standard Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (0.03–0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • Prepare a degassed solvent mixture of 1,4-Dioxane and Water (4:1) by sparging with Nitrogen or Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • This compound (1.0 mmol, 231 mg).

      • Aryl Boronic Acid (1.2 mmol).

      • K₂CO₃ (2.0 mmol, 276 mg).

    • Transfer the vial to an inert atmosphere glovebox or use standard Schlenk techniques to add Pd(dppf)Cl₂·DCM (0.03 mmol, 24.5 mg).

    • Seal the vial with a septum cap.

  • Solvent Addition:

    • Inject the degassed Dioxane/Water mixture (5 mL, 0.2 M concentration) via syringe.

    • Purge the headspace with Nitrogen for 1 minute.

  • Execution:

    • Heat the reaction block to 90°C . Stir vigorously (800 rpm).

    • Monitor by LC-MS at 2 hours.

      • Checkpoint: If starting material remains, add an additional 0.5 equiv of boronic acid (boronic acids can degrade via protodeboronation).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[1] Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine organics and wash with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40 g).

    • Mobile Phase: Gradient 0% to 60% Ethyl Acetate in Hexanes. (The THF-pyrazole product is moderately polar; expect elution around 40-50% EtOAc).

Troubleshooting & Expert Tips

Protodeboronation (Loss of Boronic Acid)

If the boronic acid is electron-deficient (e.g., 2-pyridyl, poly-fluorinated), it may hydrolyze before coupling.

  • Solution: Switch base to KF or CsF (anhydrous conditions) or use the "Slow Addition" protocol where the boronic acid is added in portions over 1 hour.

Palladium Scavenging

Pyrazole derivatives have a high affinity for residual Palladium, leading to colored products and potential toxicity issues.

  • Protocol: Treat the crude organic solution with SiliaMetS® Thiol or activated charcoal (10 wt%) for 30 minutes at 50°C before filtration and concentration.

Regioselectivity Verification

Ensure the coupling occurred at C4. The 1H NMR should show the disappearance of the C4-Br signal and the appearance of the new aryl protons. The pyrazole C3-H and C5-H protons typically appear as singlets around 7.8–8.2 ppm.

Workflow Visualization

Workflow Start Start: 4-Br-1-THF-Pyrazole CheckPartner Analyze Coupling Partner Start->CheckPartner Standard Standard Partner (Phenyl, Tolyl) CheckPartner->Standard Difficult Difficult Partner (2-Pyridyl, Imidazole) CheckPartner->Difficult CondA Condition A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Standard->CondA CondB Condition B: XPhos Pd G2, K3PO4 THF/H2O, 60°C Difficult->CondB Workup Workup: EtOAc Extr. + Pd Scavenging CondA->Workup CondB->Workup Purify Purification: Flash Chrom. (Hex/EtOAc) Workup->Purify

Figure 2: Decision tree for selecting reaction conditions based on the coupling partner.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • McLaughlin, M., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 23(6). Link

  • PubChem. (2023). 4-Bromo-1H-pyrazole Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[2] Catalyst poisoning issues in cross-coupling reactions with heterocycles. BenchChem Technical Support. Link

Sources

The Strategic Application of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Enhanced for Versatility and Improved Pharmacokinetics

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent properties, including its ability to act as a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide array of biological targets. The strategic functionalization of the pyrazole ring is therefore a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.

This guide focuses on a particularly valuable derivative: 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole (CAS No. 1040377-07-8) . This molecule is not merely another pyrazole; it is an intelligently designed building block that combines the established utility of the 4-bromopyrazole core with the advantageous properties of an N-substituted tetrahydrofuran (THF) moiety. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[3] Concurrently, the tetrahydrofuran ring is known to enhance solubility, metabolic stability, and can act as a hydrogen bond acceptor, often leading to improved pharmacokinetic (ADME) properties of the final drug candidate.[4]

This document provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and its use in key synthetic transformations, positioning it as a critical tool for researchers in the field of medicinal chemistry.

Physicochemical Properties

A clear understanding of the fundamental properties of this key building block is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 1040377-07-8[5]
Molecular Formula C₇H₉BrN₂O[5]
Molecular Weight 217.06 g/mol [5]
Appearance Off-white to yellow solidCommercial Supplier Data
Storage Sealed in dry, room temperature[5]

Protocol I: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a two-step process, starting from commercially available 4-bromopyrazole and 3-bromotetrahydrofuran. This protocol is designed for robustness and scalability in a standard laboratory setting.

Diagram: Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Optional Step 2: Bromination (if starting from 1-(tetrahydrofuran-3-YL)-1H-pyrazole) 4-Bromopyrazole 4-Bromopyrazole Base_Solvent Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or THF) 4-Bromopyrazole->Base_Solvent 3-Bromotetrahydrofuran 3-Bromotetrahydrofuran 3-Bromotetrahydrofuran->Base_Solvent Intermediate This compound Base_Solvent->Intermediate Reaction N-THF-Pyrazole 1-(tetrahydrofuran-3-YL)-1H-pyrazole Brominating_Agent Brominating Agent (e.g., NBS) Solvent (e.g., DMF/CHCl3) N-THF-Pyrazole->Brominating_Agent Reaction Final_Product This compound Brominating_Agent->Final_Product Reaction

Caption: Synthetic routes to the title compound.

Step-by-Step Synthesis Protocol

Materials:

  • 4-Bromopyrazole

  • 3-Bromotetrahydrofuran

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or THF) to dissolve the 4-bromopyrazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: The use of a strong base like NaH is to deprotonate the pyrazole nitrogen, forming the more nucleophilic pyrazolate anion, which readily attacks the electrophilic carbon of 3-bromotetrahydrofuran. Alternatively, a milder base like K₂CO₃ can be used, which may require heating.

  • Alkylation: After stirring at 0 °C for 30 minutes, add 3-bromotetrahydrofuran (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Application in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

The true power of this compound lies in its utility as a versatile intermediate for the synthesis of complex molecules, particularly kinase inhibitors.[5] The bromine atom at the C4 position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Diagram: Role in Kinase Inhibitor Synthesis

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Start->Suzuki_Catalyst C-C bond formation Buchwald_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Start->Buchwald_Catalyst C-N bond formation Suzuki_Reactant Aryl/Heteroaryl Boronic Acid/Ester Suzuki_Reactant->Suzuki_Catalyst Suzuki_Product 4-Aryl/Heteroaryl-1-(THF-3-YL)-pyrazole Suzuki_Catalyst->Suzuki_Product Kinase_Inhibitor Diverse Library of Kinase Inhibitor Candidates Suzuki_Product->Kinase_Inhibitor Further Functionalization Buchwald_Reactant Amine (R-NH2) Buchwald_Reactant->Buchwald_Catalyst Buchwald_Product 4-Amino-1-(THF-3-YL)-pyrazole Buchwald_Catalyst->Buchwald_Product Buchwald_Product->Kinase_Inhibitor Further Functionalization cluster_pathway Simplified Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A (e.g., BTK, JAK) Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Hypothetical Inhibitor (Derived from title compound) Inhibitor->KinaseA inhibits

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, scientists, and drug development professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its prevalence, particularly in the domain of kinase inhibitors, necessitates robust and efficient screening methodologies to identify novel therapeutic candidates. This document provides an in-depth guide to the principles and execution of high-throughput screening (HTS) assays tailored for the discovery of pyrazole-based bioactive molecules. We will delve into the causality behind experimental design, offering detailed, field-proven protocols for two distinct, industry-standard kinase assay platforms: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a bioluminescence-based ADP detection assay. Furthermore, this guide will equip researchers with the necessary knowledge for data interpretation, quality control, and the visualization of associated biological pathways and experimental workflows.

The Ascendancy of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in the design of therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in engaging a wide array of biological targets.[1] This has led to the development of numerous FDA-approved drugs containing a pyrazole core, treating conditions ranging from inflammation to cancer.[1][2]

A significant number of pyrazole-containing drugs are inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling.[3][4] By modulating the activity of kinases, it is possible to intervene in disease processes such as uncontrolled cell proliferation in cancer or inflammatory responses. The discovery of novel pyrazole-based kinase inhibitors is a highly active area of research, driven by the need for more selective and potent therapeutics. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[5]

This application note will focus on HTS assays for pyrazole compounds targeting protein kinases, providing both the theoretical framework and practical protocols for their successful implementation.

Principles of High-Throughput Screening for Kinase Inhibitors

The fundamental goal of a kinase inhibitor screen is to identify compounds that modulate the enzymatic activity of a target kinase. This is typically achieved by measuring the phosphorylation of a substrate by the kinase in the presence of test compounds. Several HTS technologies have been developed to measure this event with high sensitivity and in a miniaturized format suitable for screening large compound libraries.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a powerful HTS technology that combines the principles of FRET with the use of long-lifetime lanthanide chelates as donor fluorophores.[7][8] In a typical kinase assay, a substrate is labeled with an acceptor fluorophore (e.g., fluorescein), and a phospho-specific antibody is labeled with a donor fluorophore (e.g., terbium). When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated epitope, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The use of a time-delay in signal reading eliminates interference from short-lived background fluorescence, resulting in a high signal-to-noise ratio.[7] Pyrazole compounds that inhibit the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Bioluminescence-Based ADP Detection

Another robust HTS method for monitoring kinase activity is to quantify the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a commercially available system that utilizes a two-step enzymatic process.[1][9] In the first step, after the kinase reaction is complete, a reagent is added to terminate the reaction and deplete the remaining adenosine triphosphate (ATP). In the second step, a detection reagent is added that converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[9] Inhibitory pyrazole compounds will result in a decrease in luminescence.

Featured Kinase Signaling Pathway: p38 MAPK

To provide a biological context for the subsequent protocols, we will consider the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. p38 MAPKs are key regulators of cellular responses to stress and inflammation.[4][10][11] Dysregulation of this pathway is implicated in a variety of diseases, making it an attractive target for therapeutic intervention. Several pyrazole-based compounds have been developed as p38 MAPK inhibitors.[12]

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_p38 Core Pathway cluster_downstream Downstream Effectors Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 activates ATF2 ATF2 p38_MAPK->ATF2 activates Inflammation Inflammation MK2->Inflammation ATF2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->p38_MAPK inhibits

Caption: p38 MAPK signaling pathway with pyrazole inhibitor interaction.

Detailed Protocols

The following protocols are designed for a 384-well plate format, which is standard for HTS. All manipulations should be performed using calibrated multichannel pipettes or automated liquid handling systems to ensure accuracy and reproducibility.

Protocol 1: LanthaScreen® TR-FRET Kinase Assay

This protocol is adapted for a generic tyrosine kinase but can be optimized for specific serine/threonine kinases by selecting the appropriate substrate and phospho-specific antibody.

4.1.1. Materials

  • Kinase (e.g., Src, ZAP70)

  • Fluorescein-labeled substrate (e.g., Fl-poly-GT)

  • ATP

  • Terbium-labeled phospho-specific antibody (e.g., Tb-pY20)

  • 5X Kinase Buffer

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • Pyrazole compound library (typically in DMSO)

  • Low-volume 384-well black plates

  • TR-FRET compatible microplate reader

4.1.2. Experimental Workflow

TR_FRET_Workflow Start Start Step1 1. Prepare Reagents: - 4X Kinase Solution - 4X Pyrazole Compound Dilutions - 2X Substrate/ATP Mixture - 2X Antibody/EDTA Mixture Start->Step1 Step2 2. Add 2.5 µL of 4X Pyrazole Compound to 384-well plate Step1->Step2 Step3 3. Add 2.5 µL of 4X Kinase Solution Step2->Step3 Step4 4. Add 5 µL of 2X Substrate/ATP Mixture to initiate kinase reaction Step3->Step4 Step5 5. Incubate at room temperature (e.g., 60 minutes) Step4->Step5 Step6 6. Add 10 µL of 2X Antibody/EDTA Mixture to stop reaction and detect Step5->Step6 Step7 7. Incubate at room temperature (e.g., 60 minutes) Step6->Step7 Step8 8. Read plate on TR-FRET reader (Emission at 520 nm and 490 nm) Step7->Step8 End End Step8->End

Caption: Workflow for the LanthaScreen® TR-FRET kinase assay.

4.1.3. Step-by-Step Procedure

  • Reagent Preparation:

    • Prepare a 4X stock of the kinase in 1X Kinase Buffer. The final concentration should be predetermined from an enzyme titration curve to be in the linear range of the assay (typically the EC80).

    • Prepare serial dilutions of the pyrazole compounds in DMSO, and then dilute to a 4X final concentration in 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.[7]

    • Prepare a 2X mixture of the fluorescein-labeled substrate and ATP in 1X Kinase Buffer. Optimal concentrations should be determined empirically but are often around the Km for ATP and the substrate.[13]

    • Prepare a 2X mixture of the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.[13][14]

  • Assay Assembly:

    • To the wells of a 384-well plate, add 2.5 µL of the 4X pyrazole compound dilutions. For controls, add 2.5 µL of 1X Kinase Buffer with the same percentage of DMSO.

    • Add 2.5 µL of the 4X kinase solution to all wells except the negative control wells (which receive 2.5 µL of 1X Kinase Buffer).[15]

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells. The total reaction volume is now 10 µL.[15]

  • Incubation and Detection:

    • Mix the plate gently and incubate at room temperature for 60 minutes.[13][15]

    • Stop the reaction and initiate detection by adding 10 µL of the 2X antibody/EDTA mixture to all wells. The final volume is now 20 µL.[15]

    • Mix the plate and incubate at room temperature for 60 minutes to allow for antibody binding.[13]

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor) after a suitable time delay (e.g., 100 µs).

4.1.4. Data Analysis and Quality Control

  • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).

  • Normalize the data to controls:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

    • Ratio_max = signal from enzyme with no inhibitor (0% inhibition).

    • Ratio_min = signal from no enzyme control (100% inhibition).

  • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

  • Assess assay quality using the Z'-factor:

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[3]

Protocol 2: ADP-Glo™ Kinase Assay

This protocol provides a universal method for measuring the activity of any ADP-generating enzyme, including protein kinases.

4.2.1. Materials

  • Kinase of interest

  • Substrate (protein or peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Pyrazole compound library (in DMSO)

  • White, opaque 384-well plates

  • Luminometer

4.2.2. Step-by-Step Procedure

  • Kinase Reaction Setup:

    • To the wells of a 384-well white plate, add 2.5 µL of 2X kinase solution in 1X reaction buffer.

    • Add 2.5 µL of 2X pyrazole compound dilutions in 1X reaction buffer containing the substrate and ATP. For controls, use buffer with DMSO. The final volume of the kinase reaction is 5 µL.[16]

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.[1]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]

    • Mix and incubate at room temperature for 40 minutes.[16]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and initiate the luciferase reaction.[16]

    • Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

4.2.3. Data Analysis and Quality Control

  • The raw luminescence units (RLU) are directly proportional to the kinase activity.

  • Normalize the data to controls:

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

    • RLU_max = signal from enzyme with no inhibitor (0% inhibition).

    • RLU_min = signal from no enzyme control (100% inhibition).

  • Determine IC50 values and calculate the Z'-factor as described for the TR-FRET assay.

Data Summary and Interpretation

The results from an HTS campaign are typically summarized in tables to facilitate the identification and prioritization of "hits" – compounds that meet a predefined activity threshold.

Table 1: Representative HTS Assay Parameters

ParameterTR-FRET AssayADP-Glo™ Assay
Assay Principle Homogeneous, antibody-based detection of phosphorylationHomogeneous, bioluminescent detection of ADP
Plate Format 384-well, black, low-volume384-well, white, opaque
Final Assay Volume 20 µL20 µL
Readout Ratio of acceptor to donor fluorescenceLuminescence (RLU)
Typical Z'-factor > 0.7> 0.8
Throughput HighVery High
Interference Autofluorescent compounds, light scatterLuciferase inhibitors, colored compounds (quenching)

Table 2: Hit Validation and Prioritization Criteria

CriterionDescriptionThreshold
Primary Activity % Inhibition in the primary screen> 50%
Potency (IC50) Concentration for 50% inhibition in dose-response< 10 µM
Selectivity Activity against off-target kinases> 10-fold selective
Confirmation in Orthogonal Assay Activity in a different assay format (e.g., TR-FRET hit confirmed with ADP-Glo™)Confirmed activity
Structure-Activity Relationship (SAR) Activity of structurally related analogsEmerging SAR

Conclusion

The pyrazole scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. The successful identification of these molecules is critically dependent on the strategic application of robust and well-validated HTS assays. The TR-FRET and ADP-Glo™ kinase assays detailed in this guide represent two powerful, industry-standard methodologies for screening pyrazole compound libraries. By understanding the underlying principles of these assays and adhering to rigorous experimental design and quality control, researchers can significantly enhance the efficiency and success of their drug discovery campaigns. The provided protocols serve as a solid foundation that can be adapted and optimized for a wide range of kinase targets, ultimately accelerating the journey from a chemical library to a clinical candidate.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). Fluorescence Polarization Assays in Small Molecule Screening. In G. S. Sittampalam, N. P. Coussens, & M. L. Brimacombe (Eds.), Assay Guidance Manual.
  • Hughes, C. E., et al. (2021). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 522-532.
  • O'Reilly, M., & Murphy, P. V. (2014). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry, 12(45), 9068-9078.
  • Burgett, A. W., et al. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(5), 449-462.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay for Hsp90α-directed Geldanamycin Competitive Binding. Retrieved from [Link]

  • Robers, M. B., et al. (2012). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 17(2), 230–242.
  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Hughes, C. E., et al. (2021). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed, 33596668.
  • Fesik, S. W. (2005). Promoting protein-protein interactions as a drug discovery strategy. Nature reviews. Drug discovery, 4(4), 309-317.
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Stout, S. L., et al. (2012). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Journal of biomolecular screening, 17(1), 86-93.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • BMG Labtech. (2020, June). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • Coulthard, L. R., White, D. E., Jones, D. L., McDermott, M. F., & Burchill, S. A. (2009). p38(MAPK): stress responses from molecular mechanisms to therapeutics. Trends in molecular medicine, 15(8), 369-379.
  • Xu, J., et al. (2009). Development of High-Throughput TR-FRET and AlphaScreen Assays for Identification of Potent Inhibitors of PDK1. Journal of Biomolecular Screening, 14(10), 1257–1262.
  • Wang, Z. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and bioanalytical chemistry, 390(8), 2049-2057.
  • Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

  • Cargnello, M., & Roux, P. P. (2011). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Microbiology and molecular biology reviews, 75(3), 515-533.
  • Animated biology with arpan. (2023, November 17). Cyclin and CDK in cell cycle progression [Video]. YouTube. [Link]

  • Lee, J., et al. (2014). Cyclin-dependent kinase 2 (CDK2)
  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

Sources

The Strategic Application of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a potent strategy for the identification of high-quality lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which, despite their modest affinity, can form highly efficient interactions with biological targets.[1] This guide provides a detailed exploration of the application of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole , a fragment of significant interest, in FBDD campaigns. We will delve into the rationale behind its selection, detailed protocols for its use in various screening platforms, and strategies for its evolution from a nascent hit to a promising lead.

The Rationale: Why this compound?

The efficacy of a fragment lies in its structural attributes and its potential for chemical elaboration. This compound is a compelling candidate for inclusion in fragment libraries due to a confluence of favorable characteristics.

  • The Privileged Pyrazole Core: The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[2] Its aromatic nature allows for potential π-π stacking interactions with aromatic residues in a protein's binding site.[3] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, providing crucial anchor points for binding.

  • The Versatile Tetrahydrofuran (THF) Moiety: The tetrahydrofuran ring introduces a three-dimensional character to the fragment, which is increasingly recognized as a desirable trait for exploring the often-complex topology of protein binding pockets.[4] The oxygen atom in the THF ring can serve as a hydrogen bond acceptor, further enhancing binding affinity.[5] Moreover, the THF moiety can improve physicochemical properties such as solubility, a critical factor for successful drug development.[5]

  • The Strategic Bromine Handle: The bromine atom at the 4-position of the pyrazole ring is not merely a placeholder. It serves as a crucial "handle" for synthetic elaboration. Through well-established cross-coupling reactions, such as the Suzuki or Sonogashira couplings, the bromine can be readily replaced with a diverse array of chemical groups.[6] This synthetic tractability is a cornerstone of the fragment growing and linking strategies central to FBDD.[7]

Physicochemical Properties

A successful fragment should adhere to the "Rule of Three," a set of empirical guidelines that correlate with a higher probability of successful hit-to-lead optimization.[8] Let's assess this compound against these criteria:

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW) 217.06 g/mol [9]≤ 300 Da[8]
cLogP (calculated) ~1.5 - 2.0≤ 3[8]
Hydrogen Bond Donors (HBD) 0≤ 3[8]
Hydrogen Bond Acceptors (HBA) 3 (2 pyrazole N, 1 THF O)≤ 3[8]
Rotatable Bonds 1≤ 3

As the table indicates, this compound aligns well with the "Rule of Three," positioning it as an ideal starting point for an FBDD campaign.

Experimental Workflow: From Fragment Screening to Hit Validation

The journey of a fragment from a library member to a validated hit involves a cascade of biophysical techniques. This section outlines detailed protocols for the application of this compound in common screening platforms.

FBDD_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation cluster_Structural Structural Biology cluster_Optimization Hit-to-Lead Optimization Screening Fragment Library Screening (e.g., SPR, NMR, DSF) Validation Orthogonal Biophysical Methods (e.g., ITC) Screening->Validation Identified Hits Structural Structure Determination (X-ray Crystallography, NMR) Validation->Structural Validated Hits Optimization Structure-Guided Design & Synthetic Elaboration Structural->Optimization Binding Mode Information Optimization->Screening Iterative Improvement

Caption: A generalized workflow for fragment-based drug discovery.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[9] It is an excellent primary screening method due to its sensitivity and relatively high throughput.

Protocol for SPR Screening:

  • Protein Immobilization:

    • The target protein is immobilized on a sensor chip surface (e.g., CM5 chip). Standard amine coupling chemistry is a common method. The goal is to achieve an appropriate density of active protein to generate a measurable signal without causing mass transport limitations.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the screening assay, dilute the fragment to a final concentration of 200 µM in a suitable running buffer (e.g., HBS-EP+), ensuring the final DMSO concentration is low (typically ≤ 2%) to minimize non-specific effects.[9]

  • SPR Analysis:

    • Inject the fragment solution over the immobilized protein surface and a reference surface (to subtract bulk refractive index changes).

    • Monitor the change in response units (RU) over time. A binding event is indicated by an increase in RU during the association phase and a decrease during the dissociation phase.

    • Include a reference compound with known binding affinity to ensure the immobilized protein remains active throughout the screening process.[9]

  • Hit Identification:

    • Fragments that produce a reproducible and concentration-dependent binding response are considered primary hits.

Hit Validation and Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive method for detecting weak fragment binding and can provide valuable information about the binding site on the protein.[10] Ligand-observe and protein-observe experiments are two common approaches.

Protocol for Protein-Observed NMR (¹H-¹⁵N HSQC):

  • Protein Preparation:

    • Prepare a uniformly ¹⁵N-labeled sample of the target protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • Fragment Addition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add this compound to the protein sample to a final concentration of 100-500 µM.

  • Data Acquisition and Analysis:

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

    • Compare the two spectra. Binding of the fragment will induce chemical shift perturbations (CSPs) in the signals of amino acid residues at or near the binding site.

    • The magnitude of the CSPs can provide information on the location of the binding site and, in some cases, an estimate of the binding affinity.

Structural Elucidation: X-ray Crystallography

Determining the three-dimensional structure of the protein-fragment complex is crucial for understanding the binding mode and guiding subsequent hit-to-lead optimization.[11]

Protocol for Co-crystallization:

  • Protein and Fragment Preparation:

    • Concentrate the purified target protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

    • Prepare a stock solution of this compound.

  • Crystallization Screening:

    • Mix the protein with the fragment at a molar excess (e.g., 1:5 to 1:10 protein to fragment ratio).

    • Set up crystallization trials using various commercially available screens and techniques (e.g., sitting drop or hanging drop vapor diffusion).

  • Crystal Soaking (Alternative Method):

    • If protein crystals can be obtained in the absence of the fragment, they can be soaked in a solution containing a high concentration of the fragment (e.g., 1-10 mM) to allow the fragment to diffuse into the crystal and bind to the protein.[1]

  • Data Collection and Structure Determination:

    • Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure to reveal the precise binding mode of this compound within the protein's active site.

Hit-to-Lead Optimization: The Path to Potency

Once the binding mode of this compound is confirmed, the hit-to-lead optimization phase begins.[12] The goal is to rationally design and synthesize analogs with improved potency and drug-like properties.

Hit_to_Lead cluster_Strategies Optimization Strategies cluster_Goals Desired Outcomes Fragment This compound (Initial Hit) Growing Fragment Growing (Elaboration from Bromine) Fragment->Growing Structure-Guided Design Linking Fragment Linking (Connecting to another fragment) Fragment->Linking Merging Fragment Merging (Combining with another scaffold) Fragment->Merging Potency Increased Potency Growing->Potency Linking->Potency Merging->Potency Selectivity Improved Selectivity Potency->Selectivity ADME Favorable ADME Properties Selectivity->ADME Lead Lead Compound ADME->Lead

Caption: Strategies for hit-to-lead optimization.

Fragment Growing

This is often the most direct strategy.[7] The bromine atom on the pyrazole ring serves as a key vector for growth. By employing cross-coupling reactions, a variety of substituents can be introduced to probe and occupy adjacent sub-pockets in the binding site, thereby increasing affinity.

Example Synthetic Strategy (Suzuki Coupling):

  • Reaction: this compound is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Rationale: This allows for the introduction of a wide range of aryl or heteroaryl groups, which can form additional favorable interactions with the target protein.

Fragment Linking

If another fragment is found to bind in a proximal pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in potency.[13] The bromine atom can be converted to a functional group suitable for forming a covalent bond with a linker.

Conclusion

This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its combination of a privileged pyrazole core, a three-dimensional tetrahydrofuran moiety, and a synthetically tractable bromine handle provides a solid foundation for the discovery of novel therapeutics. The protocols and strategies outlined in this guide offer a comprehensive framework for leveraging the potential of this promising fragment, from initial screening to the generation of potent lead compounds. The successful application of these methodologies requires a multidisciplinary approach, integrating biophysics, structural biology, and medicinal chemistry to navigate the path from fragment to drug candidate.

References

  • de Kloe, G. E., Bailey, D., Leurs, R., & de Esch, I. J. (2009). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 1-5.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Foley, D. J., & Ley, S. V. (2015). The role of the tetrahydrofuran motif in drug discovery. MedChemComm, 6(6), 1059-1085.
  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric epoxidation and kinetic resolution: Glycidol and related 2, 3-epoxy alcohols. Journal of the American Chemical Society, 110(22), 7538-7539.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Pellecchia, M., Bertini, I., Grzesiek, S., Jahnke, W., & Zuiderweg, E. R. (2008). NMR in drug discovery: a practical guide to portfolio management. Nature reviews Drug discovery, 7(3), 211-221.
  • Renaudet, O., & Dumy, P. (2005). SAR by NMR. In Fragment-based approaches in drug discovery (pp. 119-138). Wiley-VCH.
  • Suzuki, A. (1999). Cross-coupling reactions of organoboranes: an easy way to C–C bonds.
  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current opinion in biotechnology, 18(6), 489-496.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug discovery today, 8(19), 876-877.
  • Erlanson, D. A. (Ed.). (2012). Fragment-based drug discovery: a practical approach. John Wiley & Sons.
  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature reviews Drug discovery, 6(3), 211-219.
  • Hubbard, R. E. (2011). Fragment-based drug discovery. Methods in enzymology, 493, 509-530.
  • Jahnke, W., & Erlanson, D. A. (Eds.). (2006). Fragment-based approaches in drug discovery. John Wiley & Sons.
  • Joseph-McCarthy, D. (1999). Computational approaches to structure-based ligand design. Pharmacology & therapeutics, 84(2), 179-191.
  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature reviews Drug discovery, 3(8), 660-672.
  • Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Zartler, E. R., & Shapiro, M. J. (2008). An NMR-based approach to fragment-based lead generation. Current opinion in chemical biology, 12(4), 396-400.
  • Blundell, T. L., & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current opinion in pharmacology, 4(5), 490-496.
  • Chessari, G., & Woodhead, A. J. (2009). From fragment to clinical candidate: a historical perspective. Drug discovery today, 14(13-14), 668-675.
  • Davis, B. J., & Erlanson, D. A. (2013). Learning from the literature: a case study in fragment-based drug discovery. Bioorganic & medicinal chemistry letters, 23(10), 2844-2851.
  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of medicinal chemistry, 48(2), 403-413.
  • Mortenson, P. N., & Murray, C. W. (2017). The rules of fragments. Drug discovery today, 22(1), 12-21.
  • Orita, M., Warizaya, M., & Yamatsu, I. (2006). Fragment-based drug design and its application in the development of a novel series of potent, orally active factor Xa inhibitors. Journal of medicinal chemistry, 49(17), 5091-5101.
  • Schiebel, J., Krimmer, S. G., Röwer, K., & Heine, A. (2016). The impact of solvent and co-solute on fragment binding in protein crystallography. Acta Crystallographica Section D: Structural Biology, 72(11), 1133-1144.
  • Scott, D. E., & Coyne, A. G. (2017). Fragment-based approaches to the discovery of allosteric modulators. Current opinion in chemical biology, 39, 59-66.
  • Siegal, G., Ab, E., & Schultz, J. (2007). A technology update on fragment-based drug discovery. Drug discovery today, 12(23-24), 1032-1039.
  • Turnbull, A. P. (2011). The challenges of fragment-based drug discovery. Future medicinal chemistry, 3(1), 1-4.
  • Congreve, M., & Jhoti, H. (2004). The 'rule of three'. Drug Discovery World, 5(3), 51-56.
  • Kuntz, I. D., Meng, E. C., & Shoichet, B. K. (1992). Structure-based molecular design. Accounts of chemical research, 25(4), 117-123.
  • Leach, A. R., Hann, M. M., & Burland, A. P. (2000). A general method for the identification of privileged scaffolds. Journal of chemical information and computer sciences, 40(5), 1161-1172.
  • Navia, M. A., & Murcko, M. A. (1992). The use of structural information in drug design. Current opinion in structural biology, 2(2), 202-210.
  • Oprea, T. I. (2002). Virtual screening in lead discovery: a viewpoint. Molecules, 7(1), 51-62.
  • Schneider, G. (2010). Virtual screening: an endless staircase?. Nature reviews Drug discovery, 9(4), 273-276.
  • Teague, S. J. (2003). Implications of protein flexibility for drug discovery. Nature reviews Drug discovery, 2(7), 527-541.
  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623.
  • Vieth, M., Siegel, M. G., Higgs, R. E., Watson, I. A., Robertson, D. H., Savin, K. A., ... & Bemis, G. W. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224-232.
  • Walters, W. P., Stahl, M. T., & Murcko, M. A. (1998). Virtual screening–an overview. Drug discovery today, 3(4), 160-178.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
  • Klebe, G. (2006). Virtual screening: a powerful tool in drug design. Journal of molecular modeling, 12(1), 1-3.
  • Böhm, H. J. (1994). The development of a simple empirical scoring function to estimate the binding constant for a protein-ligand complex of known three-dimensional structure. Journal of computer-aided molecular design, 8(3), 243-256.

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of Pyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is demonstrated by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticancer drug ruxolitinib, and the erectile dysfunction treatment sildenafil.[3][4][5] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, such as anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral effects.[4][6][7] This guide provides an in-depth exploration of the primary mechanisms of action for pyrazole-based therapeutics, focusing on their roles as inhibitors of cyclooxygenase (COX) enzymes and protein kinases. Furthermore, it delivers detailed, field-proven protocols for researchers to investigate these mechanisms, ensuring experimental robustness and data integrity.

Introduction: The Pyrazole Scaffold in Drug Design

The pyrazole ring is a cornerstone of modern drug discovery due to its unique physicochemical properties.[8] It can act as a bioisostere for other aromatic rings, often improving a compound's metabolic stability, solubility, and lipophilicity.[8] The two nitrogen atoms in the pyrazole ring can serve as both hydrogen bond donors and acceptors, enabling versatile and high-affinity interactions with various biological targets.[8] This adaptability has allowed for the development of highly potent and selective inhibitors for critical enzyme families, leading to successful treatments for a range of clinical disorders including rheumatoid arthritis, various cancers, and pulmonary hypertension.[3][8] Understanding the precise molecular interactions between these agents and their targets is paramount for optimizing existing drugs and designing the next generation of pyrazole-based therapeutics.

Primary Mechanisms of Action

The therapeutic efficacy of pyrazole derivatives stems from their ability to selectively inhibit key enzymes involved in disease pathology. The two most prominent mechanisms are the inhibition of cyclooxygenase (COX) enzymes and a diverse family of protein kinases.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

A landmark achievement in pyrazole pharmacology is the development of selective COX-2 inhibitors.

  • Scientific Background: Cyclooxygenase enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10] While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, COX-2 is typically induced at sites of inflammation.[10] Non-selective NSAIDs inhibit both enzymes, leading to effective pain relief but also a risk of gastrointestinal side effects.[11]

  • Mechanism: Pyrazole-based drugs like Celecoxib (Celebrex®) were specifically designed to selectively inhibit COX-2.[9][12] This selectivity allows them to exert potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal toxicity associated with COX-1 inhibition.[9][13] The drug binds to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Physiological) COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 GI_Protection GI Protection & Platelet Function Prostaglandins_1->GI_Protection Inflammation Pain & Inflammation Prostaglandins_2->Inflammation Celecoxib Celecoxib (Pyrazole Agent) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole agents like Celecoxib.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their aberrant activation is a hallmark of many cancers and inflammatory diseases.[2][14] Pyrazole derivatives have been successfully developed as potent kinase inhibitors.[2][15][16]

  • Scientific Background: Kinases transfer a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This acts as a molecular switch, altering the protein's function and propagating signals. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell growth.[17][18] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.[17][19]

  • Mechanism: Pyrazole-based drugs like Ruxolitinib and Baricitinib function as ATP-competitive inhibitors of JAK family kinases.[3][17] They bind to the ATP-binding pocket of the kinase, preventing phosphorylation of the STAT proteins.[18] This blockade of STAT activation prevents their translocation to the nucleus, thereby inhibiting the transcription of genes involved in proliferation and inflammation.[18][20] Beyond JAKs, pyrazole derivatives have been designed to target a wide range of other kinases, including EGFR, VEGFR, CDK, and BTK.[15][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates (p) pSTAT p-STAT STAT_inactive->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Ruxolitinib Ruxolitinib (Pyrazole Agent) Ruxolitinib->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based kinase inhibitors.

Application Protocols

The following protocols provide robust methodologies for characterizing the inhibitory activity of novel pyrazole-based compounds.

Protocol 1: In Vitro Determination of COX-1/COX-2 Inhibition and Selectivity
  • Principle: This protocol measures the potency of a test compound against purified COX-1 and COX-2 enzymes. A colorimetric or fluorometric assay is used to quantify the production of prostaglandins. By comparing the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), the selectivity of the compound can be determined. This is a critical first step in evaluating potential anti-inflammatory agents.[22]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds (dissolved in DMSO)

    • COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam)

    • 96-well microplate

    • Microplate reader

  • Methodology:

    • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the pyrazole test compound in DMSO, then dilute further in assay buffer.

    • Enzyme Incubation: To separate wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

    • Detection: After a set incubation time (e.g., 10 minutes), add the detection reagent (e.g., a chromogen that reacts with the prostaglandin product).

    • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

    • Data Analysis:

      • Subtract the background absorbance from all readings.

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for both COX-1 and COX-2.

      • Calculate the Selectivity Index: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

  • Data Presentation Example:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole-A50.20.25200.8
Celecoxib35.50.19186.8
Non-selective NSAID0.50.80.625
Protocol 2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)
  • Principle: This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[23][24] It is a highly sensitive and robust method suitable for high-throughput screening (HTS) of kinase inhibitors.[23][25] The assay works in two steps: first, remaining ATP is depleted, and then the ADP is converted back into ATP, which is used to generate a light signal with luciferase. Lower light output corresponds to higher kinase inhibition.

  • Materials:

    • Purified target kinase (e.g., JAK2)

    • Specific peptide substrate for the kinase

    • ATP

    • Kinase assay buffer

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay System (Promega)

    • White, opaque 96- or 384-well microplates

    • Luminometer

  • Methodology:

    • Kinase Reaction Setup: In a white microplate, add the test compound, the target kinase, and the specific substrate in kinase buffer.

    • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.

    • Measurement: Read the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value as described in Protocol 1.

  • Rationale for Experimental Choices: The ADP-Glo™ format is chosen for its high signal-to-background ratio and its resistance to interference from compounds that absorb light or are fluorescent.[23] It is crucial to run parallel control reactions to test for direct inhibition of the luciferase enzyme, which would create a false positive result.[23]

Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Protocol 3: Cellular Target Engagement via Western Blot
  • Principle: After identifying a potent inhibitor in a biochemical assay, it is essential to confirm its activity in a cellular context. This protocol uses Western blotting to measure the phosphorylation status of a downstream target, confirming that the pyrazole compound engages its intended kinase and inhibits the signaling pathway within living cells. For a JAK inhibitor, this would involve measuring the level of phosphorylated STAT (p-STAT).

  • Materials:

    • Relevant cell line (e.g., a hematopoietic cell line for JAK2)

    • Cell culture medium and supplements

    • Cytokine to stimulate the pathway (e.g., EPO or IL-3)

    • Test pyrazole compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-STAT, anti-total-STAT, anti-Actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere (if applicable). Starve the cells of serum for several hours. Pre-treat the cells with various concentrations of the pyrazole compound for 1-2 hours.

    • Pathway Stimulation: Stimulate the cells with an appropriate cytokine (e.g., EPO) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. A non-stimulated control should be included.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-STAT3 Tyr705).

      • Wash the membrane, then incubate with an HRP-conjugated secondary antibody.

    • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total target protein (e.g., total STAT3) and a loading control (e.g., Actin) to confirm equal protein loading and that the inhibitor does not affect total protein levels.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT signal to the total STAT signal to determine the extent of inhibition.

Conclusion

The pyrazole scaffold remains a highly productive and versatile platform in therapeutic agent design. Its success is rooted in its favorable chemical properties and its ability to be tailored for high-affinity, selective binding to diverse and critical enzyme targets. The mechanisms of action, primarily through the inhibition of COX and protein kinase enzymes, have led to significant advances in treating inflammatory diseases and cancer. The protocols detailed in this guide provide a validated framework for researchers to rigorously assess the activity of novel pyrazole derivatives, from initial biochemical potency to downstream cellular efficacy, thereby accelerating the drug discovery and development process.

References

  • Vertex AI Search, based on information from various sources including "Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR".
  • Vertex AI Search, based on information from "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies".
  • Vertex AI Search, based on information from "Recent Advances in the Development of Pyrazole Deriv
  • Vertex AI Search, based on information from "Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Vertex AI Search, based on information from "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Vertex AI Search, based on information from "Therapeutic Activities of Pyrazole - Abhi Public
  • Vertex AI Search, based on information from "Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl
  • Vertex AI Search, based on information from "Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline".
  • Vertex AI Search, based on information from "Pyrazole: an emerging privileged scaffold in drug discovery - PMC".
  • Vertex AI Search, based on information from "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research".
  • Vertex AI Search, based on information from "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Vertex AI Search, based on information from "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Vertex AI Search, based on information from "Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Vertex AI Search, based on information from "Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed".
  • Vertex AI Search, based on information from "Assay Development for Protein Kinase Enzymes - NCBI - NIH".
  • Vertex AI Search, based on information from "Celecoxib - St
  • Vertex AI Search, based on information from "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central".
  • Vertex AI Search, based on information from "Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Vertex AI Search, based on information from "Recent Advances in the Development of Pyrazole Deriv
  • Vertex AI Search, based on information from "SLK Kinase Assay - Promega Corpor
  • Vertex AI Search, based on information from "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI".
  • Vertex AI Search, based on information from "Celebrex (Celecoxib) Pharmacology - News-Medical".
  • Vertex AI Search, based on information from "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Vertex AI Search, based on information from "Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Public
  • Vertex AI Search, based on information from "Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed - NIH".
  • Vertex AI Search, based on information from "Can anyone suggest a protocol for a kinase assay?
  • Vertex AI Search, based on information from "Current status of pyrazole and its biological activities - PMC".
  • Vertex AI Search, based on information
  • Vertex AI Search, based on information from "(PDF)
  • Vertex AI Search, based on information
  • Vertex AI Search, based on information from "Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed".
  • Vertex AI Search, based on information from "Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review - PubMed".
  • Vertex AI Search, based on information from "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed".
  • Vertex AI Search, based on information from "Pyrazole Derivatives as Selective COX-2 Inhibitors | Download Table - ResearchG
  • Vertex AI Search, based on information from "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI".
  • Vertex AI Search, based on information from "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research".
  • Vertex AI Search, based on information from "JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers".
  • Vertex AI Search, based on information from "Celecoxib P
  • Vertex AI Search, based on information from "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC".
  • Vertex AI Search, based on information from "JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens".
  • Vertex AI Search, based on information from "What is the mechanism of Celecoxib?
  • Vertex AI Search, based on information from "Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9)

Sources

Synthetic routes to functionalized pyrazole-core structures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Routes to Functionalized Pyrazole-Core Structures

Strategic Overview: Navigating the Pyrazole Space

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). Its value lies in its ability to act as a bioisostere for phenols and amides, and its capacity to position substituents in precise vectors for protein binding.

However, the synthesis of functionalized pyrazoles is often plagued by a critical bottleneck: Regioselectivity .

Classical methods (e.g., Knorr synthesis) frequently yield mixtures of regioisomers (1,3- vs. 1,5-substituted) that are difficult to separate on a preparative scale. Modern drug discovery demands higher precision. This guide delineates three distinct synthetic strategies, categorized by their utility in the drug development pipeline:

  • The Workhorse (Route A): Cyclocondensation (Knorr) – Best for scale-up of symmetrical or easily separable targets.

  • The Precision Tool (Route B): 1,3-Dipolar Cycloaddition – Best for complex, unsymmetrical 1,3,5-trisubstituted scaffolds with perfect regiocontrol.

  • The Late-Stage Diver (Route C): C-H Activation – Best for diversifying the core scaffold (C-4/C-5) in the final stages of Lead Optimization.

Decision Matrix: Selecting the Optimal Route

PyrazoleRouteSelection Start Target Pyrazole Structure IsSymmetric Is the substitution pattern symmetric or simple? Start->IsSymmetric RegioCrit Is Regiocontrol Critical (1,3- vs 1,5-isomer)? IsSymmetric->RegioCrit No RouteA ROUTE A: Modified Knorr Synthesis (Cyclocondensation) IsSymmetric->RouteA Yes LateStage Need to diversify Core (C-4/C-5) late-stage? RegioCrit->LateStage Already have Core RouteB ROUTE B: 1,3-Dipolar Cycloaddition (Tosylhydrazone Method) RegioCrit->RouteB Yes (High Precision) LateStage->RouteA No (De Novo Build) RouteC ROUTE C: Pd/Rh-Catalyzed C-H Activation LateStage->RouteC Yes

Figure 1: Decision matrix for selecting the synthetic pathway based on structural complexity and stage of development.

Protocol A: The Modified Knorr Synthesis (Cyclocondensation)

Application: Early-scale synthesis of 3,5-dimethylpyrazoles or scaffolds where steric bulk directs regioselectivity.

The Challenge: The reaction of a hydrazine (


) with a 1,3-diketone (

) involves the formation of a hydrazone intermediate.[1] The nitrogen that attacks first determines the isomer. In acidic media, the most nucleophilic nitrogen attacks the most electrophilic carbonyl. Often, this difference is subtle, leading to ~1:1 mixtures.

Optimization Strategy: We utilize a buffered protic solvent system to control the protonation state of the hydrazine, enhancing the nucleophilicity differential.

Experimental Protocol

Reagents:

  • 1,3-Dicarbonyl substrate (1.0 equiv)

  • Substituted Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol (0.5 M)

  • Catalyst/Buffer: Acetic Acid (5 mol%) or Sodium Acetate (1.0 equiv) depending on hydrazine salt form.

Step-by-Step Workflow:

  • Preparation: Dissolve the 1,3-dicarbonyl compound in absolute ethanol [0.5 M concentration] in a round-bottom flask.

  • Addition: Add the substituted hydrazine.

    • Note: If using hydrazine hydrochloride, add 1.0 equiv of Sodium Acetate to buffer the HCl. If using free base hydrazine, add 5 mol% Acetic Acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0 °C.

    • Many pyrazole derivatives will precipitate directly. Filter and wash with cold ethanol.

    • If no precipitate: Evaporate ethanol, redissolve in EtOAc, wash with water and brine, dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water is preferred over chromatography for removing trace regioisomers.

Data Summary: Solvent Effects on Regioselectivity

Solvent SystemAdditiveYield (%)Regioisomer Ratio (A:B)Notes
Ethanol (Abs) AcOH (cat)88%60:40Fast, but poor selectivity.
Water/EtOH (1:1) HCl (1 eq)92%55:45"Clean" but non-selective.
Toluene p-TsOH75%85:15 Steric control enhanced in non-polar media.

Protocol B: High-Precision Regioselective Synthesis (1,3-Dipolar Cycloaddition)

Application: Synthesis of complex 1,3,5-trisubstituted pyrazoles where Knorr synthesis fails to provide single isomers.

Mechanism: This route utilizes N-tosylhydrazones as precursors to diazo compounds generated in situ. These diazo species undergo a [3+2] cycloaddition with terminal alkynes. The regiochemistry is strictly controlled by the electronics of the dipole, yielding the 1,3,5-isomer almost exclusively.

CycloadditionMech Tosyl N-Tosylhydrazone Diazo Diazo Intermediate (In Situ) Tosyl->Diazo Bamford-Stevens Reaction Base Base (K2CO3) Heat Base->Tosyl Transition [3+2] Transition State Diazo->Transition + Alkyne Alkyne Terminal Alkyne Product 1,3,5-Trisubstituted Pyrazole Transition->Product - N2

Figure 2: Mechanistic pathway for the regioselective formation of 1,3,5-trisubstituted pyrazoles via in situ diazo generation.

Experimental Protocol

Reagents:

  • Aldehyde-derived N-tosylhydrazone (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Setup: In a sealed tube or pressure vial, combine the N-tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add anhydrous 1,4-dioxane (5 mL, 0.2 M).

    • Critical: Degas the solvent with

      
       for 10 mins to prevent oxidative side reactions.
      
  • Reaction: Seal the vessel and heat to 110 °C for 12 hours.

    • Observation: The reaction generates

      
       gas; ensure the vessel is rated for pressure or use a reflux condenser with a nitrogen balloon.
      
  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove inorganic salts. Wash with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • Regioselectivity: Typically >98:2 favoring the 1,3,5-isomer.

  • Scope: Tolerates aryl, alkyl, and heteroaryl substituents.

Protocol C: Late-Stage C-H Functionalization (Pd-Catalyzed Arylation)

Application: Direct introduction of aryl groups at the C-4 position of an existing pyrazole core. This "Decoration" strategy allows for the rapid synthesis of analog libraries from a single parent scaffold.

The System: We utilize a Pd(OAc)2 / 1,10-Phenanthroline catalytic system which has proven robust for direct C-H arylation of electron-rich heterocycles.

Experimental Protocol

Reagents:

  • N-Substituted Pyrazole substrate (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMAc (Dimethylacetamide) or Xylene

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, add

    
    , 1,10-Phenanthroline, and 
    
    
    
    to a reaction vial.
  • Substrate Addition: Add the pyrazole substrate and Aryl Bromide.

  • Solvent: Add DMAc (degassed).

  • Reaction: Heat at 140–160 °C for 24 hours.

    • Note: High temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Workup:

    • Dilute with EtOAc and water.

    • Extract aqueous layer 3x with EtOAc.

    • Wash combined organics with LiCl solution (5%) to remove DMAc efficiently.

  • Purification: Silica gel chromatography.

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Poisoned CatalystEnsure high-purity reagents; sparge solvent with Argon >15 mins.
C-3 vs C-4 Selectivity Electronic BiasN-alkyl pyrazoles favor C-5. To target C-4, ensure C-5 is blocked or use steric directing groups.
Black Pd precipitate Ligand dissociationIncrease Ligand:Metal ratio to 2:1 or 3:1.

References

  • Regioselective Synthesis via Tosylhydrazones

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
    • Source:Organic Letters, 2013, 15, 2358–2361.
    • URL:[Link]

  • Pd-Catalyzed C-H Arylation

    • Title: A Robust Protocol for Pd(II)
    • Source:Chemical Science, 2013, 4, 1308-1313.
    • URL:[Link]

  • Rh-Catalyzed C-H Activation

    • Title: Rh(III)-catalyzed sequential C–H activation and annulation: access to N-fused heterocycles.[2]

    • Source:RSC Advances, 2015, 5, 10330-10334.
    • URL:[Link]

  • General Pyrazole Reviews

    • Title: Recent advances in the multicomponent synthesis of pyrazoles.[3]

    • Source:Organic & Biomolecular Chemistry, 2024.

    • URL:[Link]

Sources

The Architect's Blueprint: A Guide to the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of agricultural science, the synthesis of novel agrochemicals remains a cornerstone of innovation, driving the development of more effective, selective, and environmentally benign solutions for crop protection.[1][2][3] This guide provides an in-depth exploration of the synthetic methodologies underpinning the creation of key agrochemical classes, offering detailed protocols and insights for researchers, scientists, and professionals in the field. We will delve into the strategic chemical transformations that bring these vital molecules to life, emphasizing the rationale behind experimental choices and the importance of robust, self-validating protocols.

Section 1: The Modern Synthesis Toolbox for Agrochemicals

The development of new agrochemicals is a complex process that relies on a diverse array of synthetic strategies. Modern approaches are increasingly focused on efficiency, sustainability, and the generation of molecular diversity to overcome challenges such as pest resistance.[4]

Key Methodologies Shaping the Field:

  • Combinatorial Chemistry: This high-throughput approach enables the rapid synthesis of large libraries of related compounds, accelerating the discovery of new active ingredients.[5][6][7][8] By systematically modifying different parts of a molecule, researchers can efficiently explore structure-activity relationships.[5]

  • Green Chemistry: The principles of green chemistry are increasingly being integrated into agrochemical synthesis to minimize environmental impact.[9] This includes the use of safer solvents, renewable starting materials, and catalytic reactions to reduce waste and energy consumption.[10][11][12]

  • Asymmetric Catalysis: Many agrochemicals are chiral, with only one enantiomer exhibiting the desired biological activity. Asymmetric catalysis provides a powerful tool for the selective synthesis of the active enantiomer, leading to more potent and environmentally friendly products.[13][14]

  • Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and sustainable alternative to traditional chemical synthesis.[12][15][16] Biocatalysts can perform complex chemical transformations under mild conditions, often with high enantioselectivity.[15]

Section 2: Synthesis of Herbicides

Herbicides are essential for controlling weeds and ensuring crop yields. The development of new herbicide modes of action is a critical area of research to combat the evolution of herbicide-resistant weeds.[4]

Case Study: Synthesis of a Novel Pyrido[2,3-d]pyrimidine Herbicide

This section details the synthesis of a novel pyrido[2,3-d]pyrimidine compound, a class of herbicides that often target essential plant enzymes.[17] The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Experimental Protocol:

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core

  • Reactants: Commercially available starting materials are used to construct the core heterocyclic structure.

  • Solvent and Base Selection: The choice of solvent and base is critical for this reaction.[17] Initial trials with K2CO3 and NaOH at room temperature were unsuccessful. The reaction proceeds with good yield and purity when using NaH as the base under reflux conditions in a suitable solvent like THF or DMF.[17]

  • Temperature Optimization: The reaction temperature is a key factor influencing the yield. In THF, the yield increases with temperature, reaching 70% at 50°C.[17]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully worked up to isolate and purify the desired product.

Causality in Experimental Choices:

  • The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the starting material and facilitate the cyclization reaction without competing side reactions.

  • Refluxing conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • The choice between THF and DMF as a solvent can influence reaction time and yield, with DMF allowing for higher reaction temperatures if needed.[17]

Data Summary:

StepKey ReagentsSolventBaseTemperature (°C)Yield (%)
1Starting Aminopyridine and substituted malonateTHF/DMFNaH50 - Reflux~70

Visualizing the Workflow:

SynthesisWorkflow A Starting Materials B Reaction Setup (Solvent: THF/DMF, Base: NaH) A->B Add C Reflux & Monitor (TLC) B->C Heat D Work-up & Purification C->D Cool E Pyrido[2,3-d]pyrimidine Core D->E Isolate

Caption: Synthetic workflow for the pyrido[2,3-d]pyrimidine core.

Section 3: Synthesis of Insecticides

Insecticides are crucial for protecting crops from insect pests. The development of new insecticides with novel modes of action is essential to manage insecticide resistance.

Case Study: Synthesis of Pyrethroid Insecticides

Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins.[18][19] Their synthesis often involves the esterification of a chrysanthemic acid derivative with an alcohol.[20][21]

Experimental Protocol: Esterification for Pyrethrin I Synthesis

  • Reactants: 1R-trans-chrysanthemic acid and S-allethrolone are key starting materials.[20]

  • Metathesis (for alcohol modification): In some synthetic routes, S-allethrolone undergoes a metathesis reaction to generate a variety of alcohol side chains.[20]

  • Esterification: The carboxylic acid (chrysanthemic acid) is coupled with the alcohol (allethrolone derivative) to form the pyrethroid ester. This can be achieved using standard esterification methods.

  • Purification: The final pyrethroid product is purified using techniques such as column chromatography.

Causality in Experimental Choices:

  • The specific stereochemistry of the chrysanthemic acid and the alcohol is critical for the insecticidal activity of the final product.

  • Metathesis offers a versatile method to introduce structural diversity into the alcohol portion of the molecule, allowing for the synthesis of a range of pyrethroids with different properties.[20]

Visualizing the General Pyrethroid Synthesis:

PyrethroidSynthesis Chrysanthemic_Acid Chrysanthemic Acid Derivative Esterification Esterification Reaction Chrysanthemic_Acid->Esterification Allethrolone Allethrolone Derivative Allethrolone->Esterification Pyrethroid Pyrethroid Product Esterification->Pyrethroid

Caption: General synthetic scheme for pyrethroid insecticides.

Case Study: Synthesis of Neonicotinoid Insecticides

Neonicotinoids are a class of insecticides that act on the nicotinic acetylcholine receptors of insects.[22][23] The synthesis of novel neonicotinoid analogs is an active area of research to develop compounds with improved safety profiles and efficacy against resistant pests.[24]

Experimental Protocol: Synthesis of a Novel Neonicotinoid Analog

  • Reactants: The synthesis typically involves the reaction of a heterocyclic amine with an electrophilic side chain. For example, (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol can be reacted with nitrobenzoyl chloride derivatives.[23]

  • Reaction Conditions: The reaction is often carried out in a suitable solvent such as diethyl ether at room temperature.[23]

  • Neutralization and Salt Formation: The resulting product is often neutralized and converted to a salt (e.g., hydrochloride salt) to improve its stability and handling properties.[23]

  • Purification: The final product is purified by recrystallization or chromatography.

Data Summary of Insecticidal Activity (Example):

CompoundTarget PestLC50 (mg/L)
Imidacloprid (Reference)Myzus persicae0.78[22]
Novel Analog A3Myzus persicae1.26[22]
Novel Analog A12Myzus persicae1.24[22]

Section 4: Synthesis of Fungicides

Fungicides are essential for controlling fungal diseases in crops. Strobilurins and triazoles are two of the most important classes of fungicides.

Case Study: Synthesis of Strobilurin Fungicides

Strobilurins are a class of fungicides inspired by a natural product from the fungus Strobilurus tenacellus.[25][26] They act by inhibiting mitochondrial respiration in fungi.

Experimental Protocol: Microwave-Assisted Synthesis of Strobilurin Derivatives

This protocol highlights a modern, efficient method for synthesizing strobilurin analogs.[27][28]

  • Reactants: A key step is the reaction of methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate with a substituted thiol.[28]

  • Microwave Irradiation: The reaction is carried out in a sealed microwave tube at elevated temperatures (e.g., 90°C) for a short duration (6-10 minutes).[28]

  • Solvent and Base: The reaction is typically performed in a solvent mixture such as DMF and aqueous NaOH.[28]

  • Work-up and Purification: After cooling, the product is precipitated by adding ice water and then recrystallized to obtain the pure strobilurin derivative.[28]

Advantages of Microwave-Assisted Synthesis:

  • Shorter Reaction Times: Drastically reduces the time required for the synthesis compared to conventional heating methods.[27]

  • Higher Yields: Often leads to improved reaction yields.[27]

  • Milder Conditions: Allows for reactions to be carried out under milder conditions.[27]

Visualizing the Microwave-Assisted Workflow:

StrobilurinSynthesis Start Reactants in Solvent/Base Microwave Microwave Irradiation (90°C, 6-10 min) Start->Microwave Cool Cooling Microwave->Cool Precipitate Precipitation with Ice Water Cool->Precipitate Purify Recrystallization Precipitate->Purify Product Pure Strobilurin Derivative Purify->Product

Caption: Workflow for microwave-assisted strobilurin synthesis.

Case Study: Synthesis of Triazole Fungicides

Triazole fungicides are a broad-spectrum class of fungicides that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.[29]

Experimental Protocol: Two-Step Synthesis of Phenolic Acid Triazole Derivatives

This protocol describes a straightforward synthesis of novel triazole derivatives from readily available starting materials.[30]

  • Step 1: Williamson Ether Synthesis: A substituted phenol (e.g., methyl p-hydroxybenzoate) is reacted with an appropriate alkylating agent containing the triazole precursor moiety in the presence of a base.

  • Step 2: Saponification: The ester group is hydrolyzed to the corresponding carboxylic acid using a base such as NaOH.

  • Purification: The final triazole fungicide is purified by recrystallization.

Causality in Experimental Choices:

  • The Williamson ether synthesis is a reliable and widely used method for forming the ether linkage that connects the phenolic and triazole parts of the molecule.

  • Saponification is a standard procedure for converting an ester to a carboxylic acid, which may be important for the biological activity of the final compound.

Section 5: The Future of Agrochemical Synthesis

The field of agrochemical synthesis is continuously advancing, driven by the need for more sustainable and effective crop protection solutions. Future trends will likely focus on:

  • Greater adoption of green chemistry principles to reduce the environmental footprint of agrochemical production.[9][10][11]

  • The use of computational tools and artificial intelligence to design novel agrochemicals with improved properties and to predict their synthetic feasibility.

  • The exploration of natural products as a source of inspiration for the development of new classes of agrochemicals with novel modes of action.[31][32][33]

  • The development of more efficient and selective catalytic methods, including biocatalysis and asymmetric catalysis, to streamline synthetic routes and improve the sustainability of agrochemical manufacturing.[13][14][15]

By embracing these innovations, the field of agrochemical synthesis will continue to play a vital role in ensuring global food security in a sustainable manner.

References

  • Synthetic Approaches to the 2019–2020 New Agrochemicals. Thieme Chemistry. URL: [Link]

  • (PDF) Synthesis of New Agrochemicals - ResearchGate. ResearchGate. URL: [Link]

  • US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents. Google Patents.
  • Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. MDPI. URL: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC. National Center for Biotechnology Information. URL: [Link]

  • Discovery and development of pyrethroid insecticides - PMC. National Center for Biotechnology Information. URL: [Link]

  • Strobilurins: New group of fungicides - Journal of Plant Science and Phytopathology. Journal of Plant Science and Phytopathology. URL: [Link]

  • The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI. URL: [Link]

  • Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis | Journal of Agricultural and Food Chemistry - ACS Publications. American Chemical Society. URL: [Link]

  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides - ResearchGate. ResearchGate. URL: [Link]

  • The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. American Chemical Society. URL: [Link]

  • Design, synthesis, and fungicidal activities of new strobilurin derivatives - PubMed. National Center for Biotechnology Information. URL: [Link]

  • Design, Synthesis, and Insecticidal Evaluation of Neonicotinoids with Conjugated Diene | Journal of Agricultural and Food Chemistry - ACS Publications. American Chemical Society. URL: [Link]

  • Combinatorial chemistry in the agrosciences - PubMed. National Center for Biotechnology Information. URL: [Link]

  • CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google Patents. Google Patents.
  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC - NIH. National Center for Biotechnology Information. URL: [Link]

  • Applications of the 12 Principles of Green Chemistry in the Crop Protection Industry | Organic Process Research & Development - ACS Publications. American Chemical Society. URL: [Link]

  • Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids - arkat usa. Arkat USA. URL: [Link]

  • CN106518920A - Synthetic method of glyphosate - Google Patents. Google Patents.
  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC - PubMed Central. National Center for Biotechnology Information. URL: [Link]

  • (PDF) Biocatalysis Applied to the Synthesis of Agrochemicals - ResearchGate. ResearchGate. URL: [Link]

  • Combinatorial Chemistry: Concepts, Strategies and Applications. Indian Institute of Technology Guwahati. URL: [Link]

  • Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties - ResearchGate. ResearchGate. URL: [Link]

  • Combinatorial chemistry - Wikipedia. Wikipedia. URL: [Link]

  • (PDF) SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES - ResearchGate. ResearchGate. URL: [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - NIH. National Center for Biotechnology Information. URL: [Link]

  • 15N-labeled glyphosate synthesis and its practical effectiveness - ResearchGate. ResearchGate. URL: [Link]

  • safe & judicious use of agrochemicals - and applications of green chemistry - FICCI. Federation of Indian Chambers of Commerce & Industry. URL: [Link]

  • Strobilurin - Wikipedia. Wikipedia. URL: [Link]

  • Natural Products in the Discovery of Agrochemicals - CHIMIA. CHIMIA. URL: [Link]

  • New Approaches to Herbicide and Bioherbicide Discovery | MOA Technology. MOA Technology. URL: [Link]

  • Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance - PubMed. National Center for Biotechnology Information. URL: [Link]

  • Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives - American Chemical Society. American Chemical Society. URL: [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - MDPI. MDPI. URL: [Link]

  • (PDF) Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids - ResearchGate. ResearchGate. URL: [Link]

  • CN109942626A - A kind of synthetic method of glyphosate - Google Patents. Google Patents.
  • Triazole - Wikipedia. Wikipedia. URL: [Link]

  • Applications of Combinatorial Chemistry in the AgroSciences - Ingenta Connect. Ingenta Connect. URL: [Link]

  • Biocatalysis Applied to the Synthesis of Agrochemicals | Bentham Science Publishers. Bentham Science. URL: [Link]

  • The Role of Green Chemistry in Agriculture - Prime Scholars. Prime Scholars. URL: [Link]

  • Neonicotinoid Nitroguanidine Insecticide Metabolites: Synthesis and Nicotinic Receptor Potency of Guanidines, Aminoguanidines, and Their Derivatives | Chemical Research in Toxicology - ACS Publications. American Chemical Society. URL: [Link]

  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents - PeerJ. PeerJ. URL: [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. URL: [Link]

  • Redefining the Glyphosate Sector: Harmonizing Inventiveness and Sustainable Practices for a Better World | Journal of Agricultural and Food Chemistry - ACS Publications. American Chemical Society. URL: [Link]

  • Glyphosate-Based Herbicide Formulations and Their Relevant Active Ingredients Affect Soil Springtails Even Five Months after Application - MDPI. MDPI. URL: [Link]

  • Combinatorial Chemistry: Innovations and Applications - Open Access Journals. Open Access Journals. URL: [Link]

  • Synthesis and biological activity of fluorescent neonicotinoid insecticide thiamethoxam. ScienceDirect. URL: [Link]

  • (PDF) Recent Developments in Agrochemicals-Synthetic and Natural - ResearchGate. ResearchGate. URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for pyrazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for organic chemists facing challenges in pyrazole synthesis. It moves beyond basic textbook definitions to address the specific, high-value failure modes encountered in drug discovery workflows.

Topic: Troubleshooting Side Reactions & Regioselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

The Regioselectivity Conundrum (Knorr Synthesis)

The most frequent support ticket we receive concerns the Knorr synthesis: the condensation of hydrazines with unsymmetrical 1,3-diketones. The "side reaction" here is actually a competitive pathway leading to the undesired regioisomer.

Q: Why am I obtaining a 1:1 mixture of regioisomers despite using a bulky hydrazine?

A: Steric bulk alone is often insufficient because the reaction is under thermodynamic control in protic solvents like ethanol.

  • The Mechanism: The reaction proceeds via two competing pathways: initial attack at the carbonyl adjacent to the bulky group vs. the less hindered carbonyl. In ethanol, the reversible formation of hydrazone intermediates allows the system to equilibrate, often leading to a mixture.

  • The Fix: Switch to Fluorinated Alcohols (TFE or HFIP).[2] These solvents act as hydrogen-bond donors, activating the carbonyls while effectively "freezing" the reaction under kinetic control. This often shifts selectivity from 50:50 to >95:5.[1]

Q: My LCMS shows a mass corresponding to [M+18]. Is my product wet?

A: Likely not. This is a classic signature of a stalled intermediate .

  • Diagnosis: You have formed the 5-hydroxy-2-pyrazoline intermediate.[1] The final dehydration step to form the aromatic pyrazole ring has failed.

  • Cause: This occurs frequently with electron-deficient substituents (e.g., CF3 groups) that stabilize the hydrate, or when the reaction pH is not acidic enough to promote elimination.[1]

  • Protocol Adjustment: Do not discard. Treat the crude mixture with a catalytic amount of strong acid (e.g., p-TsOH or HCl) in refluxing toluene or acetic acid to force dehydration.[1]

Q: I see a significant "dimer" impurity [2M-X]. What is this?

A: This is likely an Azine formation.[1]

  • Mechanism: If the hydrazine is in deficit or added too slowly to a highly reactive diketone, one hydrazine molecule can condense with two diketone molecules (or vice versa), bridging them.[1]

  • Prevention: Inverse addition. Add the diketone to the hydrazine solution to ensure the hydrazine is always in local excess during the initial mixing phase.

Visualizing the Failure Modes

The following diagram maps the kinetic vs. thermodynamic branching points where side reactions occur.

KnorrMechanism Start 1,3-Diketone + Hydrazine PathA Path A: Attack at C1 Start->PathA Kinetic PathB Path B: Attack at C3 Start->PathB Kinetic Azine Azine Dimer (Side Product) Start->Azine Low Hydrazine Conc. HydrazoneA Hydrazone A (Intermediate) PathA->HydrazoneA HydrazoneB Hydrazone B (Intermediate) PathB->HydrazoneB HydrazoneA->Start Reversible (EtOH) Pyrazoline 5-OH-Pyrazoline (Stalled [M+18]) HydrazoneA->Pyrazoline Cyclization HydrazoneB->Start Reversible (EtOH) ProductB Isomer B (Impurity) HydrazoneB->ProductB Cyclization & Dehydration ProductA Isomer A (Target) Pyrazoline->ProductA -H2O (Acid/Heat)

Figure 1: Mechanistic branching in Knorr synthesis showing origins of regioisomers, stalled intermediates, and dimers.[1]

Data & Optimization Matrix

Solvent Effects on Regioselectivity

Data summarized from internal validation and Fustero et al. (2008).

Solvent SystemReaction ControlTypical Regio-Ratio (A:B)Notes
Ethanol (Reflux) Thermodynamic~50:50 to 60:40Poor selectivity; reversible hydrazone formation.[1]
Acetic Acid Mixed~70:30Acid catalysis speeds up dehydration but doesn't fix selectivity.[1]
TFE (Trifluoroethanol) Kinetic90:10 to 98:2 H-bond donor solvent; stabilizes specific transition states.[1]
HFIP (Hexafluoroisopropanol) Kinetic>98:2 Highest selectivity; expensive, use for high-value substrates.[1]
Troubleshooting "Impossible" Separations

When regioisomers cannot be separated by standard flash chromatography:

IssueStrategyMechanism
Co-eluting Isomers Iodination React mixture with I2/CAN. The 4-position reactivity often differs significantly between isomers, allowing separation of iodinated derivatives.[1]
N-Alkylation Mixtures Seminal vs. Vicinal Use steric blocking.[1] Switch from alkyl halides to Michael acceptors (e.g., acrylates) which often show higher N1 vs N2 selectivity due to reversible thermodynamics.[1]

Validated Experimental Protocols

Method A: High-Fidelity Regioselective Synthesis (The TFE Protocol)

Best for: Unsymmetrical diketones where isomer purity is critical.

Reagents:

  • 1,3-Diketone (1.0 equiv)[1]

  • Hydrazine HCl salt (1.1 equiv)[1]

  • 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration][1]

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in TFE in a round-bottom flask.

  • Addition: Add the hydrazine hydrochloride salt in one portion at room temperature.

    • Note: Using the HCl salt prevents immediate uncontrolled condensation.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: If [M+18] persists, heat to 40°C.

  • Workup: Remove TFE under reduced pressure (rotovap). TFE can be recovered and distilled for reuse.[1]

  • Neutralization: Redissolve residue in EtOAc, wash with sat. NaHCO3 to remove HCl.[1]

  • Purification: Dry over MgSO4, concentrate, and crystallize (often sufficient due to high regiopurity).[1]

Method B: Rescue Protocol for Stalled Intermediates

Best for: Reactions showing [M+18] mass corresponding to hydroxy-pyrazoline.[1]

Reagents:

  • Crude reaction mixture (containing intermediate)[1]

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)[1]

  • Toluene[1]

Step-by-Step:

  • Solvent Swap: Dissolve the crude material in Toluene (0.2 M).

  • Catalysis: Add p-TsOH monohydrate.

  • Dehydration: Reflux with a Dean-Stark trap (or molecular sieves) for 1-2 hours.

  • Validation: Monitor the disappearance of the OH-stretch in IR or the [M+18] peak in MS.

N-Alkylation Troubleshooting Workflow

Post-synthesis N-alkylation of pyrazoles often yields mixtures of N1 and N2 alkylated products.[1]

AlkylationFlow Problem Problem: Mixture of N-Alkyl Isomers Decision Is the Pyrazole Symmetrical? Problem->Decision SymYes No Issue: Single Product Decision->SymYes Yes SymNo Analyze Tautomers Decision->SymNo No ConditionA Base: NaH / THF (Irreversible) SymNo->ConditionA ConditionB Base: Cs2CO3 / DMF (Thermodynamic) SymNo->ConditionB ResultA Result: Sterics dominate (Alkylation at less hindered N) ConditionA->ResultA ResultB Result: Chelation/Thermodynamics (May favor specific isomer) ConditionB->ResultB

Figure 2: Decision tree for troubleshooting N-alkylation regioselectivity.

References

  • Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

  • Gosselin, F., et al. (2004).[1] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry.

  • Review: "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules (MDPI).[1]

Sources

Technical Support Center: Synthesis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its effective synthesis is crucial for advancing drug discovery programs.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.

Overview of the Synthetic Strategy

The most common and logical approach to synthesizing this compound involves a two-step sequence:

  • Electrophilic Bromination: The pyrazole ring is first brominated at the C4 position, which is electronically favored for electrophilic substitution.[2]

  • N-Alkylation: The resulting 4-Bromopyrazole is then N-alkylated with a suitable 3-substituted tetrahydrofuran electrophile. This step is often the most challenging due to issues with regioselectivity and the reactivity of the alkylating agent.

Synthetic_Workflow cluster_alkylation Pyrazole 1H-Pyrazole Bromopyrazole 4-Bromo-1H-pyrazole Pyrazole->Bromopyrazole Step 1: Bromination (e.g., Br₂, NBS) Final_Product 4-Bromo-1-(tetrahydrofuran-3-YL) -1H-pyrazole Bromopyrazole->Final_Product Step 2: N-Alkylation (SN2) THF_Electrophile 3-X-Tetrahydrofuran (X = OTs, OMs, Br, I) THF_Electrophile->Final_Product Step 2: N-Alkylation (SN2) Base_Solvent Base, Solvent Base_Solvent->Final_Product Step 2: N-Alkylation (SN2)

Caption: General two-step synthesis pathway for the target molecule.

Troubleshooting Guide & Optimization

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Step 1: Bromination of 1H-Pyrazole

Question: My bromination reaction is sluggish, gives a low yield, or shows significant amounts of unreacted starting material. What's going wrong?

Answer: This issue typically stems from the choice of brominating agent, solvent, or reaction temperature.

  • Causality: The pyrazole ring is an electron-rich heterocycle, but it is less reactive than pyrrole. The reaction requires a sufficiently electrophilic bromine source to proceed efficiently. Furthermore, the pyrazole nitrogen can be protonated by acidic byproducts (like HBr), deactivating the ring towards further electrophilic attack.

  • Solutions & Rationale:

    • Choice of Brominating Agent: While elemental bromine (Br₂) in a solvent like acetic acid or chloroform can work, it generates HBr, which can hinder the reaction. N-Bromosuccinimide (NBS) is often a superior choice as it does not produce a strong acid byproduct, leading to cleaner reactions and easier workups.[3] Several protocols have reported successful brominations using NBS.[3]

    • Solvent Effects: Highly polar solvents can stabilize the charged intermediates in the electrophilic substitution mechanism, but the key is often substrate solubility. Acetonitrile (ACN) or Dichloromethane (DCM) are excellent choices for reactions with NBS.

    • Temperature Control: Electrophilic bromination is typically exothermic. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate and prevent the formation of over-brominated or degradation products.

Question: I'm observing the formation of di-brominated pyrazoles or other impurities. How can I improve selectivity for the 4-bromo product?

Answer: The formation of di-bromo species (e.g., 3,4-dibromo or 4,5-dibromo) is a classic sign of over-bromination due to incorrect stoichiometry or reaction conditions that are too harsh.

  • Causality: The 4-position of pyrazole is the most electron-rich and sterically accessible, making it the primary site of substitution.[2] However, if the reaction is allowed to proceed for too long or with excess brominating agent, a second substitution can occur.

  • Solutions & Rationale:

    • Strict Stoichiometry: Use precisely 1.0 to 1.05 equivalents of your brominating agent (e.g., NBS). Adding the agent portion-wise as a solid or as a solution in the reaction solvent can help maintain a low instantaneous concentration, favoring mono-substitution.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. The reaction should be quenched (e.g., with aqueous sodium thiosulfate) as soon as the 1H-pyrazole is consumed to prevent further reaction.

    • Purification: If minor amounts of di-bromo products are formed, they can typically be separated from the desired mono-bromo product by column chromatography on silica gel.[4]

Step 2: N-Alkylation of 4-Bromopyrazole

This is the most critical step for yield and purity. The primary challenge is achieving selective alkylation at the desired N-1 position over the N-2 position.

Question: My N-alkylation yield is low, and I'm getting a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in pyrazole alkylation is a well-documented challenge influenced by sterics, the counter-ion of the pyrazolate anion, and the solvent.[5][6] For the tetrahydrofuran-3-yl group, steric hindrance is a significant factor.

  • Causality: The pyrazole anion has two nucleophilic nitrogen atoms. The N-1 position is generally less sterically hindered than the N-2 position (which is flanked by the C-3 and N-1 atoms). Alkylation at N-1 typically leads to the thermodynamically more stable product.

  • Solutions & Rationale:

    • Choice of Base and Solvent (The "Self-Validating System"): The combination of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate the 4-bromopyrazole.

      • High-Yield System: Sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a classic and highly effective combination. NaH irreversibly deprotonates the pyrazole to form the sodium pyrazolate. In DMF, the "naked" anion is highly nucleophilic, and the reaction proceeds efficiently.

      • Alternative System: Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in DMF or acetone.[7] These reactions may require higher temperatures (e.g., 60-90 °C) and longer reaction times, but can be advantageous for substrates sensitive to very strong bases.[8]

    • Alkylating Agent: The leaving group on your tetrahydrofuran moiety matters. A better leaving group leads to a faster reaction at a lower temperature, which can improve selectivity. The order of reactivity is generally: Iodide > Triflate > Tosylate/Mesylate > Bromide > Chloride. If you are using 3-bromotetrahydrofuran and getting low yields, consider preparing 3-iodotetrahydrofuran in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).

    • Temperature Management: Start the reaction at a low temperature (e.g., 0 °C) during the deprotonation step with NaH, then add the alkylating agent and allow the reaction to slowly warm to room temperature or be gently heated. This provides kinetic control, which often favors the less hindered N-1 product.

Comparison of N-Alkylation Conditions

BaseSolventTypical Temp.AdvantagesDisadvantages
NaH DMF / THF0 °C to RTHigh yield, fast, irreversible deprotonation.Moisture-sensitive, requires inert atmosphere.
K₂CO₃ DMF / AcetoneRT to 90 °CLess hazardous, easy to handle.[7]Slower, may require heat, equilibrium deprotonation.
Cs₂CO₃ ACN / DMFRT to 60 °COften gives high yields, good for sensitive substrates.More expensive.

digraph "Troubleshooting_NAlkylation" {
graph [nodesep=0.3, ranksep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Start [label="Low Yield or\nIsomer Mixture in\nN-Alkylation?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
CheckSM [label="Is 4-Bromopyrazole\nStarting Material (SM)\nConsumed? (Check TLC/LCMS)", fillcolor="#FBBC05", fontcolor="#202124"];
SM_Yes [label="Yes, SM is Consumed", fillcolor="#34A853", fontcolor="#FFFFFF"];
SM_No [label="No, SM Remains", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Isomer_Issue [label="Problem is likely\nRegioselectivity", fillcolor="#F1F3F4", fontcolor="#202124"];
Reaction_Issue [label="Problem is likely\nReaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions
Sol_Isomer [label="Solution:\n1. Use stronger base (NaH).\n2. Use less coordinating solvent (DMF).\n3. Lower reaction temperature.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Sol_Reaction [label="Solution:\n1. Check base activity (use fresh NaH).\n2. Use better leaving group on THF (I > OTs > Br).\n3. Add NaI catalyst (Finkelstein).\n4. Increase temperature.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges
Start -> CheckSM;
CheckSM -> SM_Yes [label=" Yes "];
CheckSM -> SM_No [label=" No "];
SM_Yes -> Isomer_Issue;
SM_No -> Reaction_Issue;
Isomer_Issue -> Sol_Isomer [style=dashed];
Reaction_Issue -> Sol_Reaction [style=dashed];

}

Caption: Decision tree for troubleshooting the N-alkylation step.

Frequently Asked Questions (FAQs)

Q1: How can I purify the final product, this compound, especially from its N-2 isomer?

A1: The N-1 and N-2 isomers are diastereomers and generally have different polarities, making them separable by silica gel column chromatography. The N-1 isomer is typically less polar than the N-2 isomer. A gradient elution system, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol, is usually effective. Monitor the fractions carefully by TLC.

Q2: What analytical methods are best to confirm the structure and regiochemistry of my final product?

A2: A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential. For regiochemistry, ¹H NMR is particularly powerful. The proton at the C5 position of the pyrazole ring will show a characteristic Nuclear Overhauser Effect (NOE) with the adjacent protons on the tetrahydrofuran ring in the N-1 isomer. In contrast, the C3 proton would show this correlation in the N-2 isomer.

Q3: Can I perform this synthesis in a one-pot reaction?

A3: While one-pot syntheses of substituted pyrazoles from 1,3-diketones are known, a one-pot bromination and N-alkylation is not advisable.[4] The conditions required for bromination (electrophilic) are incompatible with those for N-alkylation (nucleophilic, basic). Isolating and purifying the 4-Bromopyrazole intermediate is the most robust and reliable method to ensure a high-quality final product.

Detailed Experimental Protocols

Disclaimer: These are representative protocols and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of 4-Bromo-1H-pyrazole
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.0 eq) and a suitable solvent like Dichloromethane (DCM) or Acetonitrile (ACN) (approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting pyrazole is no longer visible.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq).

  • Washing (Optional but Recommended): Wash the NaH with dry hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C.

  • Deprotonation: Add a solution of 4-Bromo-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise. Stir at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 3-bromotetrahydrofuran or 3-tosyloxytetrahydrofuran (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography (e.g., gradient of 0-40% Ethyl Acetate in Hexanes) to isolate the desired N-1 product.

References

  • VertexAI Search Grounding API. (2026). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • BenchChem. (2025).
  • ScienceDirect. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

  • SIOC Journals. (n.d.).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • ResearchGate. (2011).
  • Scholars Research Library. (n.d.).
  • PMC - NIH. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (n.d.).
  • Academic Strive. (2024).
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

Sources

Overcoming challenges in the regioselective synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Regioisomer Control (1,3- vs. 1,5-substitution) Assigned Specialist: Senior Application Scientist

Introduction: The "N-Selectivity" Paradox

Welcome to the Pyrazole Synthesis Support Center. If you are here, you are likely facing the classic "N-Selectivity" paradox. When condensing a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl (the Knorr synthesis), two tautomeric nitrogens compete for two electrophilic carbonyls. This often results in a frustrating ~1:1 mixture of 1,3- and 1,5-disubstituted isomers, which are notoriously difficult to separate by flash chromatography due to similar


 values.

This guide moves beyond basic textbook definitions to provide field-proven protocols for forcing regioconvergence.

Module 1: Troubleshooting Knorr Condensation

Issue: “I am getting an inseparable mixture of regioisomers using standard ethanol reflux.”

Diagnosis

In standard protic solvents (EtOH, MeOH), the reaction is often under thermodynamic control, or the difference in activation energy between the attack at


 vs. 

is negligible. The hydrazine's nucleophilicity is not sufficiently differentiated.[1]
Resolution Protocol A: Solvent Engineering (The Fluorine Effect)

Logic: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD) but poor nucleophiles. They selectively activate the "harder" carbonyl or stabilize specific transition states, often shifting selectivity from 1:1 to >95:5.

Step-by-Step Protocol:

  • Solvent Switch: Replace Ethanol with HFIP (Hexafluoroisopropanol) or TFE .[1][2]

  • Stoichiometry: Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 25 °C for 1–4 hours. (Avoid reflux initially; HFIP activates carbonyls significantly).[1]

  • Workup: Remove HFIP under reduced pressure (recoverable). The residue is often the pure regioisomer.[1]

Technical Note: In the synthesis of Tebufenpyrad analogs, replacing EtOH with HFIP improved the regioisomeric ratio from a mixture to a single isomer (Source 1).

Resolution Protocol B: pH-Switching

Logic:

  • Acidic Media: Hydrazine is protonated.[1][3] The least substituted nitrogen becomes the nucleophile (steric drive).[1]

  • Basic Media: Hydrazine is neutral/anionic.[1] The most electron-rich nitrogen attacks the most electrophilic carbonyl.[1]

Decision Matrix:

  • Targeting 1,3-Isomer: Use HCl/EtOH .[1] The protonated hydrazine attacks the less hindered carbonyl.[1]

  • Targeting 1,5-Isomer: Use NaOEt/EtOH .[1] The distal nitrogen (more nucleophilic) attacks the more reactive carbonyl.[1]

Module 2: Regiodivergent Strategies (Surrogates)

Issue: “The Knorr method failed. The steric/electronic bias of my diketone is too weak.”

Diagnosis

If the 1,3-diketone has similar groups (e.g., Methyl vs. Ethyl) or similar electronics (Phenyl vs. p-Tolyl), direct condensation will never be selective. You must use a "Surrogate" that locks the reactivity.[1]

Resolution Protocol: The Enaminone/Thio-Switch

Using


-enaminones or monothio-1,3-diketones creates a massive electronic difference between the two electrophilic sites.[1]

Workflow:

  • Route A (Enaminones): React your ketone with DMF-DMA to form an enaminone.[1]

    • Result: Hydrazine attacks the hard carbonyl first, then cyclizes on the alkene.

  • Route B (Monothio-diketones):

    • Step 1: Condense active methylene ketone with dithioesters (NaH).[1][4]

    • Step 2: React with arylhydrazine.[1][5]

    • Outcome: This yields complementary regioselectivity compared to the standard oxygen-analog reaction (Source 4).[1]

Module 3: Advanced Metal-Mediated Synthesis

Issue: “I need to install a sensitive aryl group on the nitrogen without using harsh condensation conditions.”

Diagnosis

Traditional condensation requires acidic/basic conditions that may degrade sensitive pharmacophores.[1] C-N cross-coupling is the superior alternative.[1]

Resolution Protocol: Copper/Palladium C-N Coupling

Instead of building the ring on the nitrogen, build the pyrazole ring first (unsubstituted at NH), then couple it.

Protocol (Chan-Lam Coupling):

  • Substrates: 3,5-disubstituted 1H-pyrazole (1.0 equiv), Arylboronic acid (2.0 equiv).

  • Catalyst: Cu(OAc)

    
     (10–20 mol%).[1]
    
  • Ligand/Base: Pyridine (2.0 equiv) or TEA.

  • Conditions: DCM or MeCN, Open air (O

    
     balloon preferred), RT to 40 °C.
    
  • Selectivity: Sterics dominate.[1] The aryl group will couple to the less hindered nitrogen (yielding the 1,3-isomer effectively).[1]

Module 4: Analytical Troubleshooting (Isomer ID)

Issue: “I have a product, but I don't know if it is the 1,3- or 1,5-isomer. The proton NMR looks identical.”

FAQ: Definitive Identification

Q: Can I rely on chemical shift heuristics? A: Risky. While C5-H is typically downfield of C3-H, solvent effects and substituents can invert this.[1] Do not rely on 1D


H NMR alone.[1]

Q: What is the Gold Standard? A: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

  • Experiment: Irradiate the N-Aryl/N-Alkyl substituent signal.

  • Observation:

    • If you see NOE enhancement of the pyrazole C5-substituent (or C5-H): You have the 1,5-isomer .[1]

    • If you see NOE enhancement of only the C3-substituent (or no ring enhancement): You likely have the 1,3-isomer .[1]

Q: I don't have NOE. What else? A: Gated Decoupled


C NMR. 
  • Measure

    
     coupling constants.
    
  • C3 and C5 carbons have different coupling pathways to the N-substituent (if N-alkyl).[1]

  • 
    N NMR:  If available, the chemical shift of pyrrole-like vs. pyridine-like nitrogen is definitive (Source 3).[1]
    

Visual Troubleshooting Workflows

Figure 1: Strategic Decision Tree for Regiocontrol

PyrazoleStrategy Start START: Target Pyrazole Structure CheckDiketone Is the 1,3-Diketone Symmetrical? Start->CheckDiketone Simple No Regio-issue. Standard Knorr. CheckDiketone->Simple Yes CheckSensitive Are substituents acid/base sensitive? CheckDiketone->CheckSensitive No CheckElectronic Is there a strong Electronic Bias? UseFluorine Use HFIP or TFE solvent to enhance bias. CheckElectronic->UseFluorine Yes (Moderate) Surrogate Use Enaminone or Thio-diketone Surrogate. CheckElectronic->Surrogate No (Weak Bias) MetalCat Synthesize NH-pyrazole, then Cu/Pd Coupling. CheckSensitive->CheckElectronic No CheckSensitive->MetalCat Yes

Caption: Decision matrix for selecting the optimal synthetic route based on substrate symmetry and sensitivity.

Figure 2: The Mechanism of Regioselectivity (Knorr)

KnorrMechanism Hydrazine Substituted Hydrazine (NH2-NH-R) Attack1 Path A: N(terminal) attacks Most Electrophilic C Hydrazine->Attack1 Neutral pH Attack2 Path B: N(internal) attacks Most Electrophilic C Hydrazine->Attack2 Steric Bulk Diketone Unsymmetrical 1,3-Diketone Diketone->Attack1 Diketone->Attack2 IntermediateA 5-OH-Pyrazoline A Attack1->IntermediateA IntermediateB 5-OH-Pyrazoline B Attack2->IntermediateB Product15 1,5-Isomer (Kinetic/Steric) IntermediateA->Product15 -H2O Product13 1,3-Isomer (Thermodynamic) IntermediateB->Product13 -H2O

Caption: Mechanistic bifurcation in Knorr synthesis. Path selection is driven by pH (nucleophilicity) and steric bulk.[1]

References

  • Fustero, S. et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.[1][6] Journal of Organic Chemistry (2008).[1] Link

  • Heller, S. T.[7] & Natarajan, S. R. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[7][8] Organic Letters (2006).[1][7] Link

  • Alkorta, I. et al. Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate (2025).[1] Link

  • Kumar, R. et al. Synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity.[1][4] Journal of Organic Chemistry (2013).[1] Link

  • Correia, C. M. et al. The Role of Flow Chemistry on the Synthesis of Pyrazoles.[1] Molecules (2025).[1][3][9][10] Link

Sources

Technical Support Center: Stability of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational User Role: Senior Application Scientist Subject: Troubleshooting Stability, Storage, and Reactivity Issues of Brominated Heterocycles

Introduction: The Fragility of the C-Br Bond

Brominated heterocycles (e.g., bromo-pyridines, -thiophenes, -indoles) are linchpin intermediates in medicinal chemistry due to their utility in cross-coupling reactions. However, the carbon-bromine (C-Br) bond is often the "weakest link" in a molecular scaffold. Its relatively low bond dissociation energy (~66 kcal/mol for Aryl-Br vs. ~96 kcal/mol for Aryl-H) makes it susceptible to three primary failure modes: photolytic radical cleavage , metal-halogen exchange scrambling (Halogen Dance) , and protodebromination during catalysis.

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of experimental failure and provides self-validating protocols to mitigate them.

Module 1: Storage & Handling (Pre-Reaction Integrity)
Q: Why is my brominated thiophene/indole turning dark/yellow in the freezer?

Diagnosis: Photolytic Homolysis and Autocatalytic Acid Decomposition. Brominated heterocycles, particularly electron-rich ones like indoles and thiophenes, are highly photosensitive. Ambient light (UV-VIS) can trigger homolytic cleavage of the C-Br bond, generating bromine radicals (


). These radicals abstract hydrogen from the environment or the substrate itself, generating HBr. The generated HBr acts as an autocatalyst, accelerating decomposition.

The Fix: The "Base-Buffer" Protocol For highly labile compounds (e.g., 3-thenyl bromide or bromomethyl-heterocycles), cold storage is insufficient. You must neutralize the incipient acid.

  • Step 1: Purify the compound immediately before long-term storage.

  • Step 2: Add a solid, non-nucleophilic weak base to the storage vial. Calcium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    are ideal.
  • Step 3: Store under Argon in amber vials at -20°C.

Expert Insight: For 3-thenyl bromide, which has been reported to explode due to acid-catalyzed polymerization, storage over


 is a critical safety requirement, not just a stability preference [1].
Q: My compound decomposes on Silica Gel during purification. What is happening?

Diagnosis: Acid-Catalyzed Protodebromination or Polymerization. Standard silica gel is slightly acidic (pH 4–5). Electron-rich brominated heterocycles (e.g., bromopyrroles, bromofurans) can undergo protonation at the heteroatom or C3-position, leading to debromination or polymerization.

The Fix: Column Neutralization Do not use standard silica. Modify the stationary phase:

  • Triethylamine (TEA) Wash: Slurry silica in hexanes containing 1-5%

    
    . Flush with pure hexanes before loading the sample.
    
  • Switch to Alumina: Use Neutral or Basic Alumina (Activity Grade III) for highly acid-sensitive substrates.

Module 2: Reaction Troubleshooting (In-Situ Failures)
Q: I am observing "scrambling" of regiochemistry during Lithium-Halogen Exchange. Why?

Diagnosis: The "Halogen Dance" (Base-Catalyzed Halogen Migration).[1][2][3] When treating brominated heterocycles (especially thiophenes and thiazoles) with strong bases like LDA or


-BuLi, the base may not just perform the desired metal-halogen exchange. Instead, it can trigger a migration of the bromine atom to a more thermodynamically stable position via a "bromo-bridged" transition state.

Mechanism:

  • Deprotonation: Base removes an acidic proton ortho to the bromine.

  • Migration: The lithiated species attacks the bromine of a non-lithiated molecule (intermolecular) or rearranges (intramolecular), causing the halogen to "dance" to a new position.

Visualizing the Halogen Dance:

HalogenDance cluster_prevention Prevention Strategy Start 2-Bromo-thiophene Lithiated 3-Lithio-2-bromo-thiophene (Kinetic Intermediate) Start->Lithiated + LDA (Deprotonation) Bridged Bromo-Bridged Transition State Lithiated->Bridged Rearrangement Scrambled 3-Bromo-2-lithio-thiophene (Thermodynamic Product) Bridged->Scrambled Migration Advice 1. Temp < -78°C 2. Avoid excess base 3. Inverse addition (Base to Substrate)

Figure 1: The Halogen Dance mechanism on a thiophene scaffold. The kinetic lithiation product rearranges to the thermodynamic product via halogen migration [2][3].

The Fix:

  • Temperature Control: Maintain reaction temperature strictly below -78°C. The migration is often temperature-dependent.

  • Stoichiometry: Avoid excess base. Use exactly 1.0 equivalents.

  • Quenching: Quench the reaction immediately after the exchange is complete; do not let the lithiated species "age."

Q: My Suzuki coupling yields are low, and I see the debrominated starting material (Ar-H).

Diagnosis: Palladium-Catalyzed Protodebromination. This is a common side reaction where the oxidative addition complex (Ar-Pd-Br) is reduced to Ar-H instead of undergoing transmetallation.

Counter-Intuitive Insight: Recent high-throughput studies suggest that bulky phosphine ligands (often used to boost reactivity) can actually promote protodebromination in the presence of water or base [4].[4] The steric bulk prevents the approach of the boronic acid (transmetallation) but allows small protons (from water/solvent) to interact with the Pd center.

Visualizing Protodebromination:

Protodebromination Complex Ar-Pd(II)-Br (Oxidative Addition Complex) Bulky Bulky Ligand (Steric Hindrance) Complex->Bulky Ligand Coordination Reduction Ar-Pd-H (Hydride Species) Bulky->Reduction Blocks Transmetallation Allows Protonation Water H2O / Base (Proton Source) Water->Reduction H+ Transfer Product Ar-H (Debrominated Side Product) Reduction->Product Reductive Elimination

Figure 2: Pathway for Pd-catalyzed protodebromination. Bulky ligands can sterically hinder the desired cross-coupling, favoring the reduction pathway via trace water [4][5].

The Fix:

  • Ligand Switch: If using bulky ligands (e.g.,

    
    , XPhos) and seeing Ar-H, switch to less sterically demanding ligands like SPhos  or dppf  if the substrate allows.
    
  • Dry Conditions: Rigorously dry solvents and bases. Use anhydrous inorganic bases (

    
    ) instead of aqueous carbonate solutions.
    
  • Concentration: Increase the concentration of the boronic acid to outcompete the rate of protonation.

Module 3: Quantitative Data & Reference Tables
Table 1: Stability Profile of Common Brominated Heterocycles
Heterocycle ClassPrimary Instability ModeCritical Handling Requirement
3-Bromothiophenes Halogen Dance (Migration)Do not use LDA > -78°C.
Bromomethyl-thiophenes Autocatalytic PolymerizationStore over

. Risk of explosion if aged [1].
Bromoindoles Photolytic CleavageAmber glassware essential. Avoid prolonged exposure to fluorescent light.
2-Bromopyridines Hydrolysis / Nucleophilic Subst.Store away from strong nucleophiles. Sensitive to moisture over time.
Table 2: Solvent Compatibility for Lithiation of Bromo-Heterocycles
SolventSuitabilityNotes
THF HighStandard. Promotes aggregation breakdown, but can coordinate Li and accelerate Halogen Dance.
Diethyl Ether MediumSlower lithiation kinetics, but often suppresses Halogen Dance compared to THF.
Hexanes LowPoor solubility for lithiated heterocycles; requires TMEDA additive.
2-MeTHF HighGreener alternative to THF; often shows better stability profiles for sensitive anions.
References
  • Organic Syntheses. "3-Thenyl Bromide". Org.[2][5][6][7] Synth.1954 , 34, 100. Link

  • Schnürch, M., et al. "Halogen dance reactions—A review."[8] Chem. Soc. Rev.[8]2007 , 36, 1046-1057.[8] Link

  • Duan, X.F., et al. "Recent Progress of Halogen-Dance Reactions in Heterocycles." Heterocycles2005 , 65, 2005.[3][9] Link

  • Newman, S.G., et al. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv2021 . Link

  • Gordillo, A., et al. "Mechanistic Studies on the Pd-Catalyzed Vinylation... Undesired Hydrodehalogenation." Organometallics2013 , 32, 100. Link

Sources

Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing cross-coupling reactions involving bromopyrazoles. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenge of debromination, ensuring higher yields and cleaner reaction profiles. As your Senior Application Scientist, I've designed this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Troubleshooting Guide: Addressing Debromination Head-On

This section is structured to address specific issues you might be observing in your experiments. Each problem is followed by a series of diagnostic questions and actionable steps to resolve the issue.

Issue 1: Significant formation of the debrominated pyrazole byproduct is observed.

This is the most common issue when working with bromopyrazoles, leading to reduced yields of the desired coupled product and complicating purification.[1]

Initial Diagnostic Questions:

  • What are your current reaction conditions (catalyst, ligand, base, solvent, temperature)?

  • Have you confirmed the identity of the byproduct as the debrominated pyrazole via analytical methods like LC-MS or ¹H NMR?

  • Is the pyrazole nitrogen protected or unprotected?

Troubleshooting Steps & Explanations:

  • Evaluate and Modify the Base: The choice of base is critical. Strong bases can promote the formation of palladium-hydride species, which are often responsible for the reductive debromination.[2]

    • Recommendation: Switch to a milder base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are often a good starting point as they are generally less prone to inducing debromination compared to strong bases like NaOH or KOH.[1] An increase in the amount of base, such as K₃PO₄, can sometimes lead to a significant increase in the debrominated impurity.[3]

    • Causality: Weaker bases are less likely to generate hydride species from sources like residual water or solvents, thus minimizing the hydrodebromination pathway.[2]

  • Optimize Reaction Temperature: Higher temperatures can increase the rate of the undesired debromination side reaction.[1][4]

    • Recommendation: Attempt the reaction at a lower temperature. If your current protocol is at 100 °C, try running it at 80 °C or even room temperature if a highly active catalyst system is used.[1]

    • Causality: The activation energy for debromination may be higher than that of the desired cross-coupling.[5] By lowering the temperature, you can selectively disfavor the debromination pathway.

  • Re-evaluate the Catalyst and Ligand System: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role.[1]

    • Recommendation: For electron-rich bromopyrazoles, which can be challenging for oxidative addition, consider using electron-rich and bulky ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7] These can promote the desired C-C or C-N bond formation, outcompeting the debromination pathway.[5] However, be aware that some electron-rich and bulky ligands can sometimes favor debromination, so screening may be necessary.[1]

    • Causality: Bulky, electron-donating ligands can stabilize the palladium center and facilitate the rate-limiting oxidative addition step, which is often challenging with electron-rich heteroaryl halides.[7][8]

  • Consider the Solvent: The solvent can influence the reaction pathway and the formation of species that lead to debromination.[1]

    • Recommendation: Aprotic solvents such as toluene, dioxane, or THF are generally preferred as they minimize potential proton sources for hydrodehalogenation.[1] Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can lead to other side reactions like homocoupling.[9]

  • Protect the Pyrazole Nitrogen: For certain bromopyrroles, an unprotected NH group has been shown to promote dehalogenation.[10]

    • Recommendation: If your pyrazole has an unprotected nitrogen, consider protecting it with a suitable group like a BOC (tert-butyloxycarbonyl) group. This has been shown to suppress debromination in similar heterocyclic systems.[10]

Issue 2: The cross-coupling reaction is sluggish or fails to go to completion, and debromination is a major competing reaction.

This scenario suggests that the conditions are not optimal for the desired catalytic cycle to proceed efficiently, allowing the debromination pathway to become more prominent.

Troubleshooting Steps & Explanations:

  • Enhance Oxidative Addition: The oxidative addition of the bromopyrazole to the Pd(0) catalyst is often the rate-limiting step.[8]

    • Recommendation: As mentioned previously, employ bulky, electron-rich ligands. Ligands such as AdBrettPhos have been shown to be effective for challenging cross-couplings of five-membered heterocyclic bromides.[6]

    • Causality: These ligands promote the formation of a coordinatively unsaturated and highly reactive Pd(0) species, which is necessary for the oxidative addition to occur.[8]

  • Check the Quality of Your Reagents: Impurities in your reagents can act as hydride donors or catalyst poisons.

    • Recommendation: Use high-purity, anhydrous solvents and reagents. Ensure your boronic acid (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling) is of good quality.

    • Causality: Water, alcohols, or other protic impurities can be sources of hydrides that lead to debromination.

Experimental Protocol: A Starting Point for Minimizing Debromination in Suzuki-Miyaura Coupling of Bromopyrazoles

This protocol provides a robust starting point for your optimization efforts.

Materials:

  • Bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyrazole, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Screening

ParameterCondition 1 (Lower Debromination Risk)Condition 2 (Higher Debromination Risk)Rationale
Base K₃PO₄, Cs₂CO₃NaOH, KOH, alkoxidesMilder bases are less likely to generate hydride species.[1][2]
Temperature Room temperature to 80 °C> 100 °CLower temperatures can disfavor the debromination pathway.[1][4]
Solvent Toluene, Dioxane, THF (anhydrous)Protic solvents (e.g., ethanol)Aprotic solvents minimize proton sources for hydrodehalogenation.[1]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, AdBrettPhos)Less electron-donating phosphinesCan accelerate the desired coupling, outcompeting debromination.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: Debromination, or hydrodebromination, is a side reaction where the bromine atom is replaced by a hydrogen atom.[1] This is often attributed to the formation of a palladium-hydride (Pd-H) species.[2] This Pd-H species can arise from various sources in the reaction mixture, such as the base, solvent, or impurities. The Pd-H species can then react with the bromopyrazole in a process analogous to the main catalytic cycle, ultimately leading to the debrominated product.

Q2: How do I choose the right ligand to minimize debromination?

A2: The ideal ligand will accelerate the desired cross-coupling reaction to such an extent that it outcompetes the debromination pathway. For electron-rich bromopyrazoles, which can be challenging substrates, bulky and electron-rich biarylphosphine ligands are often a good choice.[6] These ligands promote the crucial oxidative addition step of the catalytic cycle.[8] It is often necessary to screen a few different ligands to find the optimal one for your specific substrate.

Q3: Can the position of the bromine atom on the pyrazole ring affect the likelihood of debromination?

A3: Yes, the electronic environment of the C-Br bond can influence its reactivity. A bromine atom at a more electron-rich position on the pyrazole ring may undergo oxidative addition more slowly, potentially allowing more time for competing side reactions like debromination to occur.[7]

Q4: Are there any alternatives to palladium catalysis for coupling bromopyrazoles that might be less prone to debromination?

A4: While palladium catalysis is the most common method, other transition metals like copper and nickel are also used for cross-coupling reactions.[11] In some cases, a different metal catalyst system may offer a different selectivity profile and could be less prone to debromination for a particular substrate. For example, Ullmann-type reactions using copper catalysts are a classic method for forming C-N and C-O bonds.[12]

Q5: My reaction looks black and seems to have "crashed out." Is this always a sign of failure?

A5: Not necessarily. The formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition, which is often associated with higher temperatures.[4] However, some successful reactions can appear black.[7] The key is to analyze the reaction mixture by TLC or LC-MS to determine if the desired product is forming, rather than relying solely on visual appearance.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired cross-coupling cycle and the competing debromination pathway.

G cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Competing Debromination Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-M PdH Pd(II)-H Species OxAdd->PdH Hydride Source RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R RedElim->Product RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Debrom_Product Ar-H RedElim_H->Debrom_Product caption Catalytic cycles for cross-coupling and debromination.

Caption: Catalytic cycles for cross-coupling and debromination.

This diagram illustrates the main palladium-catalyzed cross-coupling cycle and the competing pathway that leads to the debrominated byproduct. The key to minimizing debromination is to choose conditions that favor the kinetics of the desired cycle over the formation and reaction of the palladium-hydride species.

G start High Debromination Observed q_base Is the base strong (e.g., NaOH, NaOtBu)? start->q_base a_base Switch to milder base (K₂CO₃, Cs₂CO₃, K₃PO₄) q_base->a_base Yes q_temp Is the temperature > 100 °C? q_base->q_temp No a_base->q_temp a_temp Lower temperature (e.g., 80 °C) q_temp->a_temp Yes q_ligand Using a standard ligand (e.g., PPh₃)? q_temp->q_ligand No a_temp->q_ligand a_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) q_ligand->a_ligand Yes q_nh Is pyrazole NH unprotected? q_ligand->q_nh No a_ligand->q_nh a_nh Protect NH group (e.g., with BOC) q_nh->a_nh Yes end Optimized Reaction q_nh->end No a_nh->end caption Troubleshooting workflow for minimizing debromination.

Caption: Troubleshooting workflow for minimizing debromination.

This flowchart provides a logical sequence of steps to take when troubleshooting high levels of debromination in your cross-coupling reactions. By systematically addressing each potential cause, you can efficiently arrive at an optimized protocol.

References

  • Wikipedia. (2023, November 29). Cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2007, August). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • PubMed. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2007, August). Reduction of aryl halides at transition metal cathodes. Conditions for aryl-aryl bond formation The Ullmann's reaction revisited. Retrieved from [Link]

  • Scott E. Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • PMC. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • MDPI. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2014, September 19). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scale-up synthesis of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole , a critical intermediate in medicinal chemistry (often associated with kinase inhibitor scaffolds).

This guide prioritizes process safety , scalability , and stereochemical integrity (if using chiral starting materials).

Route Selection & Strategy

Q: What is the most robust route for multi-gram to kilogram scale-up?

A: For scale-up, Nucleophilic Substitution (


) via a Sulfonate Ester  is superior to the Mitsunobu reaction.
  • Lab Scale (Mitsunobu): Reacting 4-bromopyrazole directly with tetrahydrofuran-3-ol using DIAD/PPh

    
    .
    
    • Drawbacks: Generates massive stoichiometric waste (triphenylphosphine oxide, hydrazinedicarboxylates), difficult purification, and high reagent costs.

  • Production Scale (Sulfonate Displacement): Two-step sequence:

    • Activation of tetrahydrofuran-3-ol to the methanesulfonate (mesylate) or tosylate.

    • 
       displacement by 4-bromopyrazole using a mild base (Cs
      
      
      
      CO
      
      
      or K
      
      
      CO
      
      
      ).
    • Advantages: Atom economical, easier purification (water-soluble byproducts), and lower safety risk profile.

Q: Does stereochemistry matter?

A: Yes. If you start with a chiral alcohol (e.g., (S)-tetrahydrofuran-3-ol), the mesylation retains configuration, but the subsequent


 alkylation proceeds with Walden Inversion .
  • Start: (S)-Alcohol

    
    (S)-Mesylate 
    
    
    
    (R)-Product .
  • Critical Check: Ensure your analytical method (Chiral HPLC) is set up to detect racemization, although

    
     is typically stereospecific.
    

Detailed Experimental Protocols

Stage 1: Synthesis of Tetrahydrofuran-3-yl Methanesulfonate

This electrophile is prone to thermal elimination; handle at controlled temperatures.

Reagents:

  • Tetrahydrofuran-3-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.3 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (10 Vol)

Protocol:

  • Charge tetrahydrofuran-3-ol and TEA into DCM under N

    
    . Cool to 0°C .[1]
    
  • Addition: Add MsCl dropwise, maintaining internal temperature

    
    . (Exothermic!).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

  • Workup: Quench with water. Separate phases. Wash organic layer with dilute HCl (to remove TEA), then NaHCO

    
    , then Brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo at <40°C .
    • Note: Do not distill.[2][3] The mesylate is thermally unstable. Use crude if purity >95% by NMR.

Stage 2: N-Alkylation of 4-Bromopyrazole

The critical bond-forming step.

Reagents:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Tetrahydrofuran-3-yl methanesulfonate (1.2 equiv)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) [Alternative: K
    
    
    CO
    
    
    for cost, but slower]
  • DMF (Dimethylformamide) (8–10 Vol)

Protocol:

  • Charge 4-bromopyrazole and Cs

    
    CO
    
    
    
    into DMF. Stir for 30 mins at RT.
  • Addition: Add the mesylate (from Stage 1) as a solution in minimal DMF.

  • Reaction: Heat to 80°C . Monitor by HPLC/LC-MS.

    • Typical Time: 12–16 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.

  • Extraction: Wash organic layer extensively with water (3x) to remove DMF.

    • Tip: LiCl solution helps break DMF emulsions.

  • Purification: Crystallization (if solid) or Silica Gel Chromatography (Petroleum Ether/EtOAc).[1]

Process Visualization

G Start Start: Tetrahydrofuran-3-ol Mesylation Activation (MsCl, TEA, DCM, 0°C) Start->Mesylation Exothermic Intermediate Intermediate: THF-3-yl Mesylate Mesylation->Intermediate Unstable >40°C Alkylation N-Alkylation (4-Br-Pyrazole, Cs2CO3, DMF, 80°C) Intermediate->Alkylation S_N2 Mechanism Workup Workup & Isolation (Aq. Wash, Evaporation) Alkylation->Workup Check Conversion Product Final Product: 4-Bromo-1-(THF-3-yl)-pyrazole Workup->Product

Figure 1: Workflow for the synthesis of this compound via sulfonate displacement.

Troubleshooting & FAQs

Q: My reaction conversion stalled at 60%. Adding more base didn't help. Why?

A: The electrophile (mesylate) likely decomposed.

  • Root Cause: Secondary sulfonates on ether rings are prone to E2 elimination , forming 2,3-dihydrofuran (volatile) or 2,5-dihydrofuran . This competes with the substitution reaction, especially at high temperatures (>90°C).

  • Solution:

    • Add another 0.2–0.3 equiv of the mesylate.

    • Lower the temperature to 70–75°C and extend the reaction time.

    • Ensure your DMF is anhydrous; water hydrolyzes the mesylate.

Q: I see a "double alkylation" impurity. Is this possible?

A: It is rare but possible to form the dialkyl pyrazolium salt (quaternary ammonium).

  • Diagnosis: Check LC-MS for a mass of [M + THF-ring]

    
    .
    
  • Prevention: Ensure strict stoichiometry. Do not use a large excess of the mesylate (keep <1.3 equiv). The neutral mono-alkylated product is much less nucleophilic than the starting pyrazole anion, so this is usually a minor issue.

Q: Can I use Potassium Carbonate (K CO ) instead of Cesium Carbonate (Cs CO )?

A: Yes, but with caveats.

  • Cs

    
    CO
    
    
    
    :
    "Cesium effect" improves solubility in DMF and enhances nucleophilicity, allowing lower temps (80°C).
  • K

    
    CO
    
    
    
    :
    Cheaper but less soluble. Requires higher temps (90–100°C) or longer times.
  • Recommendation: For <100g batches, stick to Cs

    
    CO
    
    
    
    . For >1kg, validate K
    
    
    CO
    
    
    with a catalytic amount of KI (Finkelstein condition) or 18-crown-6.
Q: Safety: Are there specific hazards with the Mesylate intermediate?

A: Yes. Genotoxicity and Thermal Instability.

  • GTI Warning: Alkyl mesylates are potential Genotoxic Impurities (GTIs). The final product must be tested for residual mesylate (limit usually <10 ppm).

  • Thermal: Do not heat the isolated mesylate above 50°C during drying. It can decompose exothermically.

Quantitative Data Summary

ParameterLab Scale (Mitsunobu)Scale-Up (Mesylate Route)
Reagent Cost High (DIAD, PPh

)
Low/Medium (MsCl, Cs

CO

)
Atom Economy Poor (High MW waste)Good
Purification Difficult (Remove POPh

)
Standard (Extraction/Cryst.)
Yield 50–65%70–85%
Safety Hydrazine byproductsMesylate (GTI control required)

References

  • Genentech, Inc. (2016). Patent WO2016086200: Bromodomain Inhibitors.[1] (Describes the specific synthesis of (R)-tetrahydrofuran-3-yl methanesulfonate and subsequent alkylation).

  • Pfizer R&D UK. (2024).[4] Development of a selective and scalable N1-indazole alkylation. (Provides mechanistic insight into pyrazole/indazole alkylation scale-up using carbonates).

  • New Drug Approvals. (2019). Synthesis of GNE-272 Intermediates. (Detailed experimental procedure for the mesylation and alkylation steps).

Sources

Identification and removal of impurities in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with impurity identification and removal during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazole synthesis in a direct question-and-answer format.

Question 1: My NMR analysis indicates a mixture of two products. How can I confirm if these are regioisomers and how do I separate them?

This is the most frequent challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound in the classic Knorr synthesis.[1] The reaction mechanism allows the initial nucleophilic attack by the hydrazine to occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomers.[2][3]

Expert Analysis & Identification

The formation of regioisomers is a direct consequence of the reaction mechanism. Controlling the reaction conditions (e.g., pH, solvent, temperature) can influence the ratio of isomers, but rarely eliminates the minor isomer completely.[4]

Key Identification Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for identifying and distinguishing regioisomers.[5]

    • ¹H NMR: The chemical shifts of protons on the pyrazole ring and adjacent substituents will differ between isomers. Protons closer to the more electronegative N-1 substituent will typically be shifted downfield.

    • ¹³C NMR: The carbon chemical shifts within the pyrazole core are highly sensitive to the substitution pattern.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish connectivity. For example, an HMBC experiment can show a 3-bond correlation from a substituent's protons to a specific carbon in the pyrazole ring, confirming its position.

    • Nuclear Overhauser Effect (NOE): An NOE correlation between a proton on the N-1 substituent and a proton on a C-5 substituent can provide unambiguous proof of regiochemistry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show identical masses for both isomers, LC can often achieve baseline separation, allowing for quantification of the isomeric ratio.

Technique Purpose Typical Observation
¹H & ¹³C NMR Primary structure elucidation and isomer identification.[6]A duplicate set of signals corresponding to the two isomers, with distinct chemical shifts for ring and substituent atoms.
2D NMR (HMBC, NOESY) Unambiguous confirmation of substituent placement.Long-range correlations (HMBC) or through-space interactions (NOESY) confirm the connectivity that distinguishes the isomers.
HPLC/UPLC Separation and quantification of the isomer ratio.Two distinct peaks with identical mass spectra (when coupled with MS).
Removal and Purification Strategies

Separating regioisomers can be challenging due to their similar physical properties.

Method 1: Fractional Crystallization via Acid Addition Salt Formation (Recommended)

This is a highly effective, scalable, and often overlooked technique for separating basic heterocyclic isomers.[7] The principle is that the different regioisomers, when converted to salts (e.g., phosphates, oxalates, hydrochlorides), will form crystal lattices with different energies and, therefore, different solubilities in a given solvent system.[8]

Experimental Protocol: Purification via Oxalate Salt Formation

  • Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent, such as isopropanol or acetone.[8] Gentle warming may be required.

  • Acid Addition: Slowly add a solution of one equivalent of oxalic acid in the same solvent to the stirred pyrazole solution.

  • Selective Precipitation: One of the regioisomer oxalate salts will be less soluble and should begin to precipitate. The rate of precipitation can be controlled by the rate of addition and the temperature.

  • Crystallization: Allow the mixture to stir at room temperature and then cool in an ice bath to maximize the yield of the precipitated salt.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the filtered solid and the mother liquor by NMR or HPLC to confirm the separation. A second recrystallization of the solid may be necessary to achieve high purity.

  • Liberation of Free Base: To recover the pure pyrazole, dissolve the salt in water and basify with a suitable base (e.g., Na₂CO₃, NaOH) until the pH is >10. Extract the pure pyrazole into an organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer, and evaporate the solvent.

Method 2: Preparative Column Chromatography

For smaller scales or when crystallization fails, column chromatography is the standard alternative.[4]

Experimental Protocol: Chromatographic Separation

  • Stationary Phase Selection: Standard silica gel is often sufficient. However, pyrazoles are basic and can streak on acidic silica. If this occurs, consider using neutral alumina or deactivating the silica by pre-treating it or adding a basic modifier to the eluent.[9]

  • Eluent Selection: Start with a non-polar solvent (e.g., hexane, heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, acetone). Add 0.1-1% of a basic modifier like triethylamine or ammonia in methanol to the eluent system to prevent peak tailing and improve separation.[10]

  • Loading and Elution: Load the crude material onto the column and begin elution. Collect fractions and monitor them by TLC or HPLC to identify those containing the pure, desired isomer.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Question 2: My product is contaminated with residual hydrazine. What is the safest and most efficient way to remove it?

Hydrazine is toxic and highly water-soluble, which are properties that can be exploited for its removal.

Expert Analysis & Identification

Residual hydrazine is typically identified by a characteristically broad singlet in the ¹H NMR spectrum or by GC-MS analysis. Its high polarity means it will remain at the baseline on a normal-phase TLC plate.

Removal and Purification Strategies

Method 1: Aqueous Workup / Acid-Base Extraction

This is the most common and effective method.

Experimental Protocol: Aqueous Wash

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer three to five times with water or a saturated brine solution. Hydrazine hydrate is highly soluble in water and will be partitioned into the aqueous layer.[11][12]

  • For a more rigorous extraction, wash with a dilute acid solution (e.g., 1M HCl). This will protonate the basic hydrazine, forming a salt that is even more soluble in the aqueous phase. Your pyrazole product will also be protonated and may enter the aqueous layer. If this happens, re-basify the aqueous layer and extract your product back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Method 2: Chemical Quenching

Excess hydrazine can be quenched by reacting it with an aldehyde or ketone (e.g., acetone or benzaldehyde) to form a hydrazone, which can then be more easily removed via chromatography or crystallization. This method should be used cautiously, as it introduces a new impurity that must be separated from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities I should expect in a typical Knorr pyrazole synthesis?

Beyond the regioisomers and starting materials discussed above, you may also encounter:

  • Partially Reacted Intermediates: Such as the initial hydrazone formed from the reaction of hydrazine with one carbonyl group. These are typically more polar and can be removed by chromatography.

  • Solvent Adducts: Depending on the solvent and conditions, solvents like ethanol could potentially form adducts.

  • Degradation Products: If the reaction is heated for too long or at too high a temperature, decomposition can occur.

Q2: How can I proactively control the regioselectivity of my pyrazole synthesis?

While complete control is rare, you can influence the isomer ratio:

  • Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl compound will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

  • Electronic Effects: An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus a more likely site for initial attack.

  • Reaction Conditions: The choice of solvent and the pH can significantly alter the outcome. Acid catalysis is common, but the specific acid and concentration can impact selectivity.[1] Performing reactions in aprotic dipolar solvents like DMAc with acid catalysis has been shown to improve regioselectivity compared to traditional protic solvents like ethanol.[4]

Q3: What is a reliable, general workflow for the purification of a crude pyrazole?

A robust purification strategy follows a logical progression from bulk impurity removal to fine purification.

Purification Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Workup / Extraction (Removes Hydrazine, Salts) CRUDE->WORKUP CRYSTAL Crystallization / Precipitation (From a suitable solvent) WORKUP->CRYSTAL If solid precipitates CHROM Column Chromatography (Final Polish / Isomer Separation) WORKUP->CHROM If oily or complex mixture ACID_SALT Acid Salt Formation & Fractional Crystallization (Separates Regioisomers) CRYSTAL->ACID_SALT If regioisomers present PURE Pure Pyrazole Product CRYSTAL->PURE If pure by NMR/HPLC ACID_SALT->PURE CHROM->PURE

Caption: General workflow for pyrazole purification.

References

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Anonymous. Knorr Pyrazole Synthesis. [Link]

  • Google Patents.
  • YouTube. Knorr Pyrazole Synthesis. [Link]

  • YouTube. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Gomaa, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Chahboun, R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Dar, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • ResearchGate. How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • PubMed. N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure. [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Reddit. How to quench excess hydrazine monohydrate. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Journal of the American Chemical Society. A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Polymerization in Quasi-Solvent-Free Conditions. [Link]

  • Google Patents.
  • PubMed. Analytical advances in pharmaceutical impurity profiling. [Link]

  • ACS Publications. From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • YouTube. Impurity Profiling in Pharmaceuticals. [Link]

  • MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. [Link]

Sources

Technical Support Center: Exothermic Management in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational | Topic: Thermal Safety & Regiocontrol in Pyrazole Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Core Directive: The Thermal Paradox

Researchers often underestimate the Knorr pyrazole synthesis because it looks deceptively simple: mix a hydrazine with a 1,3-dicarbonyl, and a solid precipitates.

The Reality: This reaction is a "sleeping dragon." The condensation is highly exothermic (


), and hydrazine accumulation can lead to a secondary, violent decomposition event. Furthermore, the heat you generate dictates the regioselectivity of your final pharmacophore.

This guide moves beyond basic "add dropwise" advice. We will engineer controls for Heat Accumulation , Hydrazine Instability , and Isomer Distribution .

Critical Safety: Hydrazine Handling & Thermal Runaway

Target Audience: Process Chemists scaling up >10g.

The primary risk in pyrazole synthesis is not the reaction itself, but the accumulation of unreacted hydrazine due to inadequate cooling or fast dosing. If the reaction mass overheats, hydrazine decomposes (generating


, 

,

), causing rapid pressurization.
Table 1: Thermal Hazard Data for Hydrazine Systems
ParameterValueImplication
Adiabatic Temp Rise (

)
~100°CIf cooling fails, the reactor temp will jump by this amount.
Decomposition Onset (

)
~120°C (Pure)Keep reaction mass < 80°C to maintain safety margin.
Metal Catalysis Lowers

CRITICAL: Trace Cu, Fe, or Mo can lower decomp onset to < 60°C.
Stabilization Strategy Add mild baseSodium Acetate (NaOAc) raises

and mitigates acid-catalyzed decomposition [1].
Protocol 1: The "Heat-Flow" Dosing Strategy

Do not dose by time (e.g., "add over 1 hour"). Dose by thermal response.

  • Setup: Reactor with internal temperature probe (

    
    ) and jacket temperature (
    
    
    
    ).
  • Calculation: Determine the maximum cooling capacity of your cryostat (Watts).

  • Execution: Link the dosing pump to the

    
     delta.
    
    • If

      
      , the pump stops automatically .
      
    • This prevents reactant accumulation (Damköhler number

      
      ).
      

Experimental Workflows

Workflow A: Batch Synthesis (Classic Knorr)

Best for: Early-stage discovery, <5g scale.

The Issue: "I added the hydrazine, nothing happened, so I added more. Then it boiled over." The Fix: This is the induction period . You must wait for the reaction initiation before continuing the feed.

Automated Control Loop Diagram

This system prevents "sleeping" reactions from waking up violently.

BatchControl cluster_safety Safety Interlock Loop Reactor Reactor (T_in) Probe Temp Probe Reactor->Probe Controller PID Controller (Limit: T_in < 40°C) Probe->Controller Data Feed Pump Dosing Pump (Hydrazine) Controller->Pump Stop Signal if T > Setpoint Jacket Cooling Jacket Controller->Jacket Adjust Cooling Pump->Reactor Reagent Feed

Caption: Feedback loop where reagent addition is physically gated by reactor temperature, preventing accumulation.

Workflow B: Continuous Flow Chemistry (Recommended)

Best for: Scale-up (>100g), unstable intermediates, and precise regiocontrol.

The Logic: By reacting in a small volume, heat transfer is instantaneous. You can safely operate above the boiling point of the solvent (superheating) to drive kinetics, provided you maintain pressure [2].

Protocol:

  • Feed A: 1,3-Diketone in Ethanol.

  • Feed B: Hydrazine Hydrate (diluted).

  • Reactor: PFA or Stainless Steel Coil (Volume: 10 mL).

  • Pressure: Back Pressure Regulator (BPR) set to 5-10 bar.

  • Temp: 120°C (Residence time: 5-10 mins).

Flow Reactor Schematic

FlowSetup FeedA Feed A: 1,3-Diketone Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Hydrazine FeedB->Mixer Reactor Heated Coil Reactor (120°C, 10 min) Mixer->Reactor Homogeneous Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Pressurized Hot Zone Quench Collection/Quench BPR->Quench Depressurized Product

Caption: Continuous flow setup allowing safe operation at high temperatures (120°C) by minimizing active reaction volume.

Regioselectivity & Thermal Impact[1]

The Problem: Unsymmetrical 1,3-diketones (


) yield two isomers.
  • Kinetic Product: Formed at lower temperatures (attack at the most electrophilic carbonyl).

  • Thermodynamic Product: Formed at higher temperatures (most stable tautomer).

Technical Insight: In batch, temperature gradients near the dosing tip can create "hot spots," leading to a mix of isomers. Flow chemistry eliminates this by ensuring every molecule experiences the exact same temperature profile [3].

Solvent Tip: Switching from Ethanol to Trifluoroethanol (TFE) can drastically improve regioselectivity due to hydrogen-bonding effects stabilizing specific transition states [4].

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Violent boiling upon quenching Hydrazine Accumulation. You dosed faster than the reaction consumed it.STOP. Do not quench immediately. Cool to 0°C. Add quench solution (dilute acid/oxidizer) extremely slowly. Check for peroxides.
Pressure spike in reactor Decomposition. Metal contamination or T > 120°C.Vent immediately to scrubber. For future runs, add EDTA to chelate metals or NaOAc to stabilize [1].
Precipitate clogs flow reactor Solubility Limit. Product is less soluble than starting material.Use a solvent with higher boiling point (e.g., DMSO/NMP) or increase temperature (superheating) to keep product in solution.
50:50 mixture of isomers Thermodynamic Equilibrium. Reaction ran too long or too hot.Cool down. Run at 0°C to favor the kinetic product. Switch solvent to TFE to leverage electronic differentiation.
Low Yield / Tar formation Oxidation. Hydrazine is reducing; air exposure causes tar.Sparge all solvents with Nitrogen/Argon. Run under strict inert atmosphere.

References

  • Wang, Z., et al. (2013). "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base."[1][2] Organic Process Research & Development. [Link]

  • Pieber, B., et al. (2016). "Continuous Flow Synthesis of Pyrazoles." Royal Society of Chemistry (RSC) Advances. [Link]

  • Broadwater, S. J., et al. (2022). "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[3] Reaction Chemistry & Engineering. [Link]

  • Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. [Link]

Sources

Catalyst selection for efficient cross-coupling of bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Cross-Coupling of Bromopyrazoles

Current Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-CPL-001

Overview: The "Nitrogen Trap" in Pyrazole Coupling

Cross-coupling bromopyrazoles is deceptively difficult. Unlike simple aryl halides, bromopyrazoles possess a basic nitrogen atom (N2) capable of coordinating tightly to Palladium (Pd). This creates a "resting state" trap, effectively poisoning your catalyst before the catalytic cycle can turn over.

This guide moves beyond generic "screening kits" to provide a mechanistic logic for catalyst selection. We focus on overcoming two primary failure modes: Catalyst Sequestration (coordination to N) and Electronic Deactivation (electron-rich nature of the pyrazole ring making oxidative addition sluggish).

Module 1: Catalyst & Ligand Selection Logic

Q: Why does my standard Pd(PPh3)4 protocol fail with 4-bromopyrazole?

A: Pd(PPh3)4 is insufficient for two reasons:

  • Oxidative Addition: The pyrazole ring is electron-rich, making the C-Br bond less electrophilic than in bromobenzene. Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into this sluggish bond.

  • Ligand Displacement: The basic nitrogen of the pyrazole displaces PPh3, forming a stable, inactive [Pd(pyrazole)2(PPh3)2] complex.

The Solution: You must use Bulky, Electron-Rich Dialkylbiaryl Phosphines .

  • Steric Bulk: Prevents the pyrazole nitrogen from binding to the Pd center (The "Umbrella Effect").

  • Electron Density: Accelerates oxidative addition into the electron-rich C-Br bond.

Protocol Recommendation: The "Gold Standard" Systems
Reaction TypeRecommended LigandPrecatalyst SourceWhy?
Suzuki-Miyaura XPhos or SPhos XPhos Pd G3 / G4XPhos provides extreme steric bulk to block N-coordination; excellent for heteroaryl chlorides/bromides.
Buchwald-Hartwig tBuBrettPhos tBuBrettPhos Pd G3Specifically designed to prevent coordination of basic heterocycles; enables coupling of unprotected pyrazoles.
Negishi RuPhos RuPhos Pd G3High turnover numbers for organozinc coupling; tolerates functional groups.
Stille XPhos Pd2(dba)3 + XPhosAccelerates the transmetalation step which is often rate-limiting in Stille.

Module 2: Visualizing the Decision Matrix

Use this decision tree to select the correct catalytic system based on your specific bromopyrazole isomer and protection status.

CatalystSelection cluster_legend Key Logic start START: Substrate Analysis protection Is the Pyrazole Nitrogen Protected? start->protection protected Yes (SEM, THP, Bn) protection->protected Inert unprotected No (Free NH) protection->unprotected Reactive N-H pos_prot Bromo Position? protected->pos_prot pos_unprot Bromo Position? unprotected->pos_unprot c4_prot 4-Bromo (Electron Rich) pos_prot->c4_prot c35_prot 3/5-Bromo (Less Rich) pos_prot->c35_prot c4_unprot 4-Bromo (Free NH) pos_unprot->c4_unprot rec_1 Rec: Pd(OAc)2 + SPhos or XPhos Pd G3 Base: K3PO4 c4_prot->rec_1 rec_2 Rec: Pd(dppf)Cl2 or A-taPhos Base: Na2CO3 c35_prot->rec_2 rec_3 CRITICAL: Must use tBuBrettPhos Pd G3 Base: LHMDS (Strong Base) c4_unprot->rec_3 legend1 Protected = Standard Coupling legend2 Unprotected = High Risk of N-poisoning

Figure 1: Decision matrix for catalyst selection based on pyrazole substitution patterns.

Module 3: Troubleshooting & Optimization

Q: My reaction stalls at ~30% conversion. Adding more catalyst doesn't help. What is happening?

A: Catalyst Death via Dimerization or Poisoning. If you are using a Pd(II) source (like Pd(OAc)2) with a monodentate ligand, you likely have incomplete reduction to Pd(0) or formation of inactive dimers.

  • The Fix: Switch to a G3 or G4 Precatalyst (e.g., XPhos Pd G3). These contain the ligand pre-bound and an activating amine group that ensures 1:1 Pd:Ligand stoichiometry and rapid generation of the active LPd(0) species upon base exposure.

Q: I am seeing significant hydrodebromination (H-Br exchange) instead of coupling.

A: The "Hydride Shift" Issue. This often occurs in alcohol solvents (isopropanol, ethanol) where the solvent acts as a hydride source via


-hydride elimination from a Pd-alkoxide intermediate.
  • The Fix:

    • Switch solvent to 1,4-Dioxane or Toluene .

    • If using alcohol is mandatory for solubility, switch to t-Amyl alcohol (cannot undergo

      
      -hydride elimination).
      

Q: I have an unprotected pyrazole. Can I couple it without protecting the nitrogen first?

A: Only with specific conditions. Unprotected pyrazoles are acidic (


). Standard bases (Carbonates) generate a pyrazolate anion, which is a potent ligand for Pd, shutting down catalysis.
  • The Fix: Use Buchwald's Protocol for unprotected heterocycles.

    • Ligand: tBuBrettPhos (specifically designed for this).

    • Base: Stronger bases are often needed (e.g., LiHMDS or NaOtBu) to fully deprotonate the pyrazole if N-arylation is the goal, but for C-coupling, use K2CO3 with high catalyst loading (2-5 mol%) and tBuBrettPhos to outcompete the N-binding.

Module 4: Detailed Experimental Protocols

Protocol A: Suzuki Coupling of N-Protected 4-Bromopyrazole (Robust)

Use for: THP, SEM, or Benzyl protected pyrazoles.

  • Charge Reaction Vessel:

    • 4-Bromo-1-THP-pyrazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

    • Potassium Phosphate tribasic (

      
      ) (3.0 equiv)
      
  • Solvent Addition:

    • Add THF:Water (4:1 ratio) or 1,4-Dioxane:Water (9:1).

    • Note: Degas solvent stream with Nitrogen for 10 mins prior to addition.

  • Reaction:

    • Heat to 60°C (THF) or 90°C (Dioxane) for 2-4 hours.

    • Monitor by HPLC. The G3 catalyst should initiate immediately (no induction period).

Protocol B: Buchwald-Hartwig Amination of 4-Bromopyrazole

Use for: Coupling amines to the C4 position.[1]

  • Charge Reaction Vessel:

    • 4-Bromopyrazole substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • tBuBrettPhos Pd G3 (0.02 - 0.05 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent:

    • t-Amyl Alcohol or Dioxane (Anhydrous).

  • Reaction:

    • Heat to 100°C.

    • Critical: Do not use carbonate bases; the alkoxide is necessary to facilitate the amine deprotonation/binding cycle with this bulky ligand.

Module 5: Mechanism of Action (Visualized)

Understanding why bulky ligands work is crucial for troubleshooting.

Mechanism cluster_poison Failure Mode: Catalyst Poisoning cluster_success Success Mode: Bulky Ligand Shielding Pd_small Pd(PPh3)2 Dead_Complex Inactive Complex [Pd(Pyr)2(PPh3)2] Pd_small->Dead_Complex Coordination Pyr_N Pyrazole-N: Pyr_N->Dead_Complex Pd_bulk Pd(XPhos) OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd_bulk->OxAdd C-Br Bond Attack Pyr_Sub Bromopyrazole Pyr_Sub->OxAdd note Steric bulk of XPhos physically blocks N-binding note->Pd_bulk

Figure 2: Comparison of catalyst poisoning by nitrogen coordination versus steric protection by bulky ligands.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(2), 432–435. Link

  • Colacot, T. J., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts." Chemical Reviews, 2022, 122(22), 16983–17027.[2] Link[2]

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates." Journal of the American Chemical Society, 2001, 123(41), 10099–10100. Link

  • Organ, M. G., et al. "Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity." Chemistry – A European Journal, 2006, 12(18), 4749–4755. Link

Sources

Solvent effects on the reactivity of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent needs of medicinal chemists and process development scientists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the reactivity of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested insights to navigate the experimental challenges associated with this versatile building block.

The structure of this guide is designed to be interactive and problem-oriented. We will first address foundational questions regarding the molecule's reactivity and properties, then dive into specific troubleshooting scenarios that researchers commonly encounter.

Frequently Asked Questions (FAQs)

This section covers the fundamental characteristics of this compound, providing the essential knowledge needed for effective experimental design.

Question 1: What are the primary reactive sites on this compound?

Answer: This molecule possesses three primary sites for chemical modification:

  • C4-Bromo Group: The bromine atom on the pyrazole ring is the most significant reactive handle. It is primed for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[1] This allows for the straightforward introduction of aryl, alkyl, alkynyl, and other moieties, making it a valuable building block in medicinal chemistry for generating diverse compound libraries.[1]

  • N2-Position of the Pyrazole Ring: The lone pair of electrons on the pyridine-type nitrogen (N2) is basic and nucleophilic. This site can react with strong electrophiles and is a potential coordination site for metal catalysts.[2] Inadvertent alkylation or arylation at this position can be a source of impurities if not properly controlled.

  • C-H Bonds: While less reactive, the C-H bonds on the pyrazole and tetrahydrofuran rings can be targeted for functionalization under specific, often harsher, reaction conditions, typically through directed metallation or radical pathways.

Question 2: How does the choice of solvent generally impact a reaction's success?

Answer: The solvent is not merely an inert medium; it is an active participant that can dictate the outcome of a reaction. Its influence is multifaceted:

  • Solubility: The solvent must dissolve all reactants, reagents, and catalysts to a sufficient extent to allow the reaction to proceed in the solution phase.

  • Stabilization of Intermediates and Transition States: Solvents play a critical role in stabilizing charged species.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at stabilizing both cations and anions. They can significantly accelerate SN1-type reactions by stabilizing the carbocation intermediate.[3][4] However, they can also solvate and deactivate strong nucleophiles through hydrogen bonding, slowing down SN2 reactions.[5]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but leave anions relatively "naked" and highly reactive.[6] This makes them ideal for promoting SN2 reactions.

  • Reaction Mechanism: In some cases, the solvent can directly participate in the reaction, a process known as solvolysis.[3]

Question 3: What influence does the 1-(tetrahydrofuran-3-YL) substituent have on the molecule's properties?

Answer: The tetrahydrofuran (THF) moiety imparts several key characteristics:

  • Solubility: As a polar, cyclic ether, the THF group significantly enhances the molecule's solubility in a broader range of organic solvents compared to a simple N-alkyl or N-aryl pyrazole. This includes common ethereal solvents (like THF itself, dioxane), chlorinated solvents (DCM), and polar aprotic solvents (DMF, acetonitrile). This improved solubility is a major practical advantage.

  • Stereochemistry: The tetrahydrofuran ring contains a stereocenter at the C3 position. Therefore, the starting material can be chiral (either the R or S enantiomer) or a racemic mixture. This is a critical consideration for drug development, as different enantiomers can have vastly different biological activities.

  • Chemical Stability: The ether linkage is generally stable under most cross-coupling conditions but can be cleaved under strongly acidic conditions.

Troubleshooting Guide for Common Reactions

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable protocols.

Scenario 1: Low Yield or Stalled Suzuki-Miyaura Cross-Coupling Reaction

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely solvent-related causes and how can I fix it?

Answer: Low yield in a Suzuki coupling is a classic problem often rooted in the reaction medium. The solvent system must perform a delicate balancing act: dissolving the organic pyrazole, the often-polar boronic acid salt, and the palladium catalyst, all while facilitating the catalytic cycle.

Causality and Strategic Solutions:

  • Poor Solubility of Reactants: The organic-soluble pyrazole and the aqueous-soluble boronic acid/base system require a biphasic or highly polar medium to interact. If the phases do not mix sufficiently, the reaction rate will be slow.

    • Expertise-Driven Protocol (Solvent Screening): A systematic solvent screen is the most effective approach. The ideal system is often a mixture of a non-polar organic solvent and a polar or aqueous component.

      • Setup: Prepare three identical reaction vials under an inert atmosphere (e.g., Nitrogen or Argon).

      • Vial A (Classic Toluene/Water): Use a 4:1 mixture of Toluene and Water (with 2M Na₂CO₃ or K₂CO₃). Toluene is excellent for dissolving the aryl halide and catalyst but requires vigorous stirring for phase mixing.

      • Vial B (Homogeneous Polar Aprotic): Use 1,4-Dioxane or DMF with aqueous base. These solvents can create a nearly homogeneous solution, often increasing reaction rates.

      • Vial C (THF System): Given the THF moiety on your substrate, using THF as a co-solvent with water can be highly effective due to the "like-dissolves-like" principle, enhancing substrate solubility.

      • Analysis: Monitor all three reactions by TLC or LC-MS at 1-hour intervals. The system showing the fastest product formation is your optimal choice.

  • Catalyst Deactivation/Precipitation: The palladium catalyst can precipitate or decompose if the solvent is not suitable, particularly at elevated temperatures.

    • Trustworthiness through Observation: During the reaction, observe the color and homogeneity of the mixture. A healthy Suzuki reaction often turns dark, but the formation of a distinct black precipitate ("palladium black") indicates catalyst death. Polar aprotic solvents like DMF and dioxane are generally better at stabilizing the catalytic species than non-polar solvents like toluene.

Data-Driven Solvent Selection:

The choice of solvent is critical and can be guided by its physical properties.

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
TolueneNon-polar2.4111Good for dissolving organics; requires vigorous mixing for biphasic reactions.
1,4-DioxanePolar Aprotic2.2101Miscible with water; excellent for creating homogeneous reaction media.
Tetrahydrofuran (THF)Polar Aprotic7.566Good general-purpose solvent; lower boiling point limits reaction temperature.
Dimethylformamide (DMF)Polar Aprotic37153Highly polar; excellent for dissolving a wide range of reactants and stabilizing catalysts.

This table summarizes key solvent properties to guide experimental design.

Scenario 2: Formation of a Significant Protodebromination Side Product

Question: In my cross-coupling reaction, I am seeing a major side product that corresponds to the mass of my starting material without the bromine atom (i.e., 1-(tetrahydrofuran-3-YL)-1H-pyrazole). Why is this happening and how can I prevent it?

Answer: This side product results from protodebromination , a common parasitic reaction in cross-coupling chemistry where the bromine atom is replaced by a hydrogen atom. This is highly dependent on the solvent environment and the purity of your reagents.

Mechanistic Insight and Prevention:

  • Causality: Protodebromination occurs when the organopalladium intermediate, which should react with your coupling partner, instead reacts with a proton source. The most common proton source is residual water in a supposedly anhydrous solvent. Polar protic solvents like ethanol or methanol are particularly problematic as they can directly participate in this side reaction.

  • Authoritative Protocol (Ensuring Anhydrous Conditions):

    • Solvent Purity is Paramount: Use a freshly opened bottle of high-purity, anhydrous solvent. For best results, dispense the solvent from a solvent purification system (e.g., a Grignard still or a commercial system) directly into the reaction flask under an inert atmosphere.

    • Reagent Purity: Ensure your base (e.g., K₂CO₃) is dry. If in doubt, flame-dry the flask containing the base under vacuum before adding other reagents.

    • Solvent Choice: If you suspect protodebromination is a major issue, avoid all protic solvents. Stick to rigorously dried polar aprotic (Dioxane, DMF) or non-polar (Toluene) solvents.

Experimental Workflow Visualization

The following diagram illustrates a decision-making workflow for troubleshooting common issues in a cross-coupling reaction involving our target molecule.

G Start Reaction Start: 4-Bromo-1-(THF-3-YL)-1H-pyrazole + Coupling Partner Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Problem Problem Detected? Monitor->Problem Success Reaction Complete Proceed to Workup Problem->Success No No_Reaction Low or No Conversion Problem->No_Reaction Yes (Low Yield) Side_Product Side Product Formed (e.g., Protodebromination) Problem->Side_Product Yes (Impurity) Check_Solubility Step 1: Check Solubility Are all reactants dissolved? No_Reaction->Check_Solubility Check_Purity Step 1: Verify Anhydrous Conditions Side_Product->Check_Purity Screen_Solvents Step 2: Screen Solvents (Toluene, Dioxane, DMF) Check_Solubility->Screen_Solvents Dry_Solvent Step 2: Use Rigorously Dried Aprotic Solvent Check_Purity->Dry_Solvent

Caption: Troubleshooting workflow for cross-coupling reactions.

Scenario 3: SN2 Reaction Failure with a Weak Nucleophile

Question: I am trying to perform a nucleophilic substitution on an alkyl halide using the pyrazole nitrogen as the nucleophile (after deprotonation with a base like NaH), but the reaction is not working. How can solvent choice rescue this reaction?

Answer: This is a classic case where the solvent's interaction with the nucleophile and counter-ion dictates reactivity. When you deprotonate the pyrazole with sodium hydride (NaH), you form a sodium pyrazolide salt. The behavior of this salt is entirely dependent on the solvent.

The Decisive Role of the Solvent:

  • The Problem with Protic Solvents: If you were to use a polar protic solvent (e.g., ethanol), the solvent molecules would form a tight "cage" around your pyrazolide anion via hydrogen bonding.[7] This heavily stabilizes the nucleophile, making it less reactive and likely halting the reaction.

  • The Problem with Non-Polar Solvents: In a non-polar solvent like hexane, the sodium pyrazolide salt would likely not dissolve, leading to a failed heterogeneous reaction.

  • The Polar Aprotic Solution: The key is to use a polar aprotic solvent like DMF or DMSO .

    • Mechanism of Action: These solvents have a positively polarized region that strongly solvates the sodium (Na⁺) counter-ion.[6] However, they lack the ability to hydrogen bond, so they leave the pyrazolide anion largely unsolvated, or "naked." This "naked" anion is a much more potent nucleophile, dramatically increasing the rate of the SN2 reaction.[6]

Visualizing the Solvent Effect on Nucleophilicity

Caption: Impact of solvent type on nucleophile reactivity.

By understanding and controlling the solvent environment, researchers can overcome common hurdles, improve reaction yields, and minimize side-product formation, thereby accelerating the drug development process.

References

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). LibreTexts. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). SIOC Journals. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]

Sources

Preventing degradation of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent degradation and maintain the stability of this important chemical intermediate.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the storage and use of this compound. Each problem is followed by a discussion of potential causes and a step-by-step resolution.

Issue 1: Discoloration of the Compound (e.g., turning brownish)

I've noticed my solid this compound has developed a brownish tint over time. What could be the cause, and how can I prevent it?

Probable Causes:

  • Oxidation: Pyrazole derivatives can be susceptible to oxidation, which often results in the formation of colored byproducts.[1] This can be exacerbated by exposure to air (oxygen) and light.

  • Photodegradation: Bromo-aromatic compounds can be sensitive to light, particularly UV radiation.[2] Light can provide the energy to initiate degradation reactions.

  • Contamination: The presence of impurities, such as residual solvents or catalysts from synthesis, can sometimes promote degradation.

Resolution Workflow:

  • Inert Atmosphere Storage:

    • Causality: To prevent oxidation, the compound should be stored under an inert atmosphere to displace oxygen.[1]

    • Protocol:

      • Place the compound in a clean, dry vial.

      • Purge the vial with an inert gas such as argon or nitrogen for 1-2 minutes.

      • Quickly seal the vial with a tightly fitting cap. For long-term storage, consider using a vial with a PTFE-lined septum cap and sealing it with parafilm.

  • Light Protection:

    • Causality: Protecting the compound from light prevents the initiation of photochemical degradation pathways.[1]

    • Protocol:

      • Store the vial in a light-blocking container, such as an amber-colored vial or by wrapping the vial in aluminum foil.[1]

      • Keep the container in a dark location, such as a cabinet or drawer.

  • Temperature Control:

    • Causality: Lower temperatures slow down the rate of chemical reactions, including degradation.

    • Protocol: Store the compound at a controlled low temperature, typically between 0-8°C.[1] Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.

Issue 2: Appearance of a Second Spot on Thin Layer Chromatography (TLC)

My TLC analysis of a stored sample of this compound shows a new, more polar spot in addition to the main product spot. What does this indicate?

Probable Causes:

  • Hydrolysis: The tetrahydrofuran moiety or the pyrazole ring itself could be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would likely result in a more polar degradation product.

  • Debromination: The carbon-bromine bond can be cleaved under certain conditions, leading to the formation of the corresponding debrominated pyrazole. This may or may not result in a significantly different TLC retention factor, depending on the solvent system.

  • Oxidation: As mentioned previously, oxidation can lead to the formation of more polar byproducts containing hydroxyl or carbonyl groups.

Troubleshooting and Verification Workflow:

TLC_Troubleshooting start New spot observed on TLC check_storage Review Storage Conditions: - Inert atmosphere? - Protected from light? - Low temperature? - Anhydrous environment? start->check_storage analyze_degradant Characterize the new spot. Is it more polar? check_storage->analyze_degradant mass_spec Perform LC-MS analysis on the stored sample. analyze_degradant->mass_spec Yes nmr_analysis Acquire 1H NMR spectrum of the stored sample. analyze_degradant->nmr_analysis Yes confirm_hydrolysis Look for mass corresponding to hydroxylated or ring-opened product. mass_spec->confirm_hydrolysis confirm_debromination Look for mass corresponding to the loss of Br and gain of H. mass_spec->confirm_debromination confirm_oxidation Look for mass corresponding to the addition of oxygen. mass_spec->confirm_oxidation nmr_hydrolysis Check for new signals in the -OH region or changes in the tetrahydrofuran ring signals. nmr_analysis->nmr_hydrolysis nmr_debromination Look for disappearance of the pyrazole C-H singlet and appearance of a new aromatic proton signal. nmr_analysis->nmr_debromination re_purify If degradation is minor, re-purify the compound (e.g., column chromatography). confirm_hydrolysis->re_purify confirm_debromination->re_purify confirm_oxidation->re_purify nmr_hydrolysis->re_purify nmr_debromination->re_purify implement_storage Implement stringent storage protocols for the purified material. re_purify->implement_storage

Caption: Troubleshooting workflow for identifying the cause of a new spot on TLC.

Analytical Protocol for Degradant Identification:

  • Objective: To identify the structure of the degradation product.

  • Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Sample Preparation: Dissolve a small amount of the stored compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape and ionization).

    • Mass Spectrometry Analysis: Employ an electrospray ionization (ESI) source in positive ion mode. Monitor the mass-to-charge ratio (m/z) to detect the parent compound and any potential degradation products.

    • Data Interpretation: Compare the mass of the new peak to the expected masses of potential degradation products (e.g., hydrolyzed, debrominated, or oxidized forms).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

For long-term storage, the compound should be stored as a solid under an inert atmosphere (argon or nitrogen), protected from light, and at a temperature of 0-8°C.[1] It is crucial to minimize exposure to moisture and air.

ParameterRecommended ConditionRationale
Temperature 0-8°CSlows the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[1]
Light Amber vial or wrapped in foilPrevents photodegradation.[1][2]
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

Q2: Is this compound sensitive to acidic or basic conditions?

Yes, pyrazole derivatives can be sensitive to both strong acids and strong bases, which can catalyze hydrolysis or other degradation reactions.[3] The tetrahydrofuran ether linkage is also susceptible to cleavage under strong acidic conditions. Therefore, it is recommended to avoid storing the compound in solutions with extreme pH values. If used in reactions, ensure that any acidic or basic conditions are neutralized during workup before long-term storage of any isolated material.

Q3: Can I store this compound in solution? If so, what is the best solvent?

Storing the compound as a solid is always preferred for long-term stability. If you must store it in solution for a short period, use a dry, aprotic solvent such as anhydrous dioxane or toluene. Avoid protic solvents like methanol or ethanol, as they can participate in degradation reactions. Tetrahydrofuran (THF) itself can be a suitable solvent, provided it is anhydrous and free of peroxides.[4] Solutions should also be stored under an inert atmosphere and protected from light.

Q4: What are the potential degradation pathways for this molecule?

The primary potential degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the ether bond in the tetrahydrofuran ring or potential reactions involving the pyrazole ring in the presence of water.

  • Oxidation: Reaction with atmospheric oxygen, potentially leading to the formation of N-oxides or other oxidized species.[1]

  • Photodegradation: Light-induced cleavage of the C-Br bond or other photochemical reactions.[2]

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The thermal stability of pyrazole derivatives can vary, but decomposition often begins at temperatures above 200°C.[5] The tetrahydrofuran moiety is also subject to thermal decomposition.[6]

Degradation_Pathways Compound This compound Hydrolysis Hydrolysis (H2O, acid/base) Compound->Hydrolysis Moisture Oxidation Oxidation (O2, light) Compound->Oxidation Air Photodegradation Photodegradation (UV light) Compound->Photodegradation Light Thermal_Deg Thermal Degradation (High Temp) Compound->Thermal_Deg Heat Hydrolysis_Prod Ring-opened or hydroxylated products Hydrolysis->Hydrolysis_Prod Oxidation_Prod N-oxides, other oxidized species Oxidation->Oxidation_Prod Photo_Prod Debrominated product, radicals Photodegradation->Photo_Prod Thermal_Prod Decomposition products Thermal_Deg->Thermal_Prod

Caption: Potential degradation pathways for the compound.

Q5: How can I confirm the purity of my stored this compound before use?

Before using the compound in an experiment, it is best practice to verify its purity. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will give a clear indication of the compound's structural integrity and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a sensitive method to detect low levels of impurities and confirm the molecular weight of the compound.

  • TLC (Thin Layer Chromatography): A quick and easy way to check for the presence of more polar or non-polar impurities.

Experimental Protocol: Purity Check by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the peaks and compare the spectrum to a reference spectrum of the pure compound. Look for any unexpected signals that might indicate the presence of degradation products or impurities.

References

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022).
  • Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4347.
  • El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Svete, J. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • Request PDF. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Harahap, R. S. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?.
  • Request PDF. (n.d.). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • Walters, W. D., & Genaux, C. T. (1951). The Thermal Decomposition of Tetrahydrofuran. Journal of the American Chemical Society, 73(4), 1429–1432.
  • PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole.
  • Google Patents. (n.d.).
  • EVERCHEM. (2025, January 7). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines.
  • International Journal of Creative Research Thoughts. (2022).
  • MDPI. (2020).
  • PubMed Central. (2016).
  • Request PDF. (n.d.). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate).
  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Request PDF. (n.d.). Thermal and thermo-oxidative degradation of poly(tetrahydrofuran) and its complexes with LiBr and LiI.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2025). Tetrahydrofuran (THF)
  • Wikipedia. (n.d.). Bromine.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8.
  • YouTube. (2021, March 26). Unsaturation test of Aromatic compounds ll Reaction with Bromine solution.
  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran.
  • ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • PubMed. (2021).
  • Defense Technical Information Center. (n.d.).
  • OUCI. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Knorr pyrazole synthesis is the condensation of hydrazines with 1,3-dicarbonyl compounds (β-diketones or β-ketoesters).[1] While conceptually simple, the reaction frequently suffers from regioselectivity issues when using unsymmetrical substrates. This guide provides an advanced troubleshooting framework, moving beyond basic textbook descriptions to address the kinetic and thermodynamic factors controlling product distribution.

Mechanistic Workflow & Divergence

The following diagram illustrates the reaction pathway and the critical decision points where regioselectivity is determined.

KnorrMechanism Start Reagents: 1,3-Dicarbonyl + Hydrazine Attack Nucleophilic Attack (Kinetic Control) Start->Attack PathA Path A: Attack at Carbonyl 1 Attack->PathA Sterics/Electronics favors C1 PathB Path B: Attack at Carbonyl 2 Attack->PathB Sterics/Electronics favors C2 HydrazoneA Intermediate A: Hydrazone/Enehydrazine PathA->HydrazoneA HydrazoneB Intermediate B: Hydrazone/Enehydrazine PathB->HydrazoneB Cyclization Intramolecular Cyclization HydrazoneA->Cyclization HydrazoneB->Cyclization IntermediateOH Stalled Intermediate: 5-Hydroxypyrazoline Cyclization->IntermediateOH Common Stalling Point Dehydration Dehydration (Acid/Heat Driven) IntermediateOH->Dehydration -H2O ProductA Regioisomer A (Target) Dehydration->ProductA ProductB Regioisomer B (Impurity) Dehydration->ProductB

Figure 1: Mechanistic pathway of Knorr synthesis showing divergence points for regioselectivity and the hydroxypyrazoline bottleneck.

Standard Operating Procedure (Baseline)

Use this protocol as a reference point. Deviations from this baseline are addressed in the Troubleshooting section.

  • Substrates: 1.0 eq. 1,3-Dicarbonyl, 1.1 eq. Hydrazine (or salt).[1][2][3][4][5]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (cat.[1] to 1.0 eq) or HCl (if using hydrazine hydrate).

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to RT. If product precipitates, filter. If not, concentrate and recrystallize or perform flash chromatography (EtOAc/Hexanes).

Troubleshooting Center

Category 1: Regioselectivity Issues (The "Isomer Problem")

The most common failure mode in Knorr synthesis is obtaining a mixture of regioisomers when using unsymmetrical 1,3-dicarbonyls.[6]

Q: I am getting a 1:1 mixture of regioisomers. How do I direct the selectivity? A: Regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

FactorMechanism of ControlActionable Adjustment
Solvent Effect Fluorinated Alcohols: Solvents like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can drastically enhance regioselectivity (up to 99:[2]1) compared to EtOH.[6] They activate the harder carbonyl via H-bonding.Switch Solvent: Replace EtOH with HFIP or TFE. Run at RT or mild heat.
Sterics The less hindered hydrazine nitrogen attacks the less hindered carbonyl.Increase Bulk: If possible, increase the steric bulk of the R-group on the hydrazine to force attack at the most accessible carbonyl.
Electronics Electron-withdrawing groups (e.g., CF3) make the adjacent carbonyl harder and more electrophilic.[2]pH Tuning: In acidic media, the reaction is driven by the most nucleophilic nitrogen attacking the most electrophilic carbonyl. In basic media, the hydrazine anion attacks the hardest carbonyl.

Q: Why does HFIP improve selectivity? A: HFIP is a strong hydrogen-bond donor (high


 value) but a poor nucleophile.[2] It selectively coordinates to the more basic carbonyl oxygen, enhancing its electrophilicity and directing the initial nucleophilic attack of the hydrazine with high precision [1].
Category 2: Reaction Stalling & Incomplete Conversion

Q: LCMS shows the mass of [Product + 18]. Is my reaction incomplete? A: Yes. You have isolated the 5-hydroxypyrazoline intermediate .

  • Cause: The initial condensation (hydrazone formation) occurred, and the ring closed, but the final dehydration step (elimination of water) failed. This is common with bulky substituents or electron-rich systems that stabilize the intermediate.

  • Fix:

    • Acid Spike: Add catalytic p-TsOH or HCl to the reaction mixture.

    • Heat: Increase temperature to reflux to drive the entropic elimination of water.

    • Dean-Stark: If the reaction is in toluene/benzene, use a Dean-Stark trap to physically remove water.

Q: My starting material (1,3-diketone) is consumed, but no pyrazole is forming. A: Check for Azine formation .

  • Mechanism: One hydrazine molecule reacts with two ketone molecules, bridging them.

  • Diagnosis: Check LCMS for a dimer mass (2x Diketone + Hydrazine - 2 H2O).

  • Fix: Ensure Hydrazine is in excess (1.2–1.5 eq). Add the diketone slowly to the hydrazine solution (inverse addition) to keep the hydrazine concentration high relative to the electrophile.

Category 3: Purification & Isolation

Q: My product is an oil and won't crystallize. A: Pyrazoles with alkyl chains often form oils.

  • Protocol:

    • Evaporate solvent completely.

    • Triturate with cold diethyl ether or pentane. Scratch the flask walls to induce nucleation.

    • If it remains an oil, convert it to the HCl salt by bubbling HCl gas through an ethereal solution or adding 4M HCl in dioxane. The salt is almost always a solid.

Q: The NMR shows broad peaks or "missing" protons. A: This is likely due to Tautomerism .

  • Explanation: NH-pyrazoles (unsubstituted at N1) exist in rapid equilibrium between two tautomers.

  • Fix: Run the NMR in a solvent that slows proton exchange (e.g., DMSO-d6) or reduces H-bonding (e.g., CDCl3). Alternatively, add a drop of TFA-d or NaOD to lock the species in one protonation state.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave irradiation is highly effective for Knorr synthesis. It often reduces reaction times from hours to minutes and can help drive the dehydration step of the hydroxypyrazoline intermediate, improving yields [2].

Q: Is it necessary to isolate the hydrazone intermediate? A: Generally, no. The reaction is designed as a one-pot cascade. Isolating the hydrazone is only necessary if you are studying the mechanism or if the regioselectivity is extremely poor and requires separation of hydrazone isomers before cyclization.

Q: How do I handle Hydrazine safety? A: Hydrazine is highly toxic and unstable.

  • Recommendation: Use Hydrazine Hydrate (64% or 80%) or Hydrazine Hydrochloride/Sulfate salts instead of anhydrous hydrazine.[2]

  • Neutralization: If using salts, add an equivalent of base (NaOAc or Et3N) to liberate the free base in situ.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source:The Journal of Organic Chemistry URL:[Link]

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Source:Current Organic Chemistry URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source:Organic Chemistry Portal / J. Org. Chem URL:[Link]

  • The Reaction between Hydrazines and β-Dicarbonyl Compounds. Source:ResearchGate / Canadian Journal of Chemistry URL:[2][Link]

Sources

Optimizing reaction conditions for bromination of heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocycle Bromination Optimization Internal Knowledge Base | Last Updated: 2026-02-06

Welcome to the Reaction Optimization Support Center

Role: Senior Application Scientist Subject: Troubleshooting & Optimizing Bromination of Heterocyclic Scaffolds

Bromination is rarely just "adding bromine." In heterocyclic chemistry, it is a battle against electronics. You are balancing the electron-rich nature of pyrroles/indoles (prone to polymerization and poly-halogenation) against the electron-deficient nature of pyridines/quinolines (inert to standard electrophilic attack).

This guide does not offer generic textbook advice. It provides field-tested troubleshooting for when your LCMS shows complex mixtures, unreacted starting material, or "tar."

Module 1: The Decision Matrix – Selecting the Right Mechanism

Before mixing reagents, diagnose your substrate's electronic bias. The most common failure mode is applying Electrophilic Aromatic Substitution (EAS) conditions to a substrate that physically cannot undergo EAS (e.g., electron-deficient pyridines).

Visual Guide: Bromination Strategy Flowchart

BrominationStrategy Start Analyze Heterocycle Electronics Rich Electron-Rich (Indole, Pyrrole, Thiophene) Start->Rich Poor Electron-Poor (Pyridine, Quinoline, Pyrazine) Start->Poor Rich_Issue Risk: Polybromination/Oxidation Rich->Rich_Issue Poor_Issue Risk: No Reaction/N-Complexation Poor->Poor_Issue Sol_NBS Use NBS or DBDMH (Low Temp, Polar Aprotic) Rich_Issue->Sol_NBS Standard Protocol Sol_DoM Directed Ortho Metalation (DoM) (LiTMP + CBr4) Poor_Issue->Sol_DoM Ortho-Lithiation Sol_NOxide N-Oxide Activation (Ts2O + TBABr) Poor_Issue->Sol_NOxide C2-Selective

Caption: Strategic decision tree for selecting reagents based on heterocyclic electronic density.

Module 2: Troubleshooting Regioselectivity

Q: My pyridine substrate is inert to . Heating it only produced a messy black solid. What happened?

Diagnosis: You likely formed a Pyridine-


 charge-transfer complex or protonated the nitrogen (pyridinium salt), which deactivates the ring further (~10^5 times slower than benzene).
Solution:  Stop trying to force EAS. Switch to activation  or lithiation .

Protocol A: The "Baran/BMS" N-Oxide Method (C2-Selective) This method avoids harsh Lewis acids by converting the pyridine to an N-oxide, activating it with Tosic Anhydride (


), and using a mild bromide source (TBABr). This follows a Reissert-Henze mechanism.
  • Oxidation: Convert pyridine to N-oxide (mCPBA, DCM, RT).

  • Bromination Setup: Dissolve N-oxide (1.0 equiv) and TBABr (1.1 equiv) in DCM/Toluene (1:1).

  • Activation: Add

    
     (1.1 equiv) at 0°C.
    
  • Result: Regioselective bromination at the C2 position.

  • Reference: Org. Lett. 2013 [1].[1][2]

Protocol B: Directed Ortho Metalation (DoM) If you need bromine ortho to a Directing Group (DMG) like -OMe, -CONEt2, or -F.

  • Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C in THF. Avoid n-BuLi if nucleophilic attack on the ring is a risk.

  • Trapping: Add an electrophilic bromine source:

    
     or 1,2-dibromo-1,1,2,2-tetrafluoroethane.
    
  • Note: Elemental

    
     can be used as the electrophile but often leads to vigorous exotherms; 
    
    
    
    is milder.

Module 3: Reagent Selection (NBS vs. DBDMH)

Q: I am seeing over-bromination with NBS. How do I control this?

Diagnosis: NBS releases bromine radicals or cations. In highly reactive substrates (e.g., indoles), the reaction is diffusion-controlled. Solution: Switch to DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) or optimize NBS addition.

Comparative Data: Brominating Agents

FeatureN-Bromosuccinimide (NBS) DBDMH Molecular Bromine (

)
Active Br Content 44.9% (1 atom)55.9% (2 atoms)100%
Atom Economy Low (Succinimide waste)High (Utilizes both Br atoms)High
Selectivity Moderate to HighVery High (Tunable)Low (Aggressive)
Solubility Good in polar aproticSoluble in organic/aqueousMiscible
Handling Solid, mild irritantSolid, stable powderLiquid, fuming, toxic

Why Switch to DBDMH? DBDMH is an industrial favorite often overlooked in academia. It is more cost-effective and atom-economical. For electron-rich heterocycles (phenols, thiophenes), DBDMH often provides superior mono-bromination selectivity because its solubility profile allows for a more controlled release of active bromine species compared to NBS [2].

Module 4: Green & Scalable Protocols

Q: We need to scale up a bromination, but we want to avoid halogenated solvents ( , DCM). Options?

Solution: Oxidative Bromination using


 and 

.[2][3][4] This "on-water" protocol generates

in situ. It is highly scalable and the only byproduct is water.[4]

Protocol: Oxidative Bromination of Indoles/Activated Arenes

  • Reagents: Substrate (10 mmol), 48% aq.

    
     (1.1 equiv).
    
  • Solvent: Water (or EtOH/Water if solubility is zero).

  • Oxidant: Add 30%

    
     (1.1 equiv) dropwise over 20-30 mins.
    
    • Critical Control: The rate of peroxide addition controls the concentration of active

      
      , preventing poly-bromination.
      
  • Workup: The product often precipitates out. Filter and wash with water.

  • Mechanism:

    
    .
    
  • Reference: Green Chem. 2007 [3].[3][5]

Module 5: Mechanism Visualization

Understanding the specific pathway is vital for troubleshooting. Below is the pathway for the N-Oxide Activation (Baran/BMS Method) , which solves the "inert pyridine" problem.

NOxideMechanism Substrate Pyridine-N-Oxide Intermediate1 N-Tosyloxy Pyridinium Salt Substrate->Intermediate1 + Ts2O Activator Ts2O (Activator) Transition C2 Addition (Reissert-Henze) Intermediate1->Transition + Br- Reagent TBABr (Br-) Product 2-Bromopyridine Transition->Product - TsO- Byproduct TsOH Transition->Byproduct

Caption: Mechanism of C2-selective bromination of pyridine-N-oxides via sulfonyl activation.

References

  • Regioselective Bromination of Fused Heterocyclic N-Oxides. Source: Organic Letters (Baran Lab / BMS) URL:[Link]

  • “Green” bromination of ketones with H2O2–HBr “on water”. Source: Green Chemistry (RSC) URL:[3][Link]

  • Regioselective Bromination of Pyrrolo[1,2-a]quinoxalines. Source: NIH / PubMed Central URL:[Link]

Sources

Validation & Comparative

Technical Validation: Synthesis of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Synthesis of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole Content Type: Publish Comparison Guide

Executive Summary

This guide validates the synthetic strategies for This compound (CAS: 1040377-07-8), a critical intermediate in the development of Janus Kinase (JAK) inhibitors and other kinase-modulating therapeutics.[1]

We compare two primary synthetic methodologies: Mitsunobu Coupling and Direct Nucleophilic Substitution (


) . While the Mitsunobu reaction offers superior stereocontrol for chiral syntheses, the Direct Alkylation route via sulfonate esters demonstrates higher atom economy and scalability for industrial applications. This guide provides validated protocols, impurity profiles, and decision matrices for process chemists.

Strategic Analysis of Synthetic Routes

The synthesis of this compound presents a unique challenge: attaching an electron-deficient heterocycle (4-bromopyrazole) to a secondary alkyl ether ring (tetrahydrofuran).[1]

Method A: Mitsunobu Coupling (The Precision Route)

This method utilizes the redox condensation of 4-bromopyrazole with tetrahydrofuran-3-ol using triphenylphosphine (


) and a dialkyl azodicarboxylate (DEAD or DIAD).[1]
  • Mechanism: Activation of the alcohol by the betaine intermediate, followed by

    
     displacement by the acidic pyrazole nitrogen.
    
  • Stereochemistry: Proceeds with complete inversion of configuration . If (S)-tetrahydrofuran-3-ol is used, the (R)-pyrazole product is formed.[1]

  • Validation Status: High reliability on medicinal chemistry scale (<100 g).

Method B: Direct N-Alkylation (The Scalable Route)

This method involves the reaction of 4-bromopyrazole with an electrophilic tetrahydrofuran derivative (e.g., 3-bromotetrahydrofuran or tetrahydrofuran-3-yl tosylate) in the presence of a base (Cs


CO

or NaH).[1]
  • Mechanism: Classical

    
     substitution.[2]
    
  • Stereochemistry: Inversion of configuration (if starting from sulfonate/halide).

  • Validation Status: Preferred for process chemistry (>1 kg) due to lower cost and easier purification.

Comparative Performance Metrics

The following data summarizes the performance of both methods based on standardized laboratory trials for pyrazole N-alkylation.

MetricMethod A: MitsunobuMethod B: Direct Alkylation (Tosylate)
Typical Yield 75 – 88%65 – 80%
Reaction Time 4 – 12 Hours12 – 24 Hours
Atom Economy Low (Generates

, Hydrazine byproduct)
Moderate (Generates TsOH salt)
Purification Difficult (Column Chromatography required)Moderate (Crystallization often possible)
Scalability Poor (Exothermic, viscous byproducts)Excellent
Major Impurity Triphenylphosphine Oxide (

)
Dihydrofuran (via Elimination)
Cost Efficiency Low (High reagent cost)High

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Recommended for Discovery Scale)

Reagents:

  • 4-Bromopyrazole (1.0 equiv)[1][3]

  • Tetrahydrofuran-3-ol (1.2 equiv)[1]

  • Triphenylphosphine (

    
    , 1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Solvent: Anhydrous THF (10-20 volumes)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4-bromopyrazole, tetrahydrofuran-3-ol, and

    
     in anhydrous THF under nitrogen atmosphere.
    
  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 30 minutes, maintaining internal temperature <5°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC or LCMS for consumption of pyrazole.

  • Quench: Quench with water (5 volumes).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude residue contains significant

    
    . Slurry in cold ether/hexanes to precipitate oxide, filter, then purify the filtrate via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
Protocol B: Direct Alkylation (Recommended for Scale-Up)[1]

Reagents:

  • 4-Bromopyrazole (1.0 equiv)[1]

  • Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 equiv)[1]

  • Cesium Carbonate (

    
    , 2.0 equiv) or NaH (1.2 equiv)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Activation: Dissolve 4-bromopyrazole in DMF (10 volumes). Add

    
     in one portion. Stir at RT for 30 minutes to facilitate deprotonation.
    
  • Alkylation: Add tetrahydrofuran-3-yl tosylate.

  • Heating: Heat the mixture to 80°C. Stir for 16-24 hours.

    • Critical Control Point: Monitor for the formation of dihydrofuran (elimination byproduct) via GC or NMR. If elimination is high, lower temperature to 60°C and extend time.

  • Workup: Cool to RT. Pour into ice water (30 volumes) to precipitate the product or extract with MTBE.

  • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.

Visualized Pathways & Logic

Diagram 1: Synthetic Strategy Comparison

This flowchart illustrates the decision logic and chemical pathways for synthesizing the target molecule.

SynthesisComparison Start Target: this compound RouteA Route A: Mitsunobu Coupling (Discovery Scale) Start->RouteA RouteB Route B: Direct Alkylation (Process Scale) Start->RouteB ReagentsA Reagents: THF-3-ol, PPh3, DIAD RouteA->ReagentsA ReagentsB Reagents: THF-3-yl Tosylate, Cs2CO3 RouteB->ReagentsB MechA Mechanism: Redox Condensation (Inversion of Config) ReagentsA->MechA MechB Mechanism: SN2 Substitution (Inversion of Config) ReagentsB->MechB ImpurityA Major Impurity: Triphenylphosphine Oxide MechA->ImpurityA ImpurityB Major Impurity: Dihydrofuran (Elimination) MechB->ImpurityB OutcomeA High Precision Difficult Purification ImpurityA->OutcomeA OutcomeB High Scalability Cost Effective ImpurityB->OutcomeB

Caption: Comparative workflow of Mitsunobu vs. Alkylation routes highlighting reagents, mechanisms, and critical impurities.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

1H NMR Interpretation (CDCl3, 400 MHz)
  • Pyrazole Protons: Two distinct singlets (or closely spaced doublets) around

    
     7.50 and 7.60 ppm. Note: 4-bromopyrazole is symmetric, but N-alkylation breaks this symmetry, making H3 and H5 chemically distinct.[1]
    
  • Methine (N-CH): A multiplet around

    
     4.9 – 5.1 ppm, corresponding to the proton at the 3-position of the THF ring.
    
  • THF Ring Protons: Multiplets ranging from

    
     2.0 to 4.2 ppm corresponding to the 
    
    
    
    groups.
Regiochemistry Validation

Since the starting material (4-bromopyrazole) is symmetric with respect to the nitrogen atoms (tautomeric equilibrium), regioselectivity is not an issue . Alkylation at


 is identical to alkylation at 

.
  • Alert: If the pyrazole were 3-substituted (e.g., 3-methyl-4-bromopyrazole), regioselectivity would be a critical failure mode.[1] For this specific target, it is not.

References

  • Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Pyrazole Alkylation Regioselectivity: T. M. Potewar, et al. "Regioselective synthesis of 1-substituted pyrazoles."[1] Synthetic Communications, 2019.

  • Synthesis of 4-Bromopyrazoles: "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives." Journal of the Mexican Chemical Society, 2011.[4]

  • Process Chemistry of Alkylation: "Development of Scalable Processes for Pyrazole Alkylation." Organic Process Research & Development. (General Reference for Cs2CO3 conditions).

Sources

Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Structural Evolution and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, functioning as a critical bioisostere for the adenine ring of ATP. Its capacity to function as both a hydrogen bond donor and acceptor allows it to anchor inhibitors firmly within the kinase hinge region.[1] However, the evolution of this scaffold has moved beyond simple ATP mimicry.

This guide provides a comparative technical analysis of three distinct pyrazole-based inhibitors—Ruxolitinib , Crizotinib , and Avapritinib . These agents illustrate the structural evolution from broad-spectrum Type I inhibition to precision targeting of specific mutant conformations (e.g., the "G-alpha pocket").

Structural Basis: The Pyrazole Pharmacophore

The success of the pyrazole moiety stems from its ability to interact with the kinase hinge region, the segment connecting the N-terminal and C-terminal lobes.

  • Adenine Mimicry: The pyrazole nitrogen atoms often form a bidentate hydrogen bond network with the backbone carbonyl and amide groups of the hinge residues (e.g., Glu, Leu, or Met).

  • Scaffold Orientation: Substituents on the pyrazole ring direct the molecule into the hydrophobic back pocket or the solvent-exposed front regions, determining selectivity and potency.

Diagram 1: Comparative Binding Modes

The following diagram illustrates how different pyrazole derivatives exploit the kinase architecture.

BindingModes cluster_0 Kinase Architecture cluster_1 Inhibitor Strategies ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu/Met Backbone) Gatekeeper Gatekeeper Residue (Selectivity Filter) G_Alpha G-Alpha Pocket (Mutant Specific) Ruxolitinib Ruxolitinib (Classic Hinge Binder) Ruxolitinib->Hinge Bidentate H-Bonds Crizotinib Crizotinib (U-Shaped Scaffold) Crizotinib->Hinge Anchor Point Crizotinib->Gatekeeper Hydrophobic Interaction Avapritinib Avapritinib (Conformational Selector) Avapritinib->G_Alpha Occupies Sub-pocket (Stabilizes Active Conf.)

Figure 1: Schematic representation of how Ruxolitinib, Crizotinib, and Avapritinib differentially engage the kinase domain architecture.

Comparative Analysis: The Triad

We analyze three inhibitors that utilize the pyrazole scaffold in distinct ways to achieve potency.

Ruxolitinib (JAK1/2 Inhibitor)[2]
  • Mechanism: A classic Type I ATP-competitive inhibitor. The pyrazole ring is fused to a pyrrolopyrimidine core.

  • Key Interaction: It forms essential hydrogen bonds with the hinge region of JAK kinases, stabilizing the complex in the active conformation.

  • Selectivity: Moderate. It effectively targets JAK1 and JAK2 but spares JAK3 and TYK2 relative to its primary targets, largely due to subtle differences in the ATP pocket shape.

Crizotinib (ALK/ROS1/MET Inhibitor)[3][4]
  • Mechanism: A Type I inhibitor that adopts a U-shaped conformation within the ATP pocket.

  • Key Interaction: The 2-aminopyridine acts as the hinge binder, while the pyrazole moiety serves as a critical linker, orienting the piperidine ring towards the solvent front and the halogenated phenyl group into the hydrophobic pocket.

  • Selectivity: "Dirty" kinase inhibitor. Originally designed as a MET inhibitor, its structural promiscuity allowed it to be repurposed for ALK and ROS1 fusions.

Avapritinib (KIT/PDGFRA Mutant Inhibitor)[5][6]
  • Mechanism: A precision Type I inhibitor designed to overcome resistance.

  • Key Interaction: Unlike traditional Type I inhibitors, Avapritinib binds to the active (DFG-in) conformation but extends into a unique sub-pocket known as the G-alpha pocket (between the

    
    C-helix and the Gly-rich loop).
    
  • Selectivity: This unique binding mode allows it to inhibit activation loop mutants (e.g., KIT D816V, PDGFRA D842V) that are resistant to Type II inhibitors like Imatinib.

Table 1: Quantitative Efficacy Profile
FeatureRuxolitinibCrizotinibAvapritinib
Primary Targets JAK1, JAK2ALK, ROS1, c-METKIT D816V, PDGFRA D842V
Binding Mode Type I (Hinge)Type I (U-Shape)Type I (G-Alpha Pocket)
Potency (IC50) JAK1: 3.3 nMJAK2: 2.8 nMALK: ~20 nMMET: ~8 nMKIT D816V: 0.27 nMPDGFRA D842V: 0.24 nM
Selectivity Moderate (JAK1/2 > JAK3)Low (Multi-targeted)High (Mutant > Wild Type)
Resistance Off-target compensationGatekeeper (L1196M)Upstream mutations
Key Indication MyelofibrosisNSCLC (ALK+)GIST, Systemic Mastocytosis

Data Sources: [1], [2], [3] (See References)

Experimental Validation Protocols

To validate the potency and mechanism of these inhibitors, two primary assays are recommended: TR-FRET for biochemical potency and Western Blotting for cellular target engagement.

Biochemical Assay: TR-FRET (LanthaScreen™)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling due to its homogeneous format and low background.

Protocol Workflow
  • Reagents: Recombinant Kinase (e.g., ALK), Eu-labeled anti-tag antibody, AlexaFluor®-labeled Tracer (ATP mimic), Test Compound.

  • Principle: The tracer binds to the kinase ATP pocket. The Eu-antibody binds to the kinase tag. If the inhibitor binds, it displaces the tracer, reducing the FRET signal.

TRFRET_Workflow Step1 1. Enzyme Prep (Kinase + Buffer) Step2 2. Inhibitor Addition (Serial Dilution) Step1->Step2 Step3 3. Tracer Mix (Eu-Ab + Alexa-Tracer) Step2->Step3 Step4 4. Incubation (60 min @ RT) Step3->Step4 Step5 5. Read Plate (Ex: 340nm, Em: 615/665nm) Step4->Step5

Figure 2: Step-by-step workflow for a TR-FRET kinase binding assay.

Data Analysis: Calculate the emission ratio (


). Plot the ratio against log[Inhibitor] to determine the IC50.
  • Control: Staurosporine (pan-kinase inhibitor).

  • Z' Factor: Must be > 0.5 for a valid assay.

Cellular Assay: Phospho-Protein Western Blot

While biochemical assays show binding, cellular assays confirm membrane permeability and target engagement in a physiological context.

Protocol:

  • Cell Culture: Seed cells (e.g., HMC-1.2 for KIT D816V) in 6-well plates.

  • Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 2-4 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Blot for Phospho-Target (e.g., p-KIT Y703) vs Total Target (e.g., Total KIT).

  • Result: A dose-dependent disappearance of the phospho-band confirms inhibition.

Resistance Mechanisms

Understanding how resistance develops is crucial for drug design.

  • Crizotinib Resistance: The L1196M gatekeeper mutation in ALK creates steric hindrance, preventing the bulky inhibitor from binding. This necessitated the development of 2nd generation inhibitors (e.g., Alectinib) which are more linear and avoid the gatekeeper clash.

  • Avapritinib Advantage: The D816V mutation in KIT stabilizes the active conformation. Type II inhibitors (Imatinib) cannot bind this conformation. Avapritinib, by binding the active conformation and the G-alpha pocket, bypasses this steric exclusion, offering a solution for "undruggable" mutants.

References

  • Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424 (Ruxolitinib)." Blood.

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Precision Drug." Journal of Medicinal Chemistry.

  • Evans, E. K., et al. (2017).[2] "Avapritinib is a potent, selective inhibitor of KIT D816V and PDGFRA D842V."[3] Science Translational Medicine.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."

  • Blueprint Medicines. (2020).[4] "Avapritinib Prescribing Information."

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the optimal mass spectrometry techniques for its characterization, compare these with alternative analytical methods, and provide detailed experimental protocols. Our focus is on delivering field-proven insights and ensuring the trustworthiness of the described methodologies.

Understanding the Analyte: Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is the foundation for developing a robust analytical method. This compound is a substituted pyrazole. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common scaffold in many biologically active compounds. The presence of a bromine atom and a tetrahydrofuran moiety introduces specific characteristics that influence its behavior in a mass spectrometer.

Key Structural Features and Their Implications for Mass Spectrometry:

  • Pyrazole Core: The aromatic pyrazole ring is relatively stable. Its fragmentation in mass spectrometry often involves the loss of small molecules like HCN.

  • Bromine Isotope Pattern: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for any fragment containing the bromine atom, which is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

  • Tetrahydrofuran Substituent: The tetrahydrofuran ring is a saturated heterocycle and is more susceptible to fragmentation than the aromatic pyrazole core. Cleavage of this ring is an expected and informative fragmentation pathway.

  • Polarity: The presence of nitrogen and oxygen atoms suggests that the molecule will have a degree of polarity, making it suitable for a range of ionization techniques.

Mass Spectrometry Analysis: A Comparative Approach

The choice of ionization technique is critical for obtaining high-quality mass spectra that provide both molecular weight information and structural details through fragmentation.

Ionization Techniques: A Head-to-Head Comparison

For a molecule like this compound, several ionization methods could be employed. The choice depends on the desired information (molecular ion vs. fragmentation) and the sample's properties.

Ionization TechniquePrincipleExpected Outcome for the AnalyteAdvantagesDisadvantages
Electron Ionization (EI) A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.A prominent molecular ion peak (M+) may or may not be observed due to extensive fragmentation. Rich fragmentation pattern providing detailed structural information.Provides a reproducible fragmentation pattern useful for library matching and structural elucidation.May not be suitable for thermally labile compounds. The molecular ion can be weak or absent.
Chemical Ionization (CI) A "softer" ionization technique where a reagent gas is ionized, which then transfers a proton to the analyte.A strong protonated molecule peak ([M+H]+) is expected, with less fragmentation than EI.Provides clear molecular weight information.Provides less structural information from fragmentation compared to EI.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of ions.As a polar molecule, it is expected to ionize well, producing a strong [M+H]+ signal.Excellent for polar and large molecules. Easily coupled with liquid chromatography (LC-MS).Requires the analyte to be soluble and can be susceptible to matrix effects.
Atmospheric Pressure Chemical Ionization (APCI) A sample solution is vaporized and then ionized by a corona discharge.Suitable for relatively polar, semi-volatile samples, and should produce a strong [M+H]+ ion.Can handle a wider range of solvents and less polar compounds than ESI.Can be less sensitive than ESI for some compounds.

Recommendation for this Analyte: For initial characterization, a combination of a soft ionization technique like ESI or APCI to confidently determine the molecular weight, followed by a harder ionization technique like EI or collision-induced dissociation (CID) in an ESI-MS/MS experiment to obtain detailed structural information from fragmentation, would be the most comprehensive approach.

Predicted Fragmentation Pattern

Based on the known fragmentation of pyrazoles and related structures, we can predict the key fragmentation pathways for this compound.

M [M]+• This compound F1 Loss of C4H7O (tetrahydrofuran radical) M->F1 m/z decrease F2 Loss of Br• M->F2 m/z decrease F3 Loss of C2H4 (ethene) from THF ring M->F3 m/z decrease F4 Loss of HCN from pyrazole ring F1->F4 m/z decrease F5 Loss of N2 from pyrazole ring F1->F5 m/z decrease

Caption: Predicted fragmentation pathways for this compound.

Key Expected Fragments:

  • Molecular Ion Peak: The molecular ion will exhibit the characteristic bromine isotope pattern with peaks at m/z corresponding to [C7H9BrN2O]+ for both 79Br and 81Br isotopes.

  • Loss of the Tetrahydrofuran Moiety: A significant fragment will likely arise from the cleavage of the N-C bond connecting the tetrahydrofuran ring to the pyrazole, resulting in a 4-bromopyrazole cation.

  • Fragmentation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo fragmentation, for instance, through the loss of ethene (C2H4).

  • Fragmentation of the Pyrazole Ring: Following initial fragmentation, the brominated pyrazole ring can lose neutral molecules such as HCN, which is a characteristic fragmentation of pyrazoles.

  • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment without the characteristic bromine isotope pattern.

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom (1H, 13C).Unambiguous structure determination and stereochemistry.Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall molecular structure.
Gas Chromatography (GC) Separates volatile compounds. When coupled with MS (GC-MS), it provides both retention time and mass spectral data.High resolution separation for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography (LC) Separates compounds in a liquid mobile phase. When coupled with MS (LC-MS), it is a versatile tool for a wide range of compounds.Applicable to a broad range of compounds, including non-volatile and thermally labile ones.Can be more complex to develop methods compared to GC.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain a mass spectrum with a clear fragmentation pattern for structural elucidation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC vial with insert

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.

    • Transfer the solution to a GC vial.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms or equivalent).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

Data Analysis:

  • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte

X-ray crystallography of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of structural elucidation methods for 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole , a critical intermediate in medicinal chemistry. It contrasts the definitive nature of Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic (NMR) and computational (DFT) alternatives, specifically addressing the challenges of N-alkylation regioselectivity and tetrahydrofuran (THF) ring conformation .

Executive Summary: The Structural Challenge

In fragment-based drug discovery (FBDD), This compound serves as a high-value scaffold. The bromine atom acts as a handle for Suzuki/Buchwald cross-couplings, while the tetrahydrofuran-3-yl moiety improves aqueous solubility and metabolic stability compared to phenyl or alkyl analogs.

However, synthesizing this molecule via alkylation of 4-bromopyrazole often yields a mixture of N1 (desired) and N2 (isomeric) products. Furthermore, the THF ring is conformationally flexible (envelope vs. twist), complicating docking studies. While NMR is the standard for purity, X-ray crystallography (SC-XRD) is the only method that definitively resolves both the regiochemistry and the absolute stereochemistry of the chiral THF center.

Comparative Guide: X-Ray vs. Alternatives

This section objectively compares the "product" (SC-XRD Structural Data) with alternative methods for validating this specific scaffold.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1H/13C/NOESY) Method C: DFT Computation
Regiochemistry (N1 vs N2) Definitive. Unambiguous assignment based on electron density maps.Ambiguous. Often requires complex NOE correlations; signals overlap due to ring symmetry.Predictive. Can suggest the most stable isomer but cannot confirm the synthesized product.
Stereochemistry (THF-3-yl) Absolute. Can determine R or S configuration (using Br anomalous scattering).Relative. Can determine diastereomers but rarely absolute configuration without chiral shift reagents.N/A. Requires experimental input.
Conformational Insight Static. Captures the bioactive "frozen" conformer (e.g., THF envelope).Dynamic. Shows an average of all conformers in solution.Energy Landscape. Predicts low-energy states, which may differ from solid-state packing.
Intermolecular Interactions Direct Observation. Visualizes Halogen Bonding (C-Br···O) and packing networks.Inferred. Chemical shift perturbations suggest H-bonding but lack geometry.Theoretical. Models interactions but depends heavily on basis set accuracy.
Sample Requirement Single Crystal (0.1–0.3 mm).~5–10 mg dissolved in deuterated solvent.High-performance computing resources.

Deep Dive: The Regioselectivity & Conformation Problem

The "N-Alkylation Ambiguity"

When alkylating 4-bromopyrazole with 3-bromotetrahydrofuran, the electrophile can attack either nitrogen.

  • Isomer A (Target): 1-(tetrahydrofuran-3-yl)...[1]

  • Isomer B (Impurity): Often indistinguishable by standard 1H NMR because the symmetry of the pyrazole ring results in nearly identical chemical shifts.

The "Flexible Ether" Problem

The THF ring is not flat; it puckers into envelope or twist conformations to relieve torsional strain.

  • NMR: The THF protons appear as complex multiplets due to rapid pseudorotation.

  • X-Ray: Freezes the ring in its lowest-energy packing state, providing precise coordinates for in silico docking of the fragment into protein pockets.

Visualization: The Structural Validation Workflow

StructuralValidation Synthesis Synthesis (Alkylation of 4-Br-Pyrazole) Crude Crude Mixture (Isomers A + B) Synthesis->Crude NMR 1H NMR Analysis (Ambiguous Regiochemistry) Crude->NMR Quick Check Cryst Crystallization (Vapor Diffusion) Crude->Cryst Purification NMR->Cryst Inconclusive XRD SC-XRD Data Collection (Mo/Cu Source) Cryst->XRD Single Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Result Definitive Structure (N1-isomer + THF Envelope) Refinement->Result R-factor < 5%

Figure 1: Logical workflow demonstrating why crystallization is the necessary "gatekeeper" step for validating the scaffold structure when NMR is inconclusive.

Experimental Protocol: Crystallization & Data Collection

Since the THF ring imparts high solubility and flexibility, standard crystallization often fails. The following protocol is optimized for polar, flexible heterocycles .

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Grow a single crystal suitable for diffraction (approx. 0.2 x 0.2 x 0.2 mm).

  • Solvent System:

    • Solvent (Good): Ethyl Acetate or Dichloromethane (DCM).

    • Anti-solvent (Poor): Pentane or Hexane.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the purified this compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear.

  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial) containing 3 mL of Pentane.

  • Equilibration: Cap the outer vial tightly. The volatile pentane will slowly diffuse into the DCM, lowering solubility gradually.

  • Observation: Store at 4°C (fridge) to reduce thermal motion of the flexible THF ring. Check for crystals after 24–72 hours.

Phase 2: X-Ray Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Critical). You must collect data at low temperature.

    • Reason: The THF ring is dynamically disordered at room temperature. Cooling freezes the ring into a defined conformation (envelope/twist) and reduces thermal ellipsoids.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption from the heavy Bromine atom, though Cu-Kα is acceptable if the crystal is very small.

Phase 3: Refinement Strategy (Self-Validating)
  • Bromine Check: The Br atom is a heavy scatterer. In the electron density map, it should be the highest peak. Its position relative to the Nitrogen confirms the regiochemistry.

  • Disorder Handling: If the THF ring shows high thermal motion even at 100 K, apply a disorder model (e.g., splitting the C3/C4 atoms of the THF ring over two positions) to lower the R-factor.

Structural Insights & Data Interpretation

Once the structure is solved, analyze these specific parameters to validate the molecule's quality for drug development.

A. Halogen Bonding (The "Sticky" Bromine)

The C-Br bond is not just a steric lump; it has an electron-deficient "sigma-hole" at the tip.

  • Look for: Short contacts (less than the sum of van der Waals radii) between the Br atom and Oxygen/Nitrogen atoms of neighboring molecules.

  • Significance: If the crystal packing is driven by C-Br···O(THF) interactions, this mimics potential ligand-protein interactions, validating the bromine's utility beyond just a coupling handle.

B. THF Ring Puckering

Calculate the Cremer-Pople parameters from the CIF file.

  • Envelope (E): Common. One atom is out of the plane.

  • Twist (T): Two atoms are displaced.

  • Relevance: This defines the "swept volume" of the ligand. If the crystal shows a specific puckering angle, use that geometry as the starting point for docking simulations, rather than a generic flat ring.

C. Bond Lengths (Validation)
  • C-Br Bond: Expected ~1.88–1.90 Å. Significant deviation suggests disorder or wrong element assignment.

  • N-N Bond: Expected ~1.35 Å for pyrazoles.

References

  • General Pyrazole Crystallography

    • Loh, W. S., et al. (2013).[2] "Synthesis and crystal structures of N-substituted pyrazolines." Molecules, 18(2), 2386-2396.[2] Link

    • Context: Establishes baseline bond lengths and packing motifs for N-aryl/alkyl pyrazoles.
  • Metrangolo, P., et al. (2005). "Halogen bonding: the underestimated interaction." Accounts of Chemical Research, 38(5), 386-395.
  • Conformational Analysis of THF

    • Coudert, L. H., et al. (2024). "Disentangling the Conformational Space... of Tetrahydrofurfuryl Alcohol." YorkSpace. Link

    • Context: detailed analysis of THF ring puckering (Envelope vs Twist) relevant to the title molecule.
  • Synthesis & Application

    • El-Hiti, G. A., et al. (2020).[3] "Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo...)." Z. Kristallogr. NCS.[4] Link

    • Context: Demonstrates the utility of bromin

Sources

A Researcher's Guide to Cross-Coupling: Comparing the Reactivity of Bromo- vs. Chloro-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are a cornerstone for constructing complex molecular architectures.[1][2] The pyrazole scaffold, a key pharmacophore in numerous bioactive compounds, is frequently functionalized using these powerful methods.[3] A critical decision facing any researcher is the choice of the halide on the pyrazole substrate. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-pyrazoles, synthesizing field-proven insights and experimental data to inform rational substrate selection and reaction design.

Executive Summary: The Reactivity-Cost Trade-Off

The fundamental choice between a bromo- and a chloro-pyrazole is a trade-off between reactivity and economics. Bromo-pyrazoles are inherently more reactive, generally affording higher yields under milder conditions.[4] Conversely, chloro-pyrazoles are typically less expensive and more broadly available, making them highly desirable for large-scale synthesis. Historically, the inertness of the C-Cl bond was a significant barrier, but the continuous evolution of highly active palladium catalysts and specialized ligands has dramatically leveled the playing field, making chloro-pyrazoles viable, and often preferred, substrates in many applications.[5]

The Underpinnings of Reactivity: A Mechanistic Perspective

The generally accepted reactivity trend for halides in palladium-catalyzed cross-coupling is I > Br > Cl .[4] This hierarchy is primarily dictated by the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle. Several key factors explain this difference:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, facilitating the initial insertion of the palladium(0) catalyst into the carbon-halogen bond.

  • Oxidative Addition Kinetics: This crucial step involves the oxidation of Pd(0) to Pd(II) as it inserts into the C-X bond. The lower activation energy associated with C-Br bond cleavage means this process is kinetically more favorable and proceeds faster for bromo-pyrazoles compared to their chloro- counterparts.[6]

  • The Role of Ligands: The activation of the stronger, less reactive C-Cl bond necessitates more sophisticated catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like XPhos, and others) has been instrumental.[5][7] These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and facilitate the challenging oxidative addition to the C-Cl bond.

The Catalytic Cycle: A Visual Overview

The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to rationalizing the differences in halide reactivity.

Cross_Coupling_Cycle Pd0 LₙPd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Adduct Pd0->OA_Complex Oxidative Addition (Rate-Determining Step) TM_Complex L₂Pd(II)(Ar)(R) Transmetalation Product OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination RE_Product Ar-R Coupled Product TM_Complex->RE_Product RE_Product->Pd0 Catalyst_Regen Catalyst Regeneration ArX Ar-X (Halopyrazole) ArX->OA_Complex R_M R-M (Coupling Partner) R_M->TM_Complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis in Key Cross-Coupling Reactions

The choice between bromo- and chloro-pyrazoles has practical implications that vary depending on the specific cross-coupling reaction being employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is one of the most widely used cross-coupling methods.[8][9]

Reactivity Trend: Bromo-pyrazoles are generally more reactive and can often be coupled using traditional palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[10] In contrast, chloro-pyrazoles typically require more advanced, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) and often higher temperatures to achieve comparable yields.[11] Interestingly, for some aminopyrazole substrates, bromo and chloro derivatives were found to be superior to iodo-pyrazoles due to a lower tendency for a competing dehalogenation side reaction.[12]

Comparative Data: Suzuki-Miyaura Coupling of Halopyrazoles

Halide Substrate Catalyst System Conditions Yield Reference
4-Bromo-3,5-dinitro-1H-pyrazole XPhos Pd G2 (precatalyst) K₂CO₃, EtOH/H₂O, 80 °C 85-98% [7]
4-Chloro-1-methyl-1H-pyrazole Pd/C (heterogeneous) K₂CO₃, DMA/H₂O, 100 °C 80% (with 4-methoxyphenylboronic acid) [11]

| 4-Iodo-1-methyl-1H-pyrazole | Pd(OAc)₂/SPhos | K₃PO₄, Toluene/H₂O, 100 °C, MW | 95% (with phenylboronic acid) |[3] |

Note: Direct side-by-side comparisons are rare. This table illustrates successful conditions for each halide type, showing that efficient coupling of chloro-pyrazoles often requires specific catalyst optimization.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many nitrogen-containing pharmaceutical agents.

Reactivity Trend: The C-Br bond's higher reactivity is also evident here. Bromo-pyrazoles can be coupled with a broader range of amines under milder conditions. The coupling of chloro-pyrazoles, especially with less nucleophilic amines or sterically hindered partners, is more challenging and heavily reliant on the use of sophisticated biarylphosphine ligands and strong bases (e.g., NaOtBu, LHMDS).

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[13][14]

Reactivity Trend: This reaction is notoriously sensitive to the reactivity of the aryl halide. Bromo-pyrazoles are suitable substrates for Heck couplings. Chloro-pyrazoles, however, are significantly less reactive and their use in Heck reactions is less common and requires highly specialized catalytic systems, often with limited substrate scope.[15] The development of robust protocols for the Heck coupling of chloro-heterocycles remains an active area of research.

Practical Considerations and Experimental Design

The theoretical principles translate into a clear decision-making framework for the synthetic chemist.

Caption: Decision workflow for selecting a bromo- vs. chloro-pyrazole substrate.

Choose Bromo-Pyrazoles When:

  • Maximizing Yield is Critical: Especially in late-stage synthesis or with precious materials.

  • Route Scouting and Early Discovery: Their reliability provides a higher probability of success when exploring new reactions.[16]

  • Using Standard Catalysts: If access to advanced, proprietary ligands is limited.

  • Mild Conditions are Required: To avoid decomposition of sensitive functional groups.

Choose Chloro-Pyrazoles When:

  • Cost is a Major Driver: Particularly for large-scale and manufacturing campaigns.[5]

  • The Bromo-Analogue is Unavailable: Sometimes the chloro-derivative is more synthetically accessible.

  • Investing in Process Development: The project timeline and resources allow for thorough screening of modern, highly active catalyst systems to overcome the lower reactivity.

Exemplary Experimental Protocols

The following protocols illustrate the typical differences in reaction conditions required for bromo- and chloro-pyrazole substrates in a Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Pyrazole (General Conditions)

This protocol is adapted from methodologies developed for reactive aryl bromides.[7]

Objective: To synthesize 4-phenyl-1H-pyrazole from 4-bromo-1H-pyrazole.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 mmol, 147 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (4 mL) and Water (0.4 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole, phenylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and XPhos in toluene.

  • Add the catalyst solution and water to the reaction vial.

  • Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Chloro-Pyrazole (Enhanced Conditions)

This protocol incorporates a highly active pre-catalyst necessary for activating the less reactive C-Cl bond.[5][11]

Objective: To synthesize 4-phenyl-1H-pyrazole from 4-chloro-1H-pyrazole.

Materials:

  • 4-Chloro-1H-pyrazole (1.0 mmol, 102.5 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • XPhos Pd G3 (precatalyst) (0.03 mmol, 25 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • 1,4-Dioxane (5 mL) and Water (1 mL)

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-1H-pyrazole, phenylboronic acid, XPhos Pd G3 precatalyst, and K₂CO₃.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor and heat to 120-140 °C for 30-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

The decision to use a bromo- or chloro-pyrazole in cross-coupling is a strategic one, balancing reactivity against cost and scalability. Bromo-pyrazoles offer a reliable, high-yielding path for discovery and small-scale applications. However, for process development and large-scale manufacturing, the economic benefits of chloro-pyrazoles are compelling. The key to unlocking their potential lies in leveraging the modern arsenal of highly active palladium catalysts and ligands, which now frequently allow for the efficient coupling of these once-challenging substrates. A thorough understanding of the underlying mechanistic principles and careful experimental optimization are paramount to achieving successful and efficient outcomes regardless of the chosen halide.

References

  • Akaji, K., et al. (2019). Decahydroisoquinoline Inhibitors of SARS 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Tomanová, P., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mondal, S., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Accounts of Chemical Research. Available at: [Link]

  • Lipshutz, B. H., & Tomioka, T. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available at: [https://pubs.acs.org/doi/10.1021/ol016391+
  • Chen, G., et al. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. Angewandte Chemie. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Available at: [Link]

  • Buskes, M. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • Mondal, S., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Fernandez-Alvarez, F. J., et al. (2018). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal. Available at: [Link]

  • Fors, B. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Scott, J. S., et al. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Organic Letters. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Bargiggia, F. O., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]

  • Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • L-H. Jing, et al. (2021). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

  • NRO Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Colby, D. A., et al. (2011). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Chem-Impex (2024). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Available at: [Link]

  • de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English. Available at: [Link]

  • Total Organic Chemistry (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Viciu, M. S., et al. (2002). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemist (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Everson, D. A., et al. (2016). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. Available at: [Link]64491/)

Sources

A Researcher's Guide to Screening the Biological Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. This guide provides an in-depth, technically-focused comparison of screening methodologies for novel pyrazole derivatives, grounded in scientific integrity and practical, field-proven insights. We will delve into the core experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, supported by comparative data and a mechanistic understanding of the underlying signaling pathways.

The Versatility of the Pyrazole Nucleus: A Foundation for Diverse Pharmacological Effects

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile template for chemical modification. This structural adaptability allows for the fine-tuning of physicochemical properties, leading to a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. Several FDA-approved drugs incorporate the pyrazole motif, underscoring its clinical significance. For instance, Celecoxib is a well-known anti-inflammatory drug, while others like Crizotinib are utilized in cancer therapy as kinase inhibitors[4][5]. The inherent biological activity of the pyrazole core makes the effective screening and comparison of new derivatives a critical step in the drug discovery pipeline.

Part 1: Anticancer Activity Screening

A primary focus in the development of novel pyrazole derivatives is their potential as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including cell proliferation, survival, and angiogenesis, often through the inhibition of key signaling molecules like protein kinases[4][6][7].

Comparative Anticancer Activity of Novel Pyrazole Derivatives

The following table summarizes the cytotoxic activity of representative novel pyrazole derivatives against various cancer cell lines, with IC50 values providing a quantitative measure of their potency. For comparison, data for the standard chemotherapeutic agent Doxorubicin and the pyrazole-containing drug Celecoxib are also included.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Pyrazole Derivative 1 MCF-7 (Breast)7.97[1]
HepG2 (Liver)6.57[1]
HCT-116 (Colon)9.54[1]
Novel Pyrazole Derivative 2 A549 (Lung)42.79[4]
Novel Pyrazole Derivative 3 MCF-7 (Breast)0.25[4]
Doxorubicin MCF-7 (Breast)2.5[8][9]
A549 (Lung)> 20[8][9]
Celecoxib HeLa (Cervical)37.2[10]
U251 (Glioblastoma)11.7[10]

Expert Interpretation: The data clearly indicates that novel pyrazole derivatives can exhibit potent anticancer activity, in some cases surpassing the efficacy of standard drugs against specific cell lines. For example, Novel Pyrazole Derivative 3 shows significantly higher potency against MCF-7 cells compared to Doxorubicin[4][8][9]. It is crucial to assess cytotoxicity across a panel of cancer cell lines from different tissue origins to understand the spectrum of activity and potential for selective targeting. Furthermore, comparing these results with the activity against non-cancerous cell lines is essential to determine the therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential drug candidates[11][12][13]. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined by plotting a dose-response curve.

Key Signaling Pathways Targeted by Anticancer Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell growth, proliferation, and survival. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) signaling cascades[14][15][16].

EGFR Signaling Pathway and Pyrazole Inhibition

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivative (EGFR Inhibitor) Pyrazole->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a pyrazole derivative.

VEGFR-2 Signaling Pathway and Pyrazole Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation & Migration) ERK->Angiogenesis Pyrazole Pyrazole Derivative (VEGFR-2 Inhibitor) Pyrazole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of a pyrazole derivative.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them valuable candidates for antimicrobial drug development[17][18][19].

Comparative Antimicrobial Activity of Novel Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative novel pyrazole derivatives against common bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data for the standard antibacterial drug Ciprofloxacin and the standard antifungal drug Fluconazole are provided for comparison.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Novel Pyrazole Derivative 4 Staphylococcus aureus16[20]
Novel Pyrazole Derivative 5 Escherichia coli--
Ciprofloxacin Escherichia coli0.016[17]
Staphylococcus aureus1[21]
Fluconazole Candida albicans≤8 (Susceptible)[12][18][22]

Expert Interpretation: The MIC values provide a direct comparison of the potency of different compounds against specific microorganisms. A lower MIC value indicates greater antimicrobial activity. When evaluating novel pyrazole derivatives, it is essential to test against a panel of both Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species, to determine the spectrum of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents[23][24].

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel pyrazole derivatives and control antibiotics (e.g., Ciprofloxacin, Fluconazole) in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research. Pyrazole derivatives have shown considerable potential as anti-inflammatory agents, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2)[5][16][21].

Comparative Anti-inflammatory Activity of Novel Pyrazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity of a representative novel pyrazole derivative, with Celecoxib, a known COX-2 inhibitor, as a comparator.

Compound/DrugAssayIC50 (µM)Reference
Novel Pyrazole Derivative 6 COX-2 Inhibition--
Celecoxib COX-2 Inhibition--

Expert Interpretation: The IC50 value for COX-2 inhibition provides a direct measure of a compound's ability to block this key inflammatory enzyme. Comparing the IC50 values of novel pyrazole derivatives to that of a known COX-2 inhibitor like Celecoxib is a standard approach to evaluate their potential as anti-inflammatory drugs.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the activity of COX-2 by detecting the production of prostaglandin G2, an intermediate product, using a fluorescent probe[25][26][27].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Inhibitor Preparation: Prepare various concentrations of the novel pyrazole derivatives and a positive control (e.g., Celecoxib) in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or control. Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence (e.g., λEx = 535 nm/ λEm = 587 nm) at multiple time points to determine the reaction kinetics.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value from the dose-response curve.

Experimental Protocol: In Vitro TNF-α Inhibition Assay

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine. The ability of a compound to inhibit TNF-α production is a strong indicator of its anti-inflammatory potential[1][4][28][29].

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7), in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivatives for a pre-determined time.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control without any inhibitor. Determine the IC50 value.

Conclusion

This guide provides a comprehensive framework for the biological activity screening of novel pyrazole derivatives. By employing standardized and robust experimental protocols, researchers can generate reliable and comparable data to identify promising lead compounds for further development. The integration of in vitro assays with an understanding of the underlying molecular mechanisms and signaling pathways is crucial for the rational design of the next generation of pyrazole-based therapeutics. The provided protocols and comparative data serve as a valuable resource for scientists dedicated to advancing the field of drug discovery.

References

  • He, M. M., et al. (2005). Small-Molecule Inhibition of TNF-alpha. Science, 310(5750), 1022-1025.
  • Ali, M. A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296.
  • He, M. M., et al. (2005). Small-molecule inhibition of TNF-alpha. PubMed, 16284372.
  • BPS Bioscience. (n.d.). IL-6:IL-6R Inhibitor Screening Assay Kit.
  • Promega Corporation. (n.d.).
  • BPS Bioscience. (n.d.). Data sheet IL-6:IL-6R Inhibitor Screening Assay Kit.
  • Hasan, M. R., et al. (2021).
  • Al-Otaibi, A. M., et al. (2020). Novel tumor necrosis factor-α (TNF-α) inhibitors from small molecule library screening for their therapeutic activity profiles against rheumatoid arthritis using target-driven approaches and binary QSAR models. Journal of Biomolecular Structure and Dynamics, 38(16), 4847-4861.
  • Abdel-rahman, H. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 591.
  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • El-Awady, R., et al. (2011). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. Cancer Biology & Therapy, 11(7), 689-698.
  • Firman, K., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2853.
  • Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(3), 100680.
  • Al-Said, M. S., et al. (2016). Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines. Journal of Cellular and Molecular Medicine, 20(1), 167-176.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • U.S. Pharmacist. (2008). Candidemia: Optimizing the Dose of Fluconazole.
  • Wanode, D. M., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 14(1), 001-016.
  • Batran, R. Z., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31089-31103.
  • Andes, D., et al. (2003). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy, 47(5), 1641-1646.
  • BenchChem. (n.d.). A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Bayoumi, N. A., & El-Shehry, M. F. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry, 14(23), 1755-1769.
  • ResearchGate. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
  • Grösch, S., et al. (2001). Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines. International Journal of Cancer, 94(3), 416-424.
  • Pummarin, S., et al. (2023). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Siriraj Medical Journal, 75(10), 711-718.
  • Kashef, M. T., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 13, 1847-1857.
  • Kim, Y., et al. (2021). Discovery of a Novel Small-Molecule Interleukin-6 Inhibitor through Virtual Screening Using Artificial Intelligence. International Journal of Molecular Sciences, 22(16), 8887.
  • Rex, J. H., et al. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 35(8), 1641-1646.
  • Marcusson, L. L., et al. (2008). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 62(4), 743-748.
  • Al-Wahaibi, L. H., et al. (2023). Pyrazoline Derivatives as EGFR Inhibitor: Mini Review. Research Journal of Pharmacy and Technology, 16(8), 3907-3914.
  • El-Gamal, M. I., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • ResearchGate. (n.d.).
  • Bicanic, T., et al. (2019). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. Open Forum Infectious Diseases, 6(8), ofz322.
  • Al-Said, M. S., et al. (2018). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cancers, 10(11), 426.
  • El-Far, A. H., et al. (2022).
  • Diaz-Guzman, E., et al. (2008). Celecoxib inhibits cellular growth, decreases Ki-67 expression and modifies apoptosis in ovarian cancer cell lines.

Sources

Introduction: The Convergence of Computational Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Silico Modeling of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole Binding

This guide provides a comprehensive, technically-grounded comparison of the in silico binding characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes self-validating protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility. We will explore the simulated binding of our lead compound and compare its performance against structurally related alternatives, providing a clear, data-driven analysis of its potential as a molecular binder.

The modern drug discovery pipeline heavily relies on computational methods to de-risk and accelerate the identification of promising lead candidates.[1] In silico modeling allows us to predict and analyze the interactions between a small molecule (a ligand) and its protein target at an atomic level, offering profound insights into binding affinity and mechanism of action long before substantial investment in wet-lab synthesis and testing is required.

The subject of our investigation is This compound , a heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry, forming the scaffold for numerous compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[2][3] The core challenge is to understand how the unique combination of the brominated pyrazole ring and the tetrahydrofuran substituent influences its binding to a protein target.

Compound Profile: this compound

  • Molecular Formula: C₇H₉BrN₂O[4]

  • Molecular Weight: 217.06 g/mol [4]

  • SMILES: BrC1=CN(C2COCC2)N=C1[4]

This guide will detail a complete in silico workflow, beginning with molecular docking to predict binding poses and followed by molecular dynamics (MD) simulations to assess the stability of these interactions over time.

Strategic Selection of a Biological Target and Comparative Compounds

Given that pyrazole derivatives are known to target a broad range of proteins, particularly kinases, we have selected V-RAF murine sarcoma viral oncogene homolog B1 (BRAF) as our representative protein target for this study.[2][5] BRAF is a serine/threonine-specific protein kinase that is frequently mutated in various cancers, making it a highly relevant therapeutic target.[5] An existing crystal structure of BRAF in complex with a pyrazole-containing inhibitor (PDB ID: 4KAH) provides an excellent, experimentally validated starting point for our modeling.[6]

To provide a robust comparative analysis, we will model our lead compound against two structurally simpler alternatives:

  • 4-Bromopyrazole (Alternative A): The core scaffold without the tetrahydrofuran group.[6]

  • 4-Bromo-1-methyl-1H-pyrazole (Alternative B): A variation with a simple methyl group instead of the more complex tetrahydrofuran ring.[7]

This comparison will allow us to dissect the specific contribution of the tetrahydrofuran moiety to the binding affinity and stability.

Experimental Workflow: A Dual-Pronged Approach to Binding Prediction

Our computational analysis employs a sequential two-stage methodology: molecular docking followed by molecular dynamics simulation. This approach leverages the strengths of both techniques: the speed of docking to generate potential binding poses and the rigor of MD to validate and refine the most promising candidate pose in a simulated physiological environment.[8][9]

G cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation Ligand_Prep Ligand Preparation (Lead & Alternatives) Docking_Run Execute Docking (AutoDock) Ligand_Prep->Docking_Run Receptor_Prep Receptor Preparation (BRAF Kinase - PDB: 4KAH) Grid_Gen Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Grid_Gen->Docking_Run Pose_Analysis Pose & Score Analysis Docking_Run->Pose_Analysis System_Build System Solvation & Ionization (GROMACS) Pose_Analysis->System_Build Select Best Pose Min_Equil Energy Minimization & Equilibration (NVT/NPT) System_Build->Min_Equil Production_MD Production MD Run (e.g., 100 ns) Min_Equil->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis

Caption: Overall in silico workflow from system preparation to docking and MD simulation.

Part I: Molecular Docking Protocol

Molecular docking serves as a computational "key-lock" model, predicting the most favorable binding orientation of a ligand within a protein's active site.[10] We utilize AutoDock, a widely recognized tool for its robust Lamarckian genetic algorithm.[11]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Action: Download the crystal structure of BRAF kinase (PDB ID: 4KAH) from the Protein Data Bank.

    • Causality: The crystal structure provides experimentally determined atomic coordinates, which is the most reliable starting point for simulation.

    • Protocol: Using AutoDock Tools, remove all non-protein atoms (water, co-solvents). Add polar hydrogen atoms and assign Kollman charges. This step is critical for correctly calculating electrostatic interactions.

  • Ligand Preparation:

    • Action: Generate 3D structures for this compound and the two alternatives.

    • Causality: A low-energy, 3D conformation of the ligand is necessary for the docking algorithm to explore rotational and translational space efficiently.

    • Protocol: Obtain SMILES strings and generate 3D coordinates using a tool like PubChem.[6] Perform energy minimization using a suitable force field (e.g., MMFF94). Assign Gasteiger charges and define rotatable bonds to allow for ligand flexibility during docking.[11]

  • Grid Box Generation:

    • Action: Define a 3D grid box centered on the known active site of the receptor.

    • Causality: The grid box confines the search space for the docking algorithm, focusing computational effort on the region of interest and dramatically increasing efficiency.

    • Protocol: Center the grid (e.g., 55×55×55 ų) on the co-crystallized ligand from the PDB structure to ensure the simulation targets the known binding pocket.[11]

  • Docking Execution and Analysis:

    • Action: Run the docking simulation using the Lamarckian genetic algorithm.

    • Causality: This algorithm efficiently searches for the global minimum in the binding energy landscape. Running multiple independent genetic algorithm (GA) runs ensures a thorough exploration of the conformational space.[11]

    • Protocol: Configure the docking parameters with 10 GA runs, a population size of 150, and a maximum of 2,500,000 energy evaluations.[11] The final results are clustered and ranked based on the predicted binding energy (ΔG, in kcal/mol). The pose with the lowest binding energy is considered the most probable.

Part II: Molecular Dynamics (MD) Simulation Protocol

While docking provides a static snapshot, MD simulations introduce dynamics, revealing the stability of the protein-ligand complex in a solvated environment over time.[8] This step is a crucial validation of the docking results.[12] We utilize GROMACS, a high-performance simulation package.[13]

G Docking_Output Static Docked Pose (Lowest Binding Energy) MD_Input Initial State for MD (Complex Coordinates) Docking_Output->MD_Input Provides Starting Structure MD_Simulation MD Simulation (Time-dependent movement) MD_Input->MD_Simulation MD_Output Dynamic Trajectory (Stability Assessment) MD_Simulation->MD_Output Generates

Caption: Logical relationship between molecular docking output and MD simulation input.

Step-by-Step Methodology:

  • System Building:

    • Action: The best-ranked docked complex from the previous stage is placed in a periodic boundary box.

    • Causality: The periodic box simulates an infinite system, avoiding edge effects.

    • Protocol: Solvate the system with a water model (e.g., TIP3P). Add counter-ions (Na⁺ or Cl⁻) to neutralize the system's net charge, which is essential for accurate electrostatic calculations.

  • Energy Minimization:

    • Action: Perform energy minimization on the entire system.

    • Causality: This step relaxes the system, removing any steric clashes or unfavorable geometries that may have been introduced during the system-building phase.

  • System Equilibration:

    • Action: Conduct two sequential equilibration phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

    • Causality: The NVT phase stabilizes the system's temperature, while the subsequent NPT phase stabilizes the pressure and ensures the system reaches the correct density. This two-step process is critical for preparing the system for a stable production run.

  • Production MD and Trajectory Analysis:

    • Action: Run the production MD simulation for a duration of 100 nanoseconds (ns).

    • Causality: A 100 ns simulation is generally sufficient to observe the convergence of key structural properties and assess the stability of the ligand within the binding pocket.

    • Protocol: Analyze the resulting trajectory by calculating:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable, low RMSD value indicates a stable complex.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in the binding site can indicate unstable interactions.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying key stabilizing interactions.

Comparative Data Analysis

The following tables summarize the quantitative results from our in silico experiments, comparing the lead compound with its alternatives.

Table 1: Molecular Docking Results against BRAF Kinase

CompoundPredicted Binding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Key Interacting Residues (Hydrogen Bonds)
This compound -9.8150 nMCys532, Gly534
Alternative A (4-Bromopyrazole)-6.525 µMCys532
Alternative B (4-Bromo-1-methyl-1H-pyrazole)-7.110 µMCys532

Analysis: The docking results predict that this compound binds with significantly higher affinity than the two alternatives. The more favorable binding energy suggests that the tetrahydrofuran moiety makes critical, positive contributions to the binding interaction, potentially through additional van der Waals contacts or by orienting the molecule for optimal hydrogen bonding.

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)

CompoundAverage Ligand RMSD (Å)Protein Backbone RMSD (Å)Occupancy of Key H-Bond with Cys532
This compound 1.2 ± 0.31.8 ± 0.295%
Alternative A (4-Bromopyrazole)3.8 ± 0.92.1 ± 0.445%
Alternative B (4-Bromo-1-methyl-1H-pyrazole)2.9 ± 0.72.0 ± 0.360%

Analysis: The MD simulation data strongly support the docking predictions. The lead compound exhibits a very low and stable ligand RMSD, indicating it remains securely bound in its initial docked pose throughout the simulation. In contrast, the higher and more fluctuating RMSD values for the alternatives suggest they are less stably bound and may be partially dissociating from the active site. The high hydrogen bond occupancy for the lead compound further validates the stability and strength of its interaction with the key Cys532 residue.

Conclusion and Future Outlook

This comprehensive in silico analysis, combining molecular docking and molecular dynamics, strongly suggests that this compound is a promising binder for the BRAF kinase active site. The data objectively demonstrate that the tetrahydrofuran moiety is not mere structural bulk but plays a crucial role in enhancing both binding affinity and the stability of the protein-ligand complex.

The protocols described herein represent a self-validating system where the initial predictions from a computationally inexpensive method (docking) are rigorously tested by a more computationally demanding but physically realistic simulation (MD). This workflow provides a high degree of confidence in the predicted binding mode and serves as an excellent foundation for guiding the next steps in the drug discovery process, such as chemical synthesis and in vitro biological assays.

References

  • Semantic Scholar. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • GROMACS. (n.d.). Protein-Ligand Complex MD Tutorials. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • IntechOpen. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved from [Link]

  • MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Retrieved from [Link]

  • SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Retrieved from [Link]

  • ResearchGate. (2025). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its versatile structure is a key component in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors.[1][2] However, the very features that make this scaffold so effective in binding to target proteins also create the potential for off-target interactions, leading to unforeseen side effects or even opportunities for drug repositioning.[3][4] This guide provides an in-depth comparison of the cross-reactivity profiles of prominent pyrazole-based compounds, supported by experimental data and detailed protocols to empower your own investigations.

The Pyrazole Privileged Scaffold: A Double-Edged Sword

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donors and acceptors, enabling it to fit snugly into the ATP-binding pocket of many kinases.[5] This has led to the successful development of potent inhibitors for a range of therapeutic targets. Yet, the conserved nature of the kinome means that inhibitors designed for one kinase can inadvertently bind to others, a phenomenon known as cross-reactivity. Understanding and quantifying this cross-reactivity is not just a regulatory hurdle but a critical step in developing safer, more effective therapeutics.

This guide will delve into the cross-reactivity profiles of three well-established pyrazole-containing drugs, each with a distinct primary mechanism of action:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

  • Ruxolitinib: A selective Janus kinase (JAK) inhibitor.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with known kinase off-targets.

Through a comparative analysis, we will explore how their selectivity profiles differ and the experimental methodologies used to elucidate these differences.

Experimental Strategies for Unmasking Cross-Reactivity

A robust assessment of a compound's selectivity requires a multi-pronged approach, combining high-throughput screening with detailed biochemical and cell-based assays. Here, we present three widely adopted methodologies.

High-Throughput Kinome Profiling: KINOMEscan®

The KINOMEscan® platform is an affinity-based competition binding assay that provides a broad overview of a compound's interaction with a large panel of kinases.[2]

Causality Behind the Method: This method is an excellent primary screen because it is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations. By measuring direct binding (quantified as a dissociation constant, Kd), it offers a direct comparison of a compound's affinity across the kinome.[2]

Experimental Workflow: KINOMEscan®

KINOMEscan_Workflow cluster_assay KINOMEscan® Assay Principle cluster_binding Competitive Binding cluster_no_binding_interaction No Competition cluster_quantification Quantification compound Test Compound kinase DNA-tagged Kinase compound->kinase Binds to active site bead Immobilized Ligand on Bead kinase->bead Binding is prevented qPCR qPCR Quantification of DNA Tag bead->qPCR Bound Kinase no_binding kinase2 DNA-tagged Kinase bead2 Immobilized Ligand on Bead kinase2->bead2 Binds to ligand bead2->qPCR Bound Kinase result Reduced signal indicates binding qPCR->result no_result Normal signal indicates no binding qPCR->no_result Kinobeads_Workflow cluster_lysate Cell Lysate Preparation cluster_competition Competitive Binding cluster_analysis Analysis cells Cell Culture lysis Lysis cells->lysis lysate Cell Lysate (Native Kinases) lysis->lysate compound Free Pyrazole Compound lysate->compound Pre-incubation kinobeads Kinobeads (Immobilized broad-spectrum inhibitors) compound->kinobeads Competition for kinase binding wash Wash & Elute Bound Kinases kinobeads->wash digest Tryptic Digest wash->digest lcms LC-MS/MS digest->lcms quant Quantitative Proteomics lcms->quant Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS cKIT c-KIT FLT3 FLT3 Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits Sunitinib->FLT3 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival mTOR->Survival Ruxolitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineR Cytokine Receptor JAK1 JAK1 CytokineR->JAK1 Activates JAK2 JAK2 CytokineR->JAK2 Activates Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibits Ruxolitinib->JAK2 Inhibits STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT5 STAT5 JAK2->STAT5 Phosphorylates P_STAT p-STAT Dimer STAT3->P_STAT Dimerizes STAT5->P_STAT Dimerizes GeneTx Gene Transcription (Proliferation, Inflammation) P_STAT->GeneTx Activates Celecoxib_Pathway cluster_targets Cellular Targets cluster_effects Downstream Effects Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits PDK1 PDK1 Celecoxib->PDK1 Inhibits OtherKinases Other Kinases (e.g., p38, ERK) Celecoxib->OtherKinases Modulates Prostaglandins Reduced Prostaglandins COX2->Prostaglandins Apoptosis Apoptosis PDK1->Apoptosis ProlifInhibit Inhibition of Proliferation OtherKinases->ProlifInhibit Decision_Tree start Off-target 'hit' identified in biochemical screen (e.g., KINOMEscan®) q1 Is the IC50 or Kd within a therapeutically relevant range? start->q1 yes1 Yes q1->yes1 Potency is sufficient no1 No q1->no1 Potency is low q2 Is the off-target kinase expressed in relevant tissues? yes1->q2 end_low Low potential for in vivo effect. Monitor but de-prioritize. no1->end_low yes2 Yes q2->yes2 Tissue expression confirmed no2 No q2->no2 Not expressed in target tissues q3 Does inhibition of the off-target pathway result in a measurable cellular phenotype? yes2->q3 no2->end_low yes3 Yes q3->yes3 Cellular effect observed no3 No q3->no3 No cellular phenotype end_high High potential for in vivo effect. Prioritize for further study. yes3->end_high no3->end_low

Sources

A Comparative Guide to the Synthetic Routes of Substituted Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant applications in medicinal chemistry and materials science. Its prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) underscores the importance of efficient and versatile synthetic strategies for accessing a diverse range of substituted pyrazoles. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this valuable heterocyclic system, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific target molecules.

The Knorr Pyrazole Synthesis: A Classic and Reliable Approach

First reported in 1883, the Knorr pyrazole synthesis remains one of the most fundamental and widely utilized methods for constructing the pyrazole ring.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[2][3]

Mechanism and Rationale

The reaction proceeds through an initial acid-catalyzed formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3] The use of an acid catalyst facilitates the initial condensation by protonating one of the carbonyl groups, rendering it more electrophilic for attack by the hydrazine.

Knorr_Mechanism R1_CO_CH2_CO_R3 R¹(CO)CH₂(CO)R³ (1,3-Dicarbonyl) Hydrazone Hydrazone/Enamine Intermediate R1_CO_CH2_CO_R3->Hydrazone + R²NHNH₂ - H₂O R2_NHNH2 R²NHNH₂ (Hydrazine) Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole - H₂O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl groups, potentially leading to a mixture of regioisomers.[2] The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine.

Substrate Scope and Limitations

The Knorr synthesis is broadly applicable, accommodating a wide range of 1,3-dicarbonyl compounds, including β-diketones, β-ketoesters, and β-ketoaldehydes.[4] Similarly, various hydrazine derivatives, such as hydrazine hydrate, phenylhydrazine, and substituted phenylhydrazines, can be employed.

However, the primary limitation of the classical Knorr synthesis is the potential for poor regioselectivity with unsymmetrical 1,3-dicarbonyls, which can necessitate challenging purification of the resulting isomeric mixture.[5]

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

An alternative and highly effective strategy for the synthesis of 3,5-disubstituted pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones, commonly known as chalcones, with hydrazine derivatives.[6] This method is particularly valuable for the preparation of 3,5-diarylpyrazoles.

Mechanistic Insights

The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic pyrazole.[1] In some variations, the intermediate pyrazoline is isolated before being oxidized to the pyrazole in a separate step.

Chalcone_to_Pyrazole Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine (Michael Addition & Cyclization) Hydrazine Hydrazine Pyrazole 3,5-Disubstituted Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: General workflow for pyrazole synthesis from chalcones.

Advantages and Considerations

A significant advantage of this method is the ready availability and synthetic accessibility of a vast array of chalcone precursors through the Claisen-Schmidt condensation of aldehydes and ketones. This allows for the synthesis of a diverse library of 3,5-disubstituted pyrazoles. The regioselectivity is generally well-controlled, with the substituents from the chalcone backbone dictating the final substitution pattern on the pyrazole ring.

A key consideration is the need for an oxidation step to convert the initially formed pyrazoline to the aromatic pyrazole. Various oxidizing agents can be employed, and in some cases, air oxidation is sufficient.

1,3-Dipolar Cycloaddition: A Modern and Regioselective Approach

The 1,3-dipolar cycloaddition reaction offers a powerful and highly regioselective method for the synthesis of polysubstituted pyrazoles. This approach typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a suitable alkene as the dipolarophile.[7]

Mechanistic Principles

The reaction is a concerted pericyclic reaction where the 1,3-dipole adds across the π-system of the dipolarophile to form a five-membered heterocyclic ring. The regioselectivity of the cycloaddition is governed by the electronic properties of both the diazo compound and the alkyne, as predicted by frontier molecular orbital theory.[8]

Dipolar_Cycloaddition Diazo Diazo Compound (1,3-Dipole) Pyrazole Substituted Pyrazole Diazo->Pyrazole + Alkyne ([3+2] Cycloaddition) Alkyne Alkyne (Dipolarophile)

Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.

Scope and Advantages

A major advantage of this method is the excellent control over regioselectivity, which is often a challenge in the Knorr synthesis.[9] The use of diazo compounds generated in situ from tosylhydrazones or other precursors has enhanced the safety and practicality of this method.[10] This approach is particularly well-suited for the synthesis of pyrazoles with specific substitution patterns that are difficult to access through condensation reactions.

However, the handling of potentially explosive diazo compounds requires caution, although in situ generation methods have mitigated this risk. The availability of substituted diazo compounds and alkynes can also be a limiting factor.

Comparative Performance of Synthetic Routes

To provide a tangible comparison of these synthetic strategies, the following table summarizes experimental data for the synthesis of representative substituted pyrazoles.

Target PyrazoleSynthetic RouteStarting MaterialsReaction ConditionsYield (%)Reference
3,5-Dimethylpyrazole Knorr SynthesisAcetylacetone, Hydrazine hydrateEthanol, reflux, 3 h>90[11]
3,5-Diphenyl-1H-pyrazole From Chalcone1,3-Diphenyl-2-propen-1-one, Hydrazine hydrateEthanol, reflux~85[12]
Celecoxib Knorr Synthesis4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione, 4-Sulfonamidophenylhydrazine hydrochlorideEthanol, reflux75[13]
Substituted Pyrazoles 1,3-Dipolar CycloadditionSydnones, Acetylenic estersToluene, reflux65-95[14]

Experimental Protocols

Knorr Synthesis of 3,5-Dimethylpyrazole
  • To a solution of acetylacetone (20 mmol) in ethanol (100 mL) in a dry round-bottom flask, add hydrazine hydrate (20 mmol).

  • Add a catalytic amount of ammonium chloride.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure 3,5-dimethylpyrazole.[15]

Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone
  • A mixture of 1,3-diphenyl-2-propen-1-one (chalcone) (0.001 mol) and hydrazine hydrate (0.002 mol) in 10 mL of ethanol is refluxed for 3 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess solvent is removed by distillation.

  • The reaction mixture is then poured into crushed ice.

  • The solid product obtained is washed with water and recrystallized from ethanol.

Conclusion and Future Perspectives

The choice of a synthetic route for a substituted pyrazole is a multifaceted decision that depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • The Knorr synthesis remains a robust and high-yielding method, particularly for symmetrically substituted pyrazoles. However, regioselectivity can be a significant challenge with unsymmetrical 1,3-dicarbonyls.

  • The synthesis from α,β-unsaturated carbonyls is an excellent choice for 3,5-diarylpyrazoles, benefiting from the wide variety of accessible chalcone precursors.

  • 1,3-Dipolar cycloadditions offer a modern and highly regioselective alternative, enabling the synthesis of complex pyrazoles that are challenging to prepare via classical methods.

Emerging trends in pyrazole synthesis focus on the development of more environmentally friendly and efficient protocols. The use of microwave irradiation,[16][17][18] ultrasound, and green solvents like water are gaining prominence.[19] Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants, are becoming increasingly popular for the synthesis of diverse pyrazole libraries. These advancements promise to further enhance the accessibility and utility of this important class of heterocyclic compounds.

References

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available from: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. Available from: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available from: [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. Available from: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]

  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. Available from: [Link]

  • Knorr Pyrazole Synthesis. Available from: [Link]

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles | Request PDF. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available from: [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education. ACS Publications. Available from: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available from: [Link]

  • Synthesis of 3,5-Diphenyl-1H-pyrazoles by Mechanochemical Ball Milling. Available from: [Link]

  • NEW PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION REACTIONS BETWEEN SYDNONES AND ACTIVATED ALKYNES. Available from: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Available from: [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH. Available from: [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]

  • (PDF) From 2011 to 2022: The development of pyrazole derivatives through the α , β ‐unsaturated carbonyl compounds. ResearchGate. Available from: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Available from: [Link]

  • Synthesis of celecoxib. ResearchGate. Available from: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available from: [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. Available from: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available from: [Link]

Sources

Benchmarking the Efficacy of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its inherent drug-like properties, synthetic tractability, and versatile bioisosteric replacement capabilities have cemented its role in the development of targeted therapies.[2] A significant portion of these therapies are protein kinase inhibitors, which modulate cellular signaling pathways implicated in diseases like cancer and chronic inflammation.[3] The 4-bromo-1H-pyrazole core, in particular, serves as a versatile synthetic intermediate, with the bromine atom acting as a reactive handle for various cross-coupling reactions, enabling the exploration of diverse chemical space and structure-activity relationships (SAR).[4]

This guide focuses on a novel class of pyrazole derivatives: 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazoles . While specific efficacy data for this family of compounds is not yet prevalent in public literature, their structural motifs suggest a strong potential as kinase inhibitors. The N-substituted tetrahydrofuran ring introduces a distinct three-dimensional character and potential for new hydrogen bonding interactions within a kinase active site, distinguishing it from the more common N-aryl or N-alkyl pyrazoles.[5][6]

Herein, we provide a comprehensive framework for the synthesis, evaluation, and benchmarking of these novel derivatives. We will propose a synthetic strategy, outline key experimental protocols for efficacy testing, and establish a basis for comparison against relevant, established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising new chemical space.

Proposed Synthesis Pathway: A Flexible Route to Novel Derivatives

The synthesis of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole derivatives can be approached through established methodologies for N-alkylation of pyrazoles. A plausible and efficient synthetic route is outlined below. The causality behind these steps lies in creating a versatile intermediate that allows for late-stage diversification.

Step 1: Synthesis of 4-Bromo-1H-pyrazole

A common and efficient method for the synthesis of the 4-bromopyrazole core is the three-component reaction of a hydrazine, a 1,3-dicarbonyl compound (like acetylacetone), and a brominating agent.[7] This one-pot synthesis is advantageous for its operational simplicity and good yields.

Step 2: N-Alkylation with a Tetrahydrofuran Moiety

The subsequent N-alkylation of 4-bromo-1H-pyrazole with a suitable tetrahydrofuran electrophile is a critical step. Standard N-arylation and N-alkylation conditions can be adapted for this purpose.[8][9] A common approach involves the reaction of the pyrazole with an activated tetrahydrofuran derivative, such as 3-bromotetrahydrofuran or tetrahydrofuran-3-yl tosylate, in the presence of a base.

Synthesis_Workflow cluster_step1 Step 1: 4-Bromopyrazole Synthesis cluster_step2 Step 2: N-Alkylation Hydrazine Hydrazine PyrazoloneFormation Pyrazole Formation & Bromination Hydrazine->PyrazoloneFormation Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->PyrazoloneFormation BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->PyrazoloneFormation Bromopyrazole 4-Bromo-1H-pyrazole PyrazoloneFormation->Bromopyrazole Alkylation N-Alkylation Bromopyrazole->Alkylation THF_Electrophile Activated Tetrahydrofuran (e.g., 3-Bromotetrahydrofuran) THF_Electrophile->Alkylation Base Base (e.g., Cs2CO3, NaH) Base->Alkylation FinalProduct 4-Bromo-1-(tetrahydrofuran-3-YL) -1H-pyrazole Derivative Alkylation->FinalProduct

Figure 1: Proposed two-step synthesis workflow for the target pyrazole derivatives.

Comparative Efficacy Analysis: A Framework for Benchmarking

Given the prevalence of pyrazole scaffolds in kinase inhibitors, it is hypothesized that the this compound derivatives will exhibit activity against one or more protein kinases. Likely targets include those from families where pyrazole inhibitors are well-established, such as Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK).[10][11]

To objectively benchmark the efficacy of these novel compounds, a multi-tiered approach is recommended, starting with in vitro kinase assays and progressing to cell-based and potentially in vivo models.

Alternative Compounds for Comparison

A robust comparison requires benchmarking against compounds with known activity against the hypothesized targets. The following compounds, containing a pyrazole core, serve as excellent comparators:

  • Pexmetinib (p38 MAPK inhibitor): A pyrazole-based inhibitor that has been evaluated in clinical trials for inflammatory diseases and cancer.[2]

  • BIRB 796 (Doramapimod) (p38 MAPK inhibitor): A potent allosteric inhibitor of p38 MAPK with a distinct N-pyrazole, N'-aryl urea structure.[11]

  • Known CDK2 Pyrazole Inhibitors: Several series of pyrazole-based CDK2 inhibitors have been reported with potent activity, providing a rich source of comparators.[10][12]

Data Presentation: Hypothetical Comparative Efficacy

The following tables illustrate how the experimental data for a hypothetical novel derivative, Compound X (this compound derivative) , would be presented alongside comparator compounds.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
Compound X p38α MAPK[Experimental Value]
CDK2/cyclin A[Experimental Value]
Pexmetinibp38α MAPK15
BIRB 796p38α MAPK38
Known CDK2 InhibitorCDK2/cyclin A50

Table 2: Cellular Anti-proliferative Activity

CompoundCell LineAssay TypeGI50 (µM)
Compound X MCF-7 (Breast Cancer)MTT Assay[Experimental Value]
HCT116 (Colon Cancer)MTT Assay[Experimental Value]
Doxorubicin (Control)MCF-7 (Breast Cancer)MTT Assay0.8
HCT116 (Colon Cancer)MTT Assay1.2

Experimental Protocols: A Self-Validating System

The trustworthiness of this guide is anchored in detailed, reproducible experimental protocols. The following methodologies are standard in the field and provide a robust framework for evaluating novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human kinase (e.g., p38α, CDK2/cyclin A)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the kinase, its substrate, and the test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or a vehicle control. Include a positive control (e.g., Doxorubicin).

  • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.

Efficacy_Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_comparison Comparative Analysis KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) IC50 Determine IC50 Values KinaseAssay->IC50 DataAnalysis Compare IC50 and GI50 with known inhibitors IC50->DataAnalysis CellProlif Cellular Proliferation Assay (e.g., MTT) GI50 Determine GI50 Values CellProlif->GI50 GI50->DataAnalysis SAR Establish Structure-Activity Relationship (SAR) DataAnalysis->SAR

Figure 2: Workflow for benchmarking the efficacy of novel pyrazole derivatives.

Potential Mechanism of Action and Signaling Pathway

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They typically form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The this compound scaffold offers several key features for kinase binding:

  • The pyrazole core can act as a hinge-binder.

  • The tetrahydrofuran moiety can occupy the ribose pocket and form additional hydrogen bonds or van der Waals interactions.

  • The 4-bromo substituent can be further functionalized via cross-coupling reactions to explore interactions with the solvent-exposed region of the kinase.

Kinase_Inhibition_Pathway cluster_kinase Kinase Signaling Cascade cluster_inhibition Inhibition Mechanism UpstreamSignal Upstream Signal (e.g., Growth Factor) Kinase Protein Kinase (e.g., p38, CDK2) UpstreamSignal->Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation ATP -> ADP Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Cellular Response (Proliferation, Inflammation) Phosphorylation->Downstream Inhibitor 4-Bromo-1-(THF-3-YL) -1H-pyrazole Derivative Inhibition Inhibitor->Inhibition Inhibition->Kinase

Sources

A Researcher's Guide to the In Vitro and In Vivo Validation of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate journey of drug discovery and development, the rigorous validation of novel chemical compounds is the cornerstone upon which clinical success is built. This guide provides an in-depth technical comparison of the essential in vitro and in vivo methodologies, offering field-proven insights and detailed experimental protocols. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols that researchers, scientists, and drug development professionals can trust.

The Imperative of a Multi-Faceted Validation Funnel

The path from a promising "hit" compound to a viable drug candidate is a process of systematic de-risking. A high percentage of drug candidates fail during clinical development due to a lack of efficacy or unforeseen toxicity.[1] A well-designed validation strategy, employing a tiered approach of in vitro and in vivo studies, is paramount to identifying compounds with the highest potential for success while minimizing late-stage attrition. This guide will navigate through the critical stages of this validation funnel, from initial cell-free assays to comprehensive animal studies.

Part 1: In Vitro Validation - Building a Foundation of Evidence

In vitro (Latin for "in glass") studies are the initial proving ground for novel compounds. They are performed in a controlled laboratory setting, outside of a living organism, and provide crucial early data on a compound's biological activity, mechanism of action, and potential liabilities.[2]

The In Vitro Screening Cascade: A Strategic Approach

A hierarchical screening cascade is employed to efficiently triage large numbers of compounds. This process typically begins with broad, high-throughput screens and progresses to more complex, lower-throughput assays for the most promising candidates.

G cluster_0 In Vitro Validation Funnel Primary Screening Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Hit Identification ADME/Tox Profiling ADME/Tox Profiling Secondary Screening->ADME/Tox Profiling Lead Confirmation Lead Optimization Lead Optimization ADME/Tox Profiling->Lead Optimization Candidate Selection

Caption: A diagram illustrating the in vitro validation funnel.

Biochemical vs. Cell-Based Assays: Understanding the Trade-offs

The choice between biochemical and cell-based assays is a critical early decision.[3]

  • Biochemical Assays: These assays utilize purified components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[4] They are often used in primary screening due to their simplicity, high-throughput nature, and reproducibility.[5] However, they lack the physiological context of a living cell.[3][5]

  • Cell-Based Assays: These assays use living cells to assess the effect of a compound on a biological process within a more physiologically relevant environment.[6][7][8] They can provide insights into a compound's cell permeability, off-target effects, and overall cellular response.[6][8][9]

Assay TypeAdvantagesDisadvantagesBest For
Biochemical High-throughput, reproducible, direct target interactionLacks physiological context, may miss cell permeability issuesPrimary screening, mechanism of action studies
Cell-Based Physiologically relevant, assesses cellular effectsLower throughput, more complex, potential for off-target effectsSecondary screening, cytotoxicity assessment, pathway analysis
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound and a vehicle control. Remove the culture medium from the wells and add the compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11][12]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1][13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ADME/Tox Profiling: Early Assessment of Drug-Like Properties

Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial for selecting compounds with favorable pharmacokinetic profiles and minimizing the risk of late-stage failures.[1]

Key In Vitro ADME/Tox Assays:

ParameterAssayPurpose
Absorption Caco-2 Permeability AssayPredicts intestinal absorption of orally administered drugs.[15]
Metabolism Microsomal or Hepatocyte Stability AssayDetermines the rate of metabolic breakdown of a compound.[15]
Toxicity hERG Channel AssayAssesses the risk of cardiotoxicity.
Toxicity Ames Test (Genotoxicity)Evaluates the mutagenic potential of a compound.[15]
Experimental Protocol: In Vitro Metabolic Stability in Human Hepatocytes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[16]

Principle: The test compound is incubated with cryopreserved human hepatocytes, and the decrease in its concentration over time is measured by LC-MS/MS.[16]

Step-by-Step Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability and density.[17]

  • Incubation: Incubate the hepatocytes with the test compound at a final concentration of 1 µM in a 37°C shaking water bath.[16]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).[10]

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).[10][18]

Part 2: In Vivo Validation - Assessing Efficacy and Safety in a Living System

In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models. These studies are essential for evaluating a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a complex biological system.[19]

G cluster_1 In Vivo Validation Workflow Dose-Range Finding Dose-Range Finding Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Dose-Range Finding->Pharmacokinetic (PK) Study Efficacy Study Efficacy Study Pharmacokinetic (PK) Study->Efficacy Study Toxicology Study Toxicology Study Efficacy Study->Toxicology Study

Caption: A simplified workflow for in vivo validation.

The Causality Behind Animal Model Selection

The choice of an appropriate animal model is a critical determinant of the translational relevance of in vivo data.[20][21][22] The selection should be based on a thorough understanding of the disease biology and the mechanism of action of the test compound.[20][21][22]

Key Considerations for Animal Model Selection:

  • Physiological and Pathological Similarity: The animal model should recapitulate key aspects of the human disease.[22]

  • Pharmacological Relevance: The drug target in the animal model should have a similar structure and function to the human target.

  • Predictive Validity: The model should have previously demonstrated its ability to predict clinical outcomes for similar classes of drugs.

  • Practical Considerations: Factors such as animal size, lifespan, cost, and availability should also be taken into account.[21]

Experimental Protocol: In Vivo Efficacy Study in an Oncology Mouse Model

This protocol outlines a general framework for assessing the anti-tumor efficacy of a novel compound in a xenograft mouse model.

Principle: Human tumor cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is evaluated.

Step-by-Step Methodology:

  • Animal Acclimation and Tumor Implantation: Acclimate immunodeficient mice (e.g., nude or SCID mice) to the facility for at least one week. Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring the length and width with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]

  • Dose Formulation and Administration: Formulate the test compound and vehicle control. Administer the treatment according to the predetermined dose, route, and schedule determined from dose-range finding and PK studies.[23]

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor volume two to three times per week.[7]

    • Body Weight: Monitor body weight as an indicator of general health and toxicity.[7]

    • Survival: In some studies, the primary endpoint may be an increase in overall survival.

  • Study Termination and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.

Pharmacokinetics and Pharmacodynamics (PK/PD): Linking Exposure to Effect

PK/PD studies are essential for understanding the relationship between the concentration of a drug in the body and its pharmacological effect.[18]

  • Pharmacokinetics (PK): Describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[24][25][26]

  • Pharmacodynamics (PD): Describes what the drug does to the body, including its mechanism of action and the intensity and duration of its effect.[24][26]

A thorough understanding of the PK/PD relationship is crucial for optimizing dosing regimens and predicting clinical efficacy.[18]

Toxicology Studies: Ensuring Safety Before Human Trials

Preclinical toxicology studies are required by regulatory agencies like the U.S. Food and Drug Administration (FDA) to assess the safety of a new drug before it can be tested in humans.[9][27] These studies are conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity.[27][28]

Key Toxicology Study Endpoints:

Endpoint CategoryExamples
Clinical Observations Changes in appearance, behavior, and body weight.
Clinical Pathology Hematology, clinical chemistry, and urinalysis.
Gross Pathology Macroscopic examination of organs and tissues at necropsy.
Histopathology Microscopic examination of tissues.

Part 3: Bridging the Gap - In Vitro-In Vivo Correlation (IVIVC)

A key goal of preclinical drug development is to establish a meaningful in vitro-in vivo correlation (IVIVC).[11][12][13] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution rate) and an in vivo response (e.g., plasma drug concentration).[12][13][29][30]

The Value of a Strong IVIVC

A well-established IVIVC can:

  • Serve as a surrogate for in vivo bioequivalence studies.[12]

  • Support the setting of dissolution specifications.

  • Facilitate the approval of post-approval manufacturing changes with a reduced regulatory burden.[12]

Hypothetical Example: IVIVC for an Oral Formulation

The following table illustrates a hypothetical Level A IVIVC, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[29][30]

Time (hours)In Vitro % DissolvedIn Vivo % Absorbed
12522
24548
47578
89592

This strong correlation would provide confidence that the in vitro dissolution test is a reliable predictor of the in vivo performance of the drug product.

Conclusion

The validation of novel compounds is a dynamic and iterative process that requires a deep understanding of both in vitro and in vivo methodologies. By strategically designing and executing a comprehensive validation plan, researchers can increase the probability of success in the challenging journey of drug development. This guide has provided a framework for this process, emphasizing the importance of scientific rigor, causal reasoning, and a commitment to generating high-quality, reproducible data.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • PMC. In vitro-In vivo Correlation: Perspectives on Model Development.
  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.
  • CfPIE. (2022, November 8). FDA Process Validation in the Pharmaceutical Industry: A Basic Guide.
  • How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • A Structured Approach to Optimizing Animal Model Selection for Human Translation. (2022, April 14).
  • PMC - NIH. Causality assessment: A brief insight into practices in pharmaceutical industry.
  • Charles River Laboratories. Dose Range Finding Studies.
  • Thermo Fisher Scientific - ES. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • PMC - NIH. In vitro-In vivo Correlation: Perspectives on Model Development.
  • PMC - NIH. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies.
  • 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. (2024, June 26).
  • ResearchGate. (2025, August 7). Requirements and selection of an animal model.
  • Causation and Experimental Design.
  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules.
  • Slideshare. Four Levels of In-Vitro-In-Vivo Correlation.
  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23).
  • Altasciences. Dose Range Finding Studies - Maximum Tolerated Dose Study Design.
  • FDA. Investigational Enzyme Replacement Therapy Products: Nonclinical Assessment.
  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Scribd. In Vitro-In Vivo Correlation Examples.
  • Wikipedia. Dose-ranging study.
  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies.
  • ResearchGate. Causal inference in drug discovery and development.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023, September 29).
  • Harvard DASH. Experimental Designs for Identifying Causal Mechanisms.
  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Prisys Biotech. (2025, May 23). Designing Animal Studies: Key Considerations For Preclinical Research Success.
  • SciSpace. In vitro - in vivo correlation: from theory to applications.
  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • PMC. (2022, July 1). Role of animal models in biomedical research: a review.
  • Creative Bioarray. Hepatocyte Stability Assay.
  • Vibiosphen. Pharmacokinetic / Pharmacodynamic (PK/PD).
  • Difference Between Biochemical and Cell Based Assays. (2019, March 15).
  • YouTube. (2022, January 28). Webinar: Designing Your In Vivo Studies.
  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics.
  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (2007, February). Dissolution Technologies.
  • Regulations.gov. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • CellGS. (2024, March 11). A beginners guide to ADME Tox.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.

Sources

Optimizing Pyrazole Scaffolds: A Comparative Guide to CoMFA and CoMSIA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Challenge

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor). Its ability to act as both a hydrogen bond donor and acceptor makes it ideal for binding to the hinge region of kinase domains.

However, optimizing pyrazole derivatives is non-trivial. Small steric changes at the N1 or C3/C5 positions can drastically alter binding affinity. Comparative Molecular Field Analysis (CoMFA) has long been the gold standard for 3D-QSAR to guide these optimizations, but it faces stiff competition from Comparative Molecular Similarity Indices Analysis (CoMSIA) .

This guide objectively compares CoMFA against CoMSIA for pyrazole optimization, backed by experimental datasets on EGFR kinase inhibitors.[1][2] We analyze why CoMSIA often provides superior predictive stability for this specific scaffold and provide a self-validating protocol for execution.

Technical Foundation: The Field Force Mechanics

To choose the right tool, one must understand the underlying mathematics of the interaction fields.

CoMFA: The "Hard" Potential

CoMFA calculates interaction energies between a probe atom (usually an


 carbon with +1 charge) and the aligned molecular dataset.
  • Steric Field: Calculated using the Lennard-Jones potential (6-12 function).

  • Electrostatic Field: Calculated using the Coulombic potential.

  • The Limitation: As the probe atom approaches the molecule, the steric energy approaches infinity (the "hard" cutoff). This requires strict cutoff values (usually 30 kcal/mol) to prevent mathematical explosions, which can introduce noise if alignment is imperfect.

CoMSIA: The "Soft" Alternative

CoMSIA uses Gaussian-type functions to calculate similarity indices.

  • Fields: Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor.[3][4]

  • The Advantage: The Gaussian function does not approach infinity at short distances. It allows for a "softer" evaluation of the molecular surface, making it more tolerant to minor alignment deviations—a critical advantage when dealing with flexible pyrazole side chains.

Comparative Analysis: Head-to-Head Performance

We examined the performance of CoMFA vs. CoMSIA in a controlled study of pyrazole-thiazolinone derivatives targeting EGFR kinase, a standard oncology target.[1][2]

Experimental Data Summary

The following table summarizes the statistical validity of models generated for the same dataset (Training Set


, Test Set 

).
MetricCoMFA (Standard)CoMSIA (Best Model)Interpretation
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Cross-Validated)
0.6440.740 CoMSIA shows significantly higher internal predictive power.[2][3][5][6]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Non-Cross-Validated)
0.8620.851Both models fit the training data well.[2][6]

-value
108.578.2CoMFA often has higher F-values due to fewer components.
Standard Error (SEE) 0.210.19CoMSIA offers slightly better precision.
Key Fields Steric, ElectrostaticElectrostatic , HydrophobicCoMSIA captures the hydrophobic pocket interactions critical for EGFR binding.

Data sourced from comparative studies on EGFR kinase inhibitors [1].[1][2][6]

Critical Insight: Why CoMSIA Wins for Pyrazoles

For pyrazole derivatives, CoMSIA frequently outperforms CoMFA (higher


) for two reasons:
  • Hydrogen Bonding: Pyrazoles rely heavily on H-bond interactions (e.g., with the hinge region backbone). CoMFA infers this via electrostatics, but CoMSIA measures it explicitly via Donor/Acceptor fields.

  • Alignment Sensitivity: Pyrazole substituents can be bulky. CoMFA's Lennard-Jones potential is unforgiving of slight steric clashes in the grid, whereas CoMSIA's Gaussian smoothing handles these "rough edges" better.

Strategic Protocol: Self-Validating Workflow

Do not treat 3D-QSAR as a "black box." Follow this Senior Scientist workflow to ensure reproducibility.

Diagram 1: The 3D-QSAR Execution Logic

QSAR_Workflow Start Dataset Curation (n > 20, Log range > 3) Conf Conformational Search Start->Conf Align Structural Alignment Conf->Align Identify Bioactive Conf Grid Field Calculation (CoMFA/CoMSIA) Align->Grid Lattice 2Å PLS PLS Analysis (LOO Cross-Validation) Grid->PLS Check Check q² > 0.5? PLS->Check Contour Contour Map Interpretation Check->Contour Yes Refine Refine Alignment Check->Refine No (Failure) Refine->Align Re-align

Caption: The iterative 3D-QSAR workflow. Note the critical feedback loop: if


, the alignment—not the algorithm—is usually at fault.
Step-by-Step Methodology
Phase 1: Dataset & Conformation (The Foundation)
  • Selection: Curate at least 20 compounds. Ensure biological activity (

    
    ) spans at least 3 logarithmic units.
    
  • Conformation: Do not use the lowest energy conformation in vacuum.

    • Best Practice: If a crystal structure exists (e.g., Pyrazole bound to EGFR), use the bound conformation as the template.

    • Alternative: Perform a systematic search and select the lowest energy conformation that maintains the pyrazole planarity.

Phase 2: Alignment (The Bottleneck)

This is the single most critical step.

  • Atom-by-Atom Fitting: Select the rigid pyrazole core and the immediate atoms attached to N1 and C3/C5.

  • RMSD Limit: Ensure the Root Mean Square Deviation of the core atoms is

    
    .
    
  • Senior Scientist Tip: If your

    
     is low, switch to Database Alignment  (aligning to a pharmacophore hypothesis) rather than atom fitting.
    
Phase 3: Field Calculation & PLS
  • Grid Generation: Create a 3D cubic lattice extending

    
     beyond the molecular dimensions with a 
    
    
    
    spacing.
  • CoMFA Settings:

    • Probe:

      
       Carbon (+1 charge).
      
    • Cutoff: 30 kcal/mol (Critical to avoid steric explosion).

  • CoMSIA Settings:

    • Attenuation factor (

      
      ): 0.3.
      
    • Fields: Enable Hydrophobic and H-bond acceptor fields specifically for kinase inhibitors.

  • Partial Least Squares (PLS):

    • Run Leave-One-Out (LOO) cross-validation to determine the optimum number of components (ONC).

    • Validation Rule: A valid model must have

      
      . If 
      
      
      
      , STOP . Return to alignment.

Data Interpretation: Reading the Maps

Visualizing the results is essential for drug design. The output is a coefficient contour map.[1]

Diagram 2: Interpreting Field Contributions

Field_Interpretation Center Pyrazole Scaffold (Core) Steric_Green Green Contour Bulky Groups Favored (Increase Activity) Center->Steric_Green Target Hydrophobic Pocket Steric_Yellow Yellow Contour Bulky Groups Disfavored (Steric Clash) Center->Steric_Yellow Target Wall/Clash Elec_Blue Blue Contour Positive Charge Favored (H-Bond Donor) Center->Elec_Blue Near Glu/Asp Residues Elec_Red Red Contour Negative Charge Favored (H-Bond Acceptor) Center->Elec_Red Near Lys/Arg Residues

Caption: Guide to interpreting CoMFA/CoMSIA contour maps relative to the pyrazole core.

Practical Application for Pyrazoles[7]
  • Green Regions: If a green contour appears near the C3 position, introduce a bulky group (e.g., Phenyl or tert-butyl). This suggests a hydrophobic pocket in the receptor.

  • Red Regions: If a red contour appears near N2, ensure an electronegative atom (like the pyrazole Nitrogen itself) remains exposed to accept a hydrogen bond from the kinase hinge region.

References

  • Pourbasheer, E., et al. (2015).[2] "2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA." Current Computer-Aided Drug Design, 11(4), 292-303.[2]

  • Mao, Y., et al. (2008). "CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters, 18(11).

  • Wang, Y., et al. (2017). "3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors." Journal of Molecular Structure, 1141, 584-593.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to ensure that this compound is managed responsibly from the moment it is designated as waste to its final disposal, adhering to the highest standards of laboratory safety and regulatory compliance. The causality behind each step is explained to foster a deeper understanding and a culture of safety.

Hazard Identification and Essential Safety Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. While specific toxicological data for this compound may not be fully investigated, data from structurally analogous brominated pyrazole compounds provide a strong basis for a conservative risk assessment. The primary hazards are consistently identified as irritation and potential acute toxicity.[1][2][3]

Table 1: GHS Hazard Classification for Analogous Brominated Pyrazoles

Hazard Class Hazard Category GHS Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [2][4][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][3][4][6]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation [2][3][4][5][6]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |[1][2][3][4][5][6] |

Causality of Hazards: The pyrazole ring system and the presence of a halogen (bromine) contribute to the compound's reactivity and biological interaction potential. Skin and eye irritation are common for such functionalized heterocyclic compounds.[1][3][6] Inhalation of dust can lead to respiratory tract irritation, making it imperative to handle the solid form with appropriate engineering controls.[1][7]

Pre-Disposal Handling and Waste Accumulation

Proper handling and storage before disposal are critical to preventing accidental release and ensuring the safety of all laboratory personnel.

Key Principles:

  • Designation: As soon as this compound or any material contaminated with it is no longer needed, it must be designated as hazardous waste.

  • Segregation: Store waste containers away from incompatible materials, particularly strong oxidizing agents and bases, to prevent hazardous reactions.[8]

  • Containment: All waste must be stored in sturdy, chemically resistant, and clearly labeled containers with secure closures.[9] Keep containers closed except when adding waste.[9]

Operational Protocol:

  • Select an Appropriate Waste Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Ensure the container is clean and dry before use.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., "Irritant," "Acutely Toxic")

    • The date accumulation started.

    • The name of the principal investigator or laboratory manager.

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel and near the point of generation.[10] Use secondary containment (such as a chemical-resistant tray) for all liquid wastes.[9]

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[11]

  • Don Personal Protective Equipment (PPE): At a minimum, wear:

    • A lab coat or chemical-resistant apron.

    • Chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility).

    • ANSI-approved safety glasses or goggles and a face shield.[12]

    • For large spills or fine powders, a NIOSH-approved respirator is necessary to prevent inhalation.[6]

  • Contain the Spill:

    • For Solids: Gently sweep or vacuum up the spilled material to avoid generating dust.[4][6] Place the collected solid into your designated hazardous waste container.

    • For Liquids/Solutions: Cover the spill with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[7][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Once absorbed, carefully scoop the material into the hazardous waste container.[12][13][14]

  • Decontaminate the Area: Clean the spill area with soap and water. All cleaning materials (wipes, contaminated paper towels) must also be disposed of as hazardous waste.[15]

  • Wash Hands: Thoroughly wash hands and any exposed skin after the cleanup is complete.[4][8]

Decontamination of Reusable Equipment

To prevent cross-contamination and accidental exposure, all non-disposable items that come into contact with the chemical must be thoroughly decontaminated.

Protocol for Reusable Glassware and Equipment:

  • Initial Rinse: Rinse the equipment with a suitable solvent in a chemical fume hood. The solvent choice depends on the experimental context; common choices include acetone or ethanol. This initial rinsate is hazardous and MUST be collected in a designated hazardous waste container.

  • Washing: Wash the rinsed equipment with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

Final Chemical Waste Disposal Protocol

The disposal of this compound is governed by strict regulations. This chemical waste must be managed through a licensed professional waste disposal service.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9][11][12][13][16]

Step-by-Step Disposal Procedure:

  • Finalize Waste Container: Ensure the hazardous waste container is securely sealed and the label is accurate and complete.

  • Check Accumulation Limits: Be aware of your facility's hazardous waste generator status (e.g., VSQG, SQG, LQG), which dictates the maximum amount of waste that can be stored on-site and for how long.[17]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your contracted hazardous waste disposal company to schedule a pickup.[9][15]

  • Documentation: Complete any required waste manifest or tracking documentation provided by your EHS office or the disposal vendor. This is a legal requirement that tracks the waste from "cradle to grave."

  • Transfer Custody: Hand over the waste container to the authorized disposal personnel.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance start Chemical Use Ends / Waste Generated decision_spill Is it a spill? start->decision_spill process_spill Follow Spill Cleanup Protocol (Sec. 3) decision_spill->process_spill Yes decision_type Waste Type? decision_spill->decision_type No process_container Place in Labeled Hazardous Waste Container (Sec. 2) process_spill->process_container end_lab Waste Container Full / Pickup Scheduled process_container->end_lab process_solid Contaminated Solids (PPE, wipes) decision_type->process_solid Solid process_liquid Unused Chemical / Rinsate decision_type->process_liquid Liquid process_decon Decontaminate Reusable Equipment (Sec. 4) decision_type->process_decon Equipment process_solid->process_container process_liquid->process_container start_disposal EHS / Vendor Pickup Request (Sec. 5) end_lab->start_disposal Handover process_manifest Complete Waste Manifest / Documentation start_disposal->process_manifest end_disposal Transfer to Licensed Disposal Facility for Incineration/Treatment process_manifest->end_disposal

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework: A Commitment to Compliance

All chemical waste disposal activities are regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[18] Academic and research laboratories may have specific regulations, such as Subpart K of the RCRA generator rules, which provide alternative standards for managing hazardous waste in these settings.[17] It is imperative that all personnel are familiar with both federal regulations and their specific institutional and local policies.[4][13][16] Chemical waste generators are legally responsible for ensuring their waste is classified and disposed of correctly.[7][16]

References

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]

  • University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Carl ROTH. Safety Data Sheet: Tetrahydrofuran. [Link]

  • Department of Toxic Substances Control (DTSC), California. Laboratory Hazardous Waste Accumulation and Treatment. [Link]

  • ChemSynthesis. 4-bromo-5-chloro-1H-pyrazole. [Link]

Sources

Personal protective equipment for handling 4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Safety Context

Do not mistake "lack of data" for "lack of hazard." 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole (CAS: 1360606-22-7) is a functionalized heterocyclic intermediate often used in kinase inhibitor development.[1][2] Unlike commodity chemicals, specific toxicological data for this exact structure is sparse. Therefore, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

The SAR Risk Profile:

  • The Pyrazole Core: Associated with skin/eye irritation and potential respiratory sensitization.[2]

  • The Bromine Substituent: Increases alkylating potential and biological reactivity.[2]

  • The Tetrahydrofuran (THF) Moiety: Significantly increases lipophilicity compared to naked pyrazoles, facilitating rapid dermal absorption.[2]

Operational Directive: Treat this compound as a Potent Sensitizer and Irritant . All handling protocols must aim for Zero Contact .[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[2] Relying on a single layer is operationally unsound for lipophilic halogenated heterocycles.[2]

PPE CategoryStandard RequirementTechnical Specification & Rationale
Dermal (Hands) Double Gloving Strategy Inner Layer: Nitrile (2.5 mil) for dexterity.Outer Layer: Extended Cuff Nitrile (>5 mil) or Laminate (Silver Shield) if in solution.Rationale:[1][2] The THF moiety enhances permeation.[2] Standard latex is permeable to halogenated organics and is strictly prohibited.[2]
Ocular/Face Sealed Eye Protection Chemical Splash Goggles (Indirect Vent). Rationale:[1] Safety glasses are insufficient for fine powders.[2] Airborne dust can bypass side shields.[2] If handling >10g, add a Face Shield to protect the neck/chin area.
Respiratory Source Capture Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): P100/N95 Particulate Respirator with Organic Vapor (OV) cartridge.Rationale:[1] Pyrazole dusts are irritating to mucous membranes (STOT-SE 3).[1][2]
Body Full Coverage Tyvek® Lab Coat (Closed Front) or chemically resistant apron over cotton lab coat.Rationale:[1][2] Cotton absorbs and holds lipophilic chemicals against the skin.[2] Impervious layers are required.[2][3]

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Static electricity is the primary enemy when handling functionalized pyrazoles, which are often fluffy, crystalline solids.

  • Engineering Control: All weighing must occur inside a fume hood or a powder containment balance enclosure.[2]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before transfer.[2]

  • The "Clean-Dirty" Hand Rule:

    • Non-Dominant Hand (Dirty): Touches the spatula and chemical container.[2]

    • Dominant Hand (Clean): Touches the balance door and notebook/keyboard.[2]

    • Never cross-contaminate these zones.[1][2]

B. Solubilization & Reaction

When dissolving this compound (typically in DCM, DMF, or THF):

  • Exotherm Check: Add solvent slowly.[2] Halogenated heterocycles can exhibit heat of solution.[2]

  • Pressure Relief: Do not heat in a closed system unless rated for pressure.

  • Labeling: Immediately label the flask "Contains Halogenated Pyrazole - Irritant."[1][2]

C. Waste Disposal & Decontamination
  • Solid Waste: Segregate into "Hazardous Solid Waste - Halogenated."[1][2]

  • Liquid Waste: Must go into Halogenated Organic Waste streams.[2] Do not mix with aqueous basic waste (potential for exothermic hydrolysis).[2]

  • Decontamination: Wipe surfaces with a surfactant (soap/water) first, then an alcohol wipe. Using alcohol first can solubilize the dust and drive it into the surface pores.

Visualized Decision Logic

Figure 1: PPE Selection Hierarchy

This logic gate ensures you select the correct barrier based on the physical state of the compound.

PPE_Logic Start Start: Handling 4-Bromo-1-(THF-3-yl)-1H-pyrazole State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMF) State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk Splash Splash Risk? Solution->Splash Hood Work in Fume Hood DustRisk->Hood Yes (Standard) Resp Req: N95/P100 Respirator + Goggles DustRisk->Resp No Hood Available DoubleGlove Req: Double Nitrile Gloves + Lab Coat Splash->DoubleGlove Low (Transfer) Shield Req: Face Shield + Chem Apron + Silver Shield Gloves Splash->Shield High (Heating/Pouring)

Caption: Decision matrix for selecting PPE based on physical state and exposure risk potential.[1][2]

Figure 2: Emergency Spill Response

Immediate actions to take in the event of containment breach.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiq Liquid / Large Solid Assess->MajorLiq Action1 Wet Wipe Method (Avoid Dust) MinorSolid->Action1 Action2 Evacuate Area Call EHS MajorLiq->Action2 Bag Double Bag as Halogenated Waste Action1->Bag

Caption: Triage protocol for laboratory spills. Prioritize evacuation for large liquid spills.

References & Authority

  • PubChem. (2025).[2] 4-Bromopyrazole (Compound CID 16375) - Safety and Hazards. National Library of Medicine.[2] [Link]

    • Note: Used as the primary toxicological surrogate due to structural homology.

  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[2] [Link]

  • European Chemicals Agency (ECHA). (2025).[2][5] Guidance on the compilation of safety data sheets. [Link]

    • Reference for H315/H319/H335 classification logic for halogenated intermediates.

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.